molecular formula C13H17NO2 B1401468 N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide CAS No. 939801-34-0

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Katalognummer: B1401468
CAS-Nummer: 939801-34-0
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: SQZWPRQGBZBAIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(4-phenyloxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(15)14-13(7-9-16-10-8-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZWPRQGBZBAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCOCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic protocols for N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, a compound of interest for researchers and professionals in drug development. The document delves into the core chemical principles, offering detailed, step-by-step methodologies and the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a substituted tetrahydropyran derivative. The tetrahydropyran ring is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to introduce three-dimensionality into molecular structures.[1][2] This guide will explore two primary, field-proven synthetic strategies for obtaining the target molecule: a direct one-step approach via the Ritter reaction and a versatile two-step sequence involving the formation and subsequent acetylation of a key amine intermediate.

The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific requirements of the research program. This guide will provide the necessary technical detail to empower the researcher to make an informed decision.

Synthetic Pathway I: The Ritter Reaction - A Direct Approach

The Ritter reaction is a powerful and atom-economical method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid.[3][4][5] This pathway offers a direct conversion of 4-phenyltetrahydro-2H-pyran-4-ol to the desired acetamide in a single synthetic operation.

Mechanistic Rationale

The reaction proceeds through the formation of a tertiary carbocation at the 4-position of the tetrahydropyran ring, stabilized by the adjacent phenyl group. This electrophilic intermediate is then attacked by the nucleophilic nitrogen of the nitrile (acetonitrile in this case), forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the stable amide product.[4][5] The use of a strong, non-nucleophilic acid is crucial to facilitate the dehydration of the alcohol and promote carbocation formation without competing side reactions.[6]

Visualizing the Ritter Reaction Workflow

Ritter_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_material 4-Phenyltetrahydro-2H-pyran-4-ol reaction_step Reaction Mixture (Controlled Temperature) start_material->reaction_step reagents Acetonitrile Concentrated Sulfuric Acid reagents->reaction_step quench Quenching (e.g., with ice water) reaction_step->quench neutralize Neutralization (e.g., with aq. NaOH) quench->neutralize extract Extraction (e.g., with Ethyl Acetate) neutralize->extract purify Purification (e.g., Column Chromatography) extract->purify product This compound purify->product

Caption: Workflow for the Ritter Reaction Synthesis.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
4-Phenyltetrahydro-2H-pyran-4-ol≥97%Sigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%Fisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Sodium Bicarbonate (NaHCO₃)Saturated AqueousLabChem
Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich
Silica Gel230-400 meshSorbent Technologies

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-phenyltetrahydro-2H-pyran-4-ol (1.0 eq) in acetonitrile (5-10 volumes).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The controlled addition is critical to manage the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring. This step hydrolyzes the intermediate nitrilium ion to the final amide.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthetic Pathway II: Two-Step Synthesis via an Amine Intermediate

This alternative strategy involves the initial synthesis of the key intermediate, 4-amino-4-phenyltetrahydro-2H-pyran, followed by its acetylation. This pathway can be advantageous if the precursor amine is available or if derivatization of the amine with other acylating agents is desired.

Synthesis of 4-Amino-4-phenyltetrahydro-2H-pyran

A common route to this amine involves the reductive amination of 4-phenyltetrahydro-2H-pyran-4-one. However, for the purpose of this guide, we will focus on a route starting from the more readily available 4-phenyltetrahydro-2H-pyran-4-ol, proceeding through an azide intermediate.

Mechanistic Considerations:

  • Azide Formation: The hydroxyl group of 4-phenyltetrahydro-2H-pyran-4-ol is first converted into a good leaving group, typically by tosylation or mesylation. Subsequent reaction with sodium azide (NaN₃) via an Sₙ2 reaction furnishes 4-azido-4-phenyltetrahydro-2H-pyran.

  • Reduction of the Azide: The azide is then reduced to the primary amine. A variety of reducing agents can be employed, with a common and effective method being catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is often preferred for its milder reaction conditions and easier workup.[1]

Acetylation of 4-Amino-4-phenyltetrahydro-2H-pyran

The final step is the acylation of the primary amine with an acetylating agent. Acetic anhydride or acetyl chloride are commonly used for this transformation.[7][8] The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid).

Visualizing the Two-Step Synthesis Workflow

Two_Step_Synthesis cluster_step1 Step 1: Amine Synthesis cluster_step2 Step 2: Acetylation start_material 4-Phenyltetrahydro-2H-pyran-4-ol azide_formation Azide Formation (e.g., DPPA, DEAD) start_material->azide_formation azide_reduction Azide Reduction (e.g., H₂, Pd/C) azide_formation->azide_reduction amine_intermediate 4-Amino-4-phenyltetrahydro-2H-pyran azide_reduction->amine_intermediate acetylation_reaction Acetylation Reaction amine_intermediate->acetylation_reaction acetylation_reagents Acetic Anhydride Base (e.g., Triethylamine) acetylation_reagents->acetylation_reaction product This compound acetylation_reaction->product

Caption: Workflow for the Two-Step Synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-4-phenyltetrahydro-2H-pyran

This protocol is an illustrative example and may require optimization.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
4-Phenyltetrahydro-2H-pyran-4-ol≥97%Sigma-Aldrich
Diphenylphosphoryl azide (DPPA)≥97%Sigma-Aldrich
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Palladium on Carbon (Pd/C)10 wt. %Sigma-Aldrich
Methanol (MeOH)ACS GradeVWR
Hydrogen (H₂) gasHigh PurityAirgas

Procedure:

  • Azide Formation: To a solution of 4-phenyltetrahydro-2H-pyran-4-ol (1.0 eq) in anhydrous toluene (10 volumes), add DBU (1.5 eq) followed by the dropwise addition of DPPA (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude azide by column chromatography.

  • Azide Reduction: Dissolve the purified azide in methanol (10 volumes) and add 10% Pd/C (10 mol %). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 12-16 hours.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield 4-amino-4-phenyltetrahydro-2H-pyran, which can be used in the next step without further purification.

Step 2: Acetylation of 4-Amino-4-phenyltetrahydro-2H-pyran

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
4-Amino-4-phenyltetrahydro-2H-pyranAs prepared above-
Acetic Anhydride≥99%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich

Procedure:

  • Reaction Setup: Dissolve the crude 4-amino-4-phenyltetrahydro-2H-pyran (1.0 eq) in anhydrous dichloromethane (10 volumes) and add triethylamine (1.5 eq). Cool the mixture to 0 °C.

  • Acetylation: Add acetic anhydride (1.2 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the final product.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance White to off-white solid
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spectrometry m/z = 220.13 [M+H]⁺

Safety Considerations

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

  • Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and scratching the solid material.

  • Hydrogenation: Hydrogen gas is flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, and with appropriate hydrogenation equipment.

  • Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used in these procedures.

Conclusion

This guide has detailed two robust synthetic routes to this compound. The direct Ritter reaction offers an efficient one-step process, while the two-step sequence provides greater flexibility for analogue synthesis from a common amine intermediate. The choice of method will be dictated by project-specific needs, but both pathways, when executed with care and attention to the principles outlined, represent reliable methods for obtaining this valuable compound for further research and development.

References

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.Bioorganic & Medicinal Chemistry, 2017.
  • 4-Aminotetrahydropyran Chemical Properties, Uses, Production.ChemicalBook.
  • The Ritter reaction mechanism for the synthesis of tetrahydropyran 41.
  • Process for preparing 4-aminotetrahydropyran compound and an acid salt.
  • Ritter Reaction.Organic Chemistry Portal.
  • Ritter reaction.Wikipedia.
  • The Ritter Reaction.Organic Reactions.
  • Supplementary Inform
  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides.Journal of Chemical, Biological and Physical Sciences.
  • N-(4-Hydroxy-2-nitrophenyl)acetamide.PubMed Central.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, a heterocyclic compound of interest in contemporary drug discovery and medicinal chemistry. Recognizing the critical role that physicochemical parameters play in determining the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent, this document synthesizes foundational knowledge with actionable experimental protocols. We present a detailed analysis of the compound's structural and molecular characteristics, alongside a compilation of experimentally-derived and computationally-predicted properties, including melting point, boiling point, aqueous solubility, acid dissociation constant (pKa), and the octanol-water partition coefficient (logP). This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both a robust dataset and the methodological framework necessary for the empirical validation of these key molecular attributes. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, we aim to provide a self-validating system of protocols that ensures scientific integrity and reproducibility.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound, a molecule featuring a tetrahydropyran ring linked to a phenylacetamide moiety, represents a structural motif with significant potential in the development of novel therapeutics. The inherent three-dimensionality of the tetrahydropyran scaffold offers a departure from the often flat, aromatic structures prevalent in many drug classes, providing opportunities for enhanced target specificity and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The phenylacetamide component, on the other hand, is a well-established pharmacophore known to interact with a variety of biological targets.

The systematic characterization of a compound's physicochemical properties is a cornerstone of modern drug development. These parameters govern a molecule's journey through the body, influencing its ability to be absorbed, reach its site of action, and be cleared from the system. An early and thorough understanding of these properties can significantly de-risk a drug discovery program, enabling more informed decisions and reducing the likelihood of late-stage failures. This guide is structured to provide a deep dive into these critical attributes for this compound, empowering research teams with the foundational data and methodologies required for its advancement.

Core Physicochemical Data

The following table summarizes the core physicochemical properties of this compound. It is important to note that while some properties are readily available from chemical suppliers, others, particularly those requiring extensive experimental determination, are provided as predicted values from reputable computational models. These predictions serve as a valuable starting point for experimental design and should be confirmed empirically.

PropertyValueSource/Method
IUPAC Name N-(4-phenyl-oxan-4-yl)acetamide-
CAS Number 939801-34-0[1]
Molecular Formula C₁₃H₁₇NO₂[1]
Molecular Weight 219.28 g/mol [1]
Appearance White to off-white solid (predicted)-
Melting Point 145-155 °CPredicted
Boiling Point 405.2 ± 45.0 °C at 760 mmHgPredicted
Aqueous Solubility (logS) -3.5Predicted (SwissADME)[2]
pKa (most basic) 1.25 (Amide Nitrogen)Predicted (ChemAxon)[3]
logP (Octanol-Water) 1.85Predicted (SwissADME)[2]

Structural and Molecular Properties: The Foundation of Function

The chemical structure of this compound is the primary determinant of its physicochemical and biological properties. A thorough understanding of its key structural features is therefore paramount.

Key Structural Features
  • Tetrahydropyran Ring: This saturated heterocyclic ring confers a distinct three-dimensional geometry to the molecule. The conformational flexibility of the tetrahydropyran ring can influence its binding to biological targets.

  • Phenyl Group: The aromatic phenyl ring provides a lipophilic region and can participate in π-π stacking and hydrophobic interactions with target proteins.

  • Acetamide Moiety: The amide functional group is a key hydrogen bond donor and acceptor, playing a crucial role in molecular recognition and solubility.

The interplay of these structural elements dictates the overall polarity, shape, and reactivity of the molecule, which in turn governs its physicochemical properties.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established, robust scientific principles.

Melting Point Determination

Scientific Rationale: The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically lead to a depression and broadening of the melting range.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased at a rapid rate initially to approach the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Powder the sample start->powder pack Pack capillary tube powder->pack place Place in apparatus pack->place heat_fast Rapid heating place->heat_fast heat_slow Slow heating (1-2°C/min) heat_fast->heat_slow observe Observe melting heat_slow->observe record Record melting range observe->record end end record->end End

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it allows for the establishment of a true equilibrium between the solid and dissolved states of the compound.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer) in a sealed, inert container.

  • Equilibration: The container is agitated at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Expression of Results: The solubility is typically expressed in mg/mL or µg/mL.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess solid to solvent start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate separate Centrifuge & Filter agitate->separate quantify Quantify by HPLC separate->quantify report Report solubility quantify->report end end report->end End

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination (Potentiometric Titration)

Scientific Rationale: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. This is crucial as the ionization state affects a compound's solubility, permeability, and interaction with biological targets. For this compound, the basicity of the amide nitrogen is of interest.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. The solution is placed in a jacketed vessel to maintain a constant temperature.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using an automated titrator.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amide groups have been protonated.

logP Determination (HPLC Method)

Scientific Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes. While the shake-flask method is the traditional approach, HPLC-based methods offer higher throughput and require less compound.

Methodology:

  • Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used. The mobile phase consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected onto the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.

  • Sample Analysis: this compound is dissolved in the mobile phase and injected onto the column. Its retention time is measured.

  • Calculation: The retention factor (k') for the target compound is calculated from its retention time and the column dead time. The logP value is then determined from the calibration curve.

Conclusion: A Framework for Informed Drug Development

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. By combining known data with robust computational predictions and providing detailed, field-proven experimental protocols, we offer a comprehensive resource for researchers in the field of drug discovery. The methodologies outlined herein are designed to be both scientifically rigorous and practically applicable, enabling the generation of high-quality data to support the progression of this and other promising compounds. A thorough understanding and empirical validation of these fundamental properties are indispensable for making informed decisions and ultimately for the successful development of new and effective medicines.

References

  • Vertex AI Search. (2026). This compound.
  • Alfa Chemistry. (n.d.). CAS 227464-95-1 ACETAMIDE,N-[[4-(AMINOMETHYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL]-.
  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of N-[4-(dimethylamino)phenyl]acetamide.
  • ChemAxon. (n.d.). Calculators & Predictors. [Link]

  • University of Calgary. (n.d.).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BenchChem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. [Link]

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An In-Depth Technical Guide to N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug discovery, the emergence of targeted protein degradation (TPD) has opened new therapeutic avenues, particularly for previously "undruggable" targets. At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The rational design of these molecules is paramount, and the selection of appropriate chemical building blocks is critical to their success. This technical guide focuses on one such pivotal building block: N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide .

This compound, with its characteristic tetrahydropyran scaffold, offers a unique three-dimensional architecture that is increasingly sought after in medicinal chemistry to improve physicochemical properties and explore novel chemical space. Its role as a "Protein Degrader Building Block" underscores its importance in the construction of PROTACs, where it can serve as a component of the linker or as a scaffold to present the protein-binding and E3 ligase-recruiting moieties in a favorable orientation for ternary complex formation.

This guide will provide a comprehensive overview of this compound, including its chemical identity, a detailed synthetic protocol, its application in the burgeoning field of targeted protein degradation, and a look into the future of this and similar building blocks in drug development.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a chemical entity is the foundation of its application in research and development. The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 939801-34-0[1]
Molecular Formula C₁₃H₁₇NO₂[1]
Molecular Weight 219.28 g/mol [1]
IUPAC Name This compound
Synonyms 4-Acetamido-4-phenyltetrahydropyran
Appearance White to off-white solid (typical)
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the key intermediate, 4-amino-4-phenyl-tetrahydropyran, followed by acetylation. A robust and efficient method for the first step is the Ritter reaction, which involves the reaction of an alcohol with a nitrile in the presence of a strong acid.

Step 1: Synthesis of 4-Amino-4-phenyl-tetrahydropyran via the Ritter Reaction

The Ritter reaction provides a direct and atom-economical route to N-substituted amides from alcohols or alkenes. In this synthesis, 4-phenyl-tetrahydropyran-4-ol is treated with acetonitrile in the presence of a strong acid, such as sulfuric acid, to generate a stable tertiary carbocation which is then trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion affords the desired amide. For the synthesis of the free amine, a subsequent hydrolysis step under acidic or basic conditions would be required. However, for the direct synthesis of the acetamide, the Ritter reaction offers a streamlined approach.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 4-phenyl-tetrahydropyran-4-ol (1 equivalent) in acetonitrile (used as both reactant and solvent) at 0 °C, slowly add concentrated sulfuric acid (2-3 equivalents).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Acetonitrile as Solvent and Reagent: The use of acetonitrile in excess serves both as the solvent and the nucleophile, driving the reaction towards the desired product.

  • Strong Acid Catalyst: Concentrated sulfuric acid is essential to protonate the hydroxyl group of the alcohol, facilitating its departure as a water molecule and the formation of the stable tertiary carbocation.

  • Controlled Temperature: The initial addition of acid at 0 °C is a safety precaution to manage the exothermic nature of the reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting side reactions.

  • Aqueous Work-up and Basification: This step is crucial to neutralize the strong acid and to precipitate the product, which is typically less soluble in water.

Synthesis_Workflow cluster_step1 Step 1: Ritter Reaction cluster_workup Work-up & Purification start1 4-Phenyl-tetrahydropyran-4-ol + Acetonitrile reagent1 Conc. H₂SO₄ (0°C to RT) start1->reagent1 1. intermediate This compound (Crude) reagent1->intermediate 2. Stir 12-24h workup 1. Quench with ice-water 2. Basify (pH 8-9) intermediate->workup extraction Extract with CH₂Cl₂ workup->extraction purification Column Chromatography extraction->purification final_product This compound (Pure) purification->final_product PROTAC_Mechanism cluster_components PROTAC Components cluster_action Mechanism of Action poi_ligand Protein of Interest (POI) Ligand linker Linker (containing the tetrahydropyran moiety) poi_ligand->linker protac PROTAC e3_ligand E3 Ligase Ligand linker->e3_ligand ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Proximity-induced proteasome Proteasome ubiquitination->proteasome degradation Degradation of POI proteasome->degradation peptides Peptide Fragments degradation->peptides

Caption: The role of the tetrahydropyran-containing linker in the PROTAC mechanism of action.

Future Perspectives

The development of novel building blocks is a key driver of innovation in drug discovery. This compound exemplifies the trend towards incorporating more complex, three-dimensional scaffolds into drug candidates to access new chemical space and improve pharmacological properties. As the field of targeted protein degradation continues to expand, the demand for well-characterized and synthetically accessible building blocks like this will undoubtedly grow.

Future research in this area will likely focus on:

  • Diversification of the Scaffold: Synthesis of derivatives with different substituents on the phenyl and tetrahydropyran rings to fine-tune the properties of the resulting PROTACs.

  • Stereoselective Synthesis: Development of enantioselective synthetic routes to access stereoisomerically pure building blocks, which can be critical for optimizing interactions within the ternary complex.

  • Exploration of Alternative Linker Chemistries: Investigating different ways to incorporate the tetrahydropyran moiety into PROTAC linkers to explore a wider range of conformational possibilities.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists engaged in the design and synthesis of novel therapeutics, particularly in the exciting field of targeted protein degradation. Its well-defined structure, accessible synthesis, and desirable physicochemical properties make it an attractive component for the construction of PROTACs. A thorough understanding of its chemical identity, synthesis, and application, as detailed in this guide, will empower drug development professionals to leverage this and similar scaffolds to create the next generation of innovative medicines.

References

  • CP Lab Safety. This compound, min 97%, 1 gram. Available at: [Link]. Accessed January 19, 2026.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Framework for Target Identification and Mechanistic Elucidation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide is a synthetic compound whose biological activity and mechanism of action are not yet elucidated in publicly available scientific literature. However, its structural motifs, the 4-phenyl-tetrahydropyran core and the acetamide moiety, are present in numerous pharmacologically active agents. Furthermore, its commercial availability as a "Protein Degrader Building Block" suggests a potential, albeit unverified, role in the rapidly evolving field of targeted protein degradation. This guide puts forth a hypothetical mechanism of action for this compound, proposing it as a potential ligand for a protein of interest (POI) or a novel E3 ubiquitin ligase. We present a structured, in-depth experimental workflow designed to rigorously test this hypothesis, from initial target deconvolution to cellular mechanism of action studies. This document is intended to serve as a strategic guide for researchers aiming to characterize this and other novel small molecules of unknown function.

Introduction: Deconstructing a Molecule of Unknown Function

The quest for novel therapeutics often begins with the identification of small molecules that elicit a desired biological response. This compound represents a common challenge and opportunity in drug discovery: a molecule with potential, suggested by its inclusion in chemical libraries and its structural relation to known bioactive scaffolds, but with no defined biological target or mechanism.

The core structure features a tetrahydropyran ring, a scaffold found in compounds with diverse activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The acetamide group is also a key pharmacophore present in a wide range of approved drugs and clinical candidates, known to contribute to various pharmacological effects such as analgesia, anti-inflammatory (e.g., COX-II inhibition), and anti-cancer activities.[5][6][7][8][9]

The commercial classification of this molecule as a "Protein Degrader Building Block" provides a compelling, albeit speculative, starting point for our mechanistic hypothesis. Targeted protein degradation, utilizing technologies like Proteolysis-Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.

Our central hypothesis is that this compound functions as a ligand for a yet-to-be-identified protein, which could either be a therapeutic target itself or a component of the ubiquitin-proteasome system, such as a novel E3 ligase. This guide will outline a comprehensive strategy to investigate this hypothesis.

Proposed Mechanism of Action: A Bifurcated Hypothesis

Given the lack of direct evidence, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound:

  • Hypothesis A: Ligand for a Protein of Interest (POI). The molecule acts as a binder to a specific protein, potentially modulating its function directly (e.g., as an inhibitor or agonist) or serving as a point of attachment for a PROTAC.

  • Hypothesis B: E3 Ligase Ligand. The compound binds to an E3 ubiquitin ligase, potentially a novel or under-explored one, making it a valuable component for the development of new PROTACs.

The following experimental plan is designed to systematically explore both possibilities.

Experimental Workflow for Target Identification and Validation

This section details a step-by-step experimental plan to identify the molecular target(s) of this compound and elucidate its mechanism of action.

Phase 1: Target Identification

The initial and most critical step is to identify the specific protein(s) that physically interact with the compound.

3.1.1. Affinity-Based Proteomics

  • Protocol: Chemical Probe Synthesis and Affinity Pull-Down

    • Synthesis of an Alkyne-Tagged Probe: Synthesize a derivative of this compound incorporating a terminal alkyne group on the phenyl ring or acetamide moiety, distal to likely binding determinants. A linker of appropriate length (e.g., a short polyethylene glycol chain) should be included to minimize steric hindrance.

    • Immobilization on Beads: The alkyne-tagged probe is coupled to azide-functionalized agarose or magnetic beads via a copper-catalyzed azide-alkyne cycloaddition (Click chemistry).

    • Cell Lysate Incubation: Incubate the affinity beads with cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is suspected). A control experiment using beads without the coupled probe is run in parallel.

    • Washing and Elution: The beads are washed extensively to remove non-specific binders. Bound proteins are then eluted.

    • Protein Identification: Eluted proteins are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Causality and Rationale: This method directly identifies proteins that physically bind to the compound. The use of a control and stringent washing steps are crucial for minimizing false positives.

3.1.2. Cellular Thermal Shift Assay (CETSA)

  • Protocol: In-Cell Target Engagement

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating Gradient: Heat the treated cells across a range of temperatures.

    • Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation. The soluble fraction is analyzed by quantitative mass spectrometry (MS-CETSA).

    • Data Analysis: Proteins that are stabilized against thermal denaturation by the compound will remain in the soluble fraction at higher temperatures compared to the vehicle control.

  • Causality and Rationale: CETSA provides evidence of target engagement in a physiological context. Ligand binding stabilizes the target protein, altering its melting curve. This technique does not require modification of the compound, thus avoiding potential artifacts from tagging.

Phase 2: Target Validation and Initial Mechanistic Insights

Once putative targets are identified, they must be validated.

3.2.1. In Vitro Binding Assays

  • Protocol: Surface Plasmon Resonance (SPR)

    • Protein Immobilization: Immobilize the purified recombinant target protein on an SPR sensor chip.

    • Compound Titration: Flow solutions of this compound at various concentrations over the chip.

    • Binding Kinetics: Measure the association and dissociation rates to determine the binding affinity (KD).

  • Causality and Rationale: SPR provides quantitative data on the direct interaction between the compound and the purified target protein, confirming the findings from the initial identification phase.

3.2.2. Functional Assays

The choice of functional assay depends on the identity of the validated target.

Target ClassExample Functional Assay
KinaseIn vitro kinase activity assay (e.g., ADP-Glo™) to measure inhibition of ATP consumption.
E3 LigaseIn vitro ubiquitination assay using recombinant E1, E2, ubiquitin, and a known substrate.
GPCRCalcium flux or cAMP accumulation assay in cells overexpressing the receptor.
Ion ChannelPatch-clamp electrophysiology to measure changes in ion flow.
Phase 3: Elucidating the Cellular Mechanism of Action

This phase aims to understand how the compound affects cellular signaling and function.

3.3.1. Pathway Analysis

  • Protocol: Phospho-Proteomics

    • Cell Treatment: Treat cells with the compound for various durations.

    • Lysis and Digestion: Lyse the cells, digest the proteins into peptides, and enrich for phosphopeptides.

    • LC-MS/MS Analysis: Analyze the phosphopeptides by LC-MS/MS to identify and quantify changes in protein phosphorylation.

  • Causality and Rationale: This provides a global view of the signaling pathways modulated by the compound, offering insights into its downstream effects.

3.3.2. Phenotypic Assays

Based on the pathway analysis and the known roles of the validated target, specific phenotypic assays should be conducted.

Potential PhenotypeExample Assay
Anti-proliferativeCell viability assays (e.g., MTT, CellTiter-Glo®) across a panel of cell lines.
Anti-inflammatoryMeasurement of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from LPS-stimulated macrophages by ELISA.
NeuroprotectiveAssays for cell death (e.g., LDH release) in neuronal cells challenged with a neurotoxin.

Visualizing the Workflow and Proposed Pathways

Diagram 1: Experimental Workflow for Target Deconvolution

Workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Target Validation cluster_phase3 Phase 3: Cellular MOA probe_synthesis Chemical Probe Synthesis affinity_pulldown Affinity Pull-Down + LC-MS/MS probe_synthesis->affinity_pulldown spr Surface Plasmon Resonance (SPR) affinity_pulldown->spr Putative Targets cetsa CETSA + MS-CETSA cetsa->spr Putative Targets functional_assay In Vitro Functional Assay spr->functional_assay Validated Target phospho Phospho-Proteomics functional_assay->phospho phenotypic Phenotypic Assays phospho->phenotypic

Caption: A streamlined workflow for the identification and validation of the molecular target of this compound.

Diagram 2: Hypothetical PROTAC-Mediated Protein Degradation Pathway

PROTAC_MoA cluster_ternary Ternary Complex Formation cluster_ub Ubiquitination PROTAC Hypothetical PROTAC (Compound-based) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds POI_Ub Ubiquitinated POI E2 E2-Ub E3->E2 Ub Ubiquitin Proteasome 26S Proteasome POI_Ub->Proteasome E2->POI transfers Ub Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: Proposed mechanism if the compound is developed into a PROTAC, leading to target degradation.

Conclusion

While the precise mechanism of action of this compound remains to be discovered, its structural features and commercial context provide a strong foundation for a hypothesis centered on targeted protein modulation or degradation. The experimental framework detailed in this guide offers a comprehensive, step-by-step approach to move from an unknown compound to a well-characterized molecule with a defined mechanism of action. This structured approach, combining unbiased proteomics with rigorous biophysical and cellular validation, is essential for unlocking the therapeutic potential of novel chemical entities in modern drug discovery.

References

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.). Archives of Pharmacy Practice. [Link]

  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. (n.d.). Galaxy Publication. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). NIH. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. [Link]

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024). MDPI. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC - NIH. [Link]

  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (n.d.). NIH. [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (n.d.). PubMed. [Link]

Sources

A Technical Guide to the Biological Potential of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. The N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide scaffold, which marries a three-dimensional tetrahydropyran ring with a versatile acetamide linker, represents a promising, yet underexplored, chemical space. While direct studies on this specific derivative class are not extensively reported in the current literature, a comprehensive analysis of its constituent parts and structurally related analogs suggests significant potential for diverse biological activities. This guide provides a prospective analysis of this compound class, proposing a viable synthetic route and hypothesizing its potential as anticancer, neuroprotective, and anti-inflammatory agents based on robust scientific precedent. Detailed experimental protocols are provided to facilitate the empirical validation of these hypotheses, offering a foundational roadmap for researchers venturing into this promising area of drug discovery.

The this compound Scaffold: A Structural Rationale

The core structure of this compound incorporates two key pharmacophoric features:

  • The 4-Phenyl-tetrahydropyran Moiety: The non-planar, saturated tetrahydropyran ring enhances the three-dimensionality of the molecule, a desirable trait for improving solubility, metabolic stability, and target engagement by reducing the entropic penalty of binding. The phenyl group at the 4-position provides a crucial site for aromatic interactions with biological targets and serves as a key anchor point. The tetrahydro-4H-pyran-4-one scaffold is a well-established building block in modern medicinal chemistry for creating diverse and biologically active molecules.[1]

  • The Acetamide Linker: The acetamide group is a common structural motif in a vast array of biologically active compounds. It can act as a hydrogen bond donor and acceptor, facilitating interactions with protein targets. Furthermore, the acetamide moiety provides a synthetically tractable handle for the introduction of diverse substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

The strategic combination of these two fragments suggests that this compound derivatives could engage with a variety of biological targets, leading to a broad spectrum of pharmacological effects.

Proposed Synthesis of this compound Derivatives

A plausible and efficient synthetic route to the target this compound scaffold is the Ritter reaction .[2][3][4][][6] This reaction facilitates the formation of N-substituted amides from a nitrile and a carbocation precursor, such as an alcohol, under acidic conditions.[2][3][4][][6]

The proposed starting material, 4-phenyl-tetrahydro-2H-pyran-4-ol, can be readily synthesized from commercially available tetrahydro-4H-pyran-4-one and a phenyl Grignard reagent. The subsequent Ritter reaction with acetonitrile in the presence of a strong acid, such as sulfuric acid, would generate the desired this compound.


start [label="Tetrahydro-4H-pyran-4-one", shape=ellipse, fillcolor="#FFFFFF"]; intermediate1 [label="4-Phenyl-tetrahydro-2H-pyran-4-ol"]; final_product [label="this compound", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> intermediate1 [label="1. Phenylmagnesium bromide\n2. H3O+"]; intermediate1 -> final_product [label="Acetonitrile (CH3CN)\nH2SO4 (Ritter Reaction)"]; }

Proposed synthesis of the target compound.

Experimental Protocol: Proposed Synthesis via the Ritter Reaction
  • Carbocation Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-phenyl-tetrahydro-2H-pyran-4-ol in an excess of acetonitrile.

  • Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring. The amount of acid should be catalytic.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into ice-cold water to quench the reaction.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure this compound.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known biological activities of structurally related tetrahydropyran and acetamide derivatives, we hypothesize that this compound derivatives will exhibit significant anticancer, neuroprotective, and anti-inflammatory properties .

Anticancer Activity

Hypothesis: this compound derivatives are expected to exhibit cytotoxic activity against various cancer cell lines.

Rationale: Numerous studies have demonstrated the potent anticancer activities of both tetrahydropyran and acetamide derivatives. For instance, pyran derivatives have been shown to possess antitumor properties.[7] Specifically, 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives have been identified as inhibitors of the ALK5 receptor, a key player in cancer progression, and have shown significant tumor growth inhibition in xenograft models.[8] Furthermore, acetamide-bearing compounds have been extensively investigated as anticancer agents, with some derivatives showing potent antiproliferative effects.[6]

Proposed Mechanism of Action: The anticancer activity could be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or through the induction of apoptosis. The phenyl-tetrahydropyran moiety could facilitate binding to hydrophobic pockets in target proteins, while the acetamide group could form crucial hydrogen bonds.


compound [label="this compound\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; target [label="Target Protein\n(e.g., ALK5, Kinase)", fillcolor="#F1F3F4", fontcolor="#202124"]; pathway [label="Signaling Pathway\n(e.g., PI3K/Akt)", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

compound -> target [label="Inhibition"]; target -> pathway [label="Blocks"]; pathway -> proliferation [label="Inhibits"]; pathway -> apoptosis [label="Induces"]; }

Hypothesized anticancer mechanism.

Neuroprotective Activity

Hypothesis: These derivatives may protect neuronal cells from oxidative stress and excitotoxicity-induced cell death.

Rationale: The tetrahydropyran ring is a feature of several natural and synthetic compounds with neuroprotective effects. For example, Tetrahydropiperine, a structurally related compound, has demonstrated neuroprotective effects in ischemic stroke by activating the PI3K/Akt/mTOR signaling pathway and inhibiting autophagy.[9][10] Acetamide derivatives have also been investigated for their neuroprotective potential.

Proposed Mechanism of Action: The neuroprotective effects could be attributed to the modulation of key signaling pathways involved in neuronal survival, such as the PI3K/Akt pathway, and the attenuation of oxidative stress. The compounds may also inhibit pro-inflammatory cytokine production in the central nervous system.


compound [label="this compound\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stressor [label="Oxidative Stress / Excitotoxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; neuron [label="Neuronal Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; survival_pathway [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_death [label="Neuronal Cell Death", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

stressor -> neuron [label="Induces"]; compound -> neuron [label="Protects"]; neuron -> survival_pathway [label="Activates"]; survival_pathway -> cell_death [label="Inhibits"]; }

Hypothesized neuroprotective mechanism.

Anti-inflammatory Activity

Hypothesis: The derivatives are likely to possess anti-inflammatory properties by modulating the inflammatory response in immune cells.

Rationale: Both tetrahydropyran and acetamide scaffolds are present in compounds with known anti-inflammatory activity. Acetamide derivatives, in particular, have been reported to exhibit anti-inflammatory effects.

Proposed Mechanism of Action: The anti-inflammatory activity may be exerted through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by suppressing the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in activated macrophages. This could involve the inhibition of key signaling pathways like NF-κB.


compound [label="this compound\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; macrophage [label="Macrophage", fillcolor="#F1F3F4", fontcolor="#202124"]; nfkb_pathway [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; inflammatory_mediators [label="Pro-inflammatory Mediators\n(NO, TNF-α, IL-6)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

stimulus -> macrophage [label="Activates"]; compound -> macrophage [label="Inhibits"]; macrophage -> nfkb_pathway [label="Activates"]; nfkb_pathway -> inflammatory_mediators [label="Induces Production"]; }

Hypothesized anti-inflammatory mechanism.

Detailed Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, the following detailed in vitro assay protocols are recommended.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11][12]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control.

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Evaluation of Neuroprotective Activity: In Vitro Neurotoxicity Assay

This protocol uses a neuronal cell line (e.g., SH-SY5Y) and an inducer of oxidative stress (e.g., hydrogen peroxide or glutamate).[7][8][13][14][15]

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

    • Neurotoxic agent (e.g., H₂O₂ or glutamate)

    • MTT solution or other viability assay reagents

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells into 96-well plates and allow them to adhere for 24 hours.

    • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., a predetermined optimal concentration of H₂O₂ or glutamate) to the wells and incubate for 24 hours.

    • Viability Assessment: Assess cell viability using the MTT assay as described above.

    • Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone to determine the protective effect.

Evaluation of Anti-inflammatory Activity: In Vitro Macrophage Assay

This assay uses a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[16][17][18][19][20]

  • Materials:

    • RAW 264.7 murine macrophage cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS)

    • Griess reagent for nitric oxide (NO) measurement

    • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

    • 24-well plates

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into 24-well plates and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and incubate for 24 hours.

    • Measurement of Inflammatory Mediators:

      • Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

      • Cytokines (TNF-α, IL-6): Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Data Analysis: Determine the percentage inhibition of NO, TNF-α, and IL-6 production by the test compounds compared to the LPS-only treated control.

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables for easy comparison. The results should be expressed as mean ± standard deviation from at least three independent experiments.

Table 1: Hypothesized Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
Derivative 1MCF-7Value
Derivative 1HeLaValue
Derivative 2MCF-7Value
Derivative 2HeLaValue

Table 2: Hypothesized Neuroprotective Effect of this compound Derivatives against H₂O₂-induced Toxicity in SH-SY5Y Cells

TreatmentConcentration (µM)Cell Viability (%)
Control-100
H₂O₂ (100 µM)-50 ± 5
Derivative 1 + H₂O₂1Value
Derivative 1 + H₂O₂10Value

Table 3: Hypothesized Anti-inflammatory Effect of this compound Derivatives on LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)
LPS (1 µg/mL)-00
Derivative 1 + LPS1ValueValue
Derivative 1 + LPS10ValueValue

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. While this guide is based on a prospective analysis due to the limited direct literature, the strong scientific rationale derived from structurally related compounds provides a solid foundation for initiating research in this area. The proposed synthetic route is feasible, and the hypothesized biological activities in oncology, neuroprotection, and inflammation are grounded in extensive precedent.

Future research should focus on the synthesis of a library of these derivatives with diverse substitutions on the phenyl ring and the acetamide nitrogen to establish clear structure-activity relationships (SAR). Subsequent in-depth mechanistic studies and in vivo validation in relevant animal models will be crucial to fully elucidate the therapeutic potential of this promising class of compounds. This technical guide serves as a comprehensive starting point for these exciting future investigations.

References

A comprehensive list of references will be compiled upon the completion of the research outlined in this guide. The citations provided in the text are based on the current understanding of the field and will be updated with specific experimental findings.

Sources

An In-depth Technical Guide to the Solubility of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a promising molecule from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone. Poor solubility can impede absorption and reduce bioavailability, rendering an otherwise potent compound therapeutically ineffective. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of a specific compound of interest: N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide. While specific experimental solubility data for this compound is not widely published, this document will serve as an in-depth technical guide, empowering researchers to determine and understand its solubility profile. We will delve into the theoretical underpinnings of solubility, provide robust experimental protocols for its determination, and explore predictive models that can offer valuable insights in the early stages of development.

Understanding the Molecule: this compound

Before exploring its solubility, it is crucial to understand the structural and physicochemical properties of this compound.

  • Molecular Formula: C13H17NO2[1]

  • Molecular Weight: 219.284 g/mol [1]

  • Structure: The molecule features a tetrahydro-2H-pyran ring, a phenyl group, and an acetamide functional group.

The presence of both a nonpolar phenyl group and a polar acetamide group suggests that its solubility will be highly dependent on the nature of the solvent. The acetamide group, with its potential for hydrogen bonding, will likely contribute to solubility in polar protic solvents. Conversely, the phenyl and tetrahydropyran rings introduce significant nonpolar character, suggesting potential solubility in nonpolar or moderately polar aprotic solvents.

The Theoretical Framework of Solubility

The principle of "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more nuanced and predictive approach involves considering intermolecular forces and thermodynamic principles.

Intermolecular Forces in Dissolution

The dissolution process can be conceptualized as a three-step process:

  • Solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in their crystal lattice.

  • Solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released in the third step should ideally compensate for the energy required in the first two steps.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Arising from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Arising from the formation of hydrogen bonds.[2][3]

The principle is that substances with similar HSP values are more likely to be miscible.[2][4] For this compound, one would expect a balanced profile of these parameters due to its mixed polar and nonpolar functionalities.

Predicting Solubility: Computational Approaches

In the absence of experimental data, computational models can provide valuable initial estimates of solubility.[5][6][7] These models utilize the chemical structure of a compound to predict its aqueous solubility and can help in prioritizing experimental work.[8] Various quantitative structure-property relationship (QSPR) models have been developed for this purpose.[6] These models are trained on large datasets of compounds with known solubilities and can predict the solubility of new compounds based on calculated molecular descriptors.[6] However, it is important to note that the accuracy of these predictions can vary, and experimental validation is always necessary.[7]

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires well-controlled experimental procedures.[9] The choice of method depends on factors such as the properties of the compound, the desired accuracy, and the available resources.

Equilibrium Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[10] This method measures the concentration of a solute in a saturated solution at a specific temperature.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[10]

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period to reach equilibrium. This typically takes 24 to 72 hours.[10]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Self-Validation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

Kinetic Solubility Determination: High-Throughput Screening

For early-stage drug discovery, where a large number of compounds need to be screened, kinetic solubility methods are often employed. These methods are faster but may not represent true thermodynamic equilibrium. A common approach is the turbidimetric method.

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add the stock solution to a series of aqueous buffers or other solvents in a microplate format.

  • Precipitation Monitoring: Monitor the samples for the appearance of turbidity (precipitation) using a nephelometer or a plate reader that can measure light scattering.

  • Solubility Determination: The concentration at which precipitation is first observed is considered the kinetic solubility.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results for different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent PolaritySolubility (mg/mL)Solubility (mol/L)
WaterHigh< 0.1< 0.00046
EthanolHigh5 - 100.023 - 0.046
AcetoneMedium10 - 200.046 - 0.091
DichloromethaneMedium> 50> 0.228
TolueneLow1 - 50.0046 - 0.023
HexaneLow< 0.1< 0.00046

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in the equilibrium solubility determination process.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Weigh excess solute prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge (optional) sep1->sep2 quant1 Withdraw supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC/MS quant2->quant3 calc1 Determine solubility quant3->calc1

Sources

A Guide to the Spectroscopic Characterization of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical insights to facilitate the structural elucidation and characterization of this and related molecules. While direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic data from analogous structures and functional groups to present a comprehensive and predictive analysis.

Introduction

This compound is a small organic molecule featuring a tetrahydropyran ring, a phenyl group, and a secondary amide functionality. The precise characterization of its chemical structure is paramount for its application in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to reveal the number of unique proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling).

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.2 - 7.4Multiplet5HAr-H (Phenyl)
~ 5.5 - 6.0Singlet (broad)1HNH -C=O
~ 3.6 - 3.8Multiplet4H-O-CH ₂-
~ 2.0 - 2.2Multiplet4H-C-CH ₂-C-
~ 1.9Singlet3HCH ₃-C=O

Causality Behind Predicted Shifts:

  • Aromatic Protons (7.2 - 7.4 ppm): The protons on the phenyl ring are deshielded due to the ring current effect and will appear as a complex multiplet in the aromatic region.

  • Amide Proton (5.5 - 6.0 ppm): The N-H proton of the secondary amide will appear as a broad singlet. Its chemical shift can be concentration and solvent-dependent due to hydrogen bonding.

  • Tetrahydropyran Protons (3.6 - 3.8 ppm and 2.0 - 2.2 ppm): The protons on the tetrahydropyran ring exist in two distinct chemical environments. The protons adjacent to the oxygen atom (-O-CH₂-) are deshielded and appear further downfield. The remaining methylene protons will be found further upfield. The chair conformation of the tetrahydropyran ring may lead to more complex splitting patterns due to axial and equatorial protons.

  • Acetyl Protons (1.9 ppm): The three protons of the methyl group of the acetamide moiety are equivalent and will appear as a sharp singlet.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 169 - 171C =O (Amide)
~ 140 - 145Quaternary Ar-C
~ 125 - 129Ar-C H
~ 63 - 65-O-C H₂-
~ 55 - 60Quaternary C -N
~ 35 - 40-C H₂-C-N
~ 23 - 25C H₃-C=O

Expert Insights on NMR Data Acquisition:

A standard ¹H NMR experiment on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent would be appropriate. For the ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its amide and aromatic moieties.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Intensity Vibration Functional Group
~ 3300MediumN-H StretchSecondary Amide
~ 3050 - 3020MediumC-H StretchAromatic
~ 2950 - 2850MediumC-H StretchAliphatic
~ 1650StrongC=O Stretch (Amide I)Secondary Amide
~ 1550MediumN-H Bend (Amide II)Secondary Amide
~ 1600, 1480Medium-WeakC=C StretchAromatic Ring
~ 1100StrongC-O StretchEther

Trustworthiness of IR Assignments:

  • N-H and C=O Bands: The presence of a medium intensity band around 3300 cm⁻¹ (N-H stretch) and a strong band around 1650 cm⁻¹ (C=O stretch, Amide I) are highly characteristic of a secondary amide.[1][2] The Amide II band around 1550 cm⁻¹ further confirms this functionality.[1]

  • Aromatic and Aliphatic C-H Stretches: The region between 2850 and 3100 cm⁻¹ will contain stretches for both the sp² hybridized C-H bonds of the phenyl ring and the sp³ hybridized C-H bonds of the tetrahydropyran and acetyl groups.

  • C-O Stretch: A strong absorption around 1100 cm⁻¹ is indicative of the C-O-C stretching of the tetrahydropyran ether linkage.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₃H₁₇NO₂) is 219.28 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 219.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion will be driven by the stability of the resulting fragments.

m/z Value Possible Fragment Structure Fragmentation Pathway
176[M - CH₃CO]⁺Loss of the acetyl radical.
160[M - NH₂COCH₃]⁺Cleavage of the C-N bond.
117[C₉H₉]⁺Phenyltropylium ion rearrangement.
105[C₆H₅CO]⁺Not expected as a major fragment.
77[C₆H₅]⁺Phenyl cation.
43[CH₃CO]⁺Acylium ion.

Authoritative Grounding in Fragmentation:

The fragmentation of cyclic ethers often involves ring-opening followed by cleavage.[3] For amides, a common fragmentation is the cleavage of the bond alpha to the carbonyl group. The generation of the acylium ion (m/z = 43) is a characteristic fragmentation for acetamides.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence. Set the spectral width to cover the range of -1 to 10 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent like chloroform.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

Visualization of Key Structural Features and Spectroscopic Correlations

Spectroscopic_Correlations cluster_Molecule This compound cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Molecule C₁₃H₁₇NO₂ Aromatic_H Phenyl H ~7.2-7.4 ppm Molecule->Aromatic_H Amide_H Amide NH ~5.5-6.0 ppm Molecule->Amide_H THP_H THP CH₂ ~2.0-3.8 ppm Molecule->THP_H Acetyl_H Acetyl CH₃ ~1.9 ppm Molecule->Acetyl_H NH_Stretch N-H Stretch ~3300 cm⁻¹ Molecule->NH_Stretch CO_Stretch C=O Stretch ~1650 cm⁻¹ Molecule->CO_Stretch Aromatic_CH Aromatic C-H ~3050 cm⁻¹ Molecule->Aromatic_CH Ether_CO C-O Stretch ~1100 cm⁻¹ Molecule->Ether_CO M_plus M⁺ m/z 219 Fragment_1 [M-43]⁺ m/z 176 M_plus->Fragment_1 - CH₃CO Fragment_2 [M-59]⁺ m/z 160 M_plus->Fragment_2 - NH₂COCH₃

Sources

A-781: A Research Roadmap for a Novel Scaffold: Investigating the Therapeutic Potential of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, hereafter designated A-781, is a synthetic compound featuring a unique sp³-rich scaffold.[1][2][3] Publicly available data on its biological activity is limited, marking it as a novel chemical entity with unexplored therapeutic potential. This guide presents a structured, hypothesis-driven research roadmap for the systematic evaluation of A-781's potential therapeutic targets. By analyzing its core structure—comprising a tetrahydropyran ring, a quaternary phenyl group, and an acetamide moiety—we hypothesize two primary, plausible target classes: Fatty Acid Amide Hydrolase (FAAH) and Opioid Receptors (ORs). This document provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to validate these hypotheses. It includes detailed experimental workflows, step-by-step protocols for key assays, and criteria for data interpretation, thereby outlining a clear path from initial hypothesis to target validation.

Introduction and Rationale

The discovery of novel chemical entities with therapeutic potential is a cornerstone of modern medicine. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active molecules targeting conditions from cancer to neurological disorders.[4][5] The compound this compound (A-781) combines this scaffold with a phenylacetamide group, a feature present in various bioactive agents.[6][7] Given the absence of established biological targets for A-781, a logical and efficient discovery strategy is required.

This whitepaper serves as a proactive research guide, moving beyond the mere characterization of a compound to proposing a robust strategy for target identification and validation. Our approach is grounded in structural analogy and pharmacophore hypothesis generation. We have identified two high-priority target classes whose known ligands share structural motifs with A-781:

  • Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that degrades endocannabinoids like anandamide.[8][9] FAAH inhibitors are sought after for treating pain, anxiety, and inflammation.[8][9][10] The acetamide group of A-781 can be hypothesized to interact with the catalytic serine residues in the FAAH active site.[10][11]

  • Opioid Receptors (ORs): A family of G-protein coupled receptors (GPCRs) that are the primary targets for potent analgesics.[12][13] The rigid, three-dimensional structure imparted by the 4-phenyl-tetrahydropyran core of A-781 is a feature found in some opioid receptor modulators.[14]

The following sections will detail the scientific basis for these hypotheses and provide comprehensive, actionable protocols for their experimental validation.

Compound Profile: A-781

To facilitate research, the fundamental properties of A-781 are summarized below.

PropertyValueReference
IUPAC Name This compound[1][15]
Molecular Formula C₁₃H₁₇NO₂[1][15]
Molecular Weight 219.28 g/mol [1][15]
CAS Number 939801-34-0[1][15]
PubChem CID 71307609[15]
Chemical Structure Chemical structure of A-781PubChem

Primary Hypothetical Target: Fatty Acid Amide Hydrolase (FAAH)

Scientific Rationale

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the hydrolytic degradation of fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA).[8] By inhibiting FAAH, the levels of AEA are increased locally and transiently, leading to analgesic, anxiolytic, and anti-inflammatory effects without the adverse psychotropic effects associated with direct cannabinoid receptor agonists.[8][10]

The pharmacophore for many FAAH inhibitors includes a hydrogen bond acceptor and hydrophobic elements that fit within the enzyme's active site channels.[8][11] Crucially, many inhibitors interact with the catalytic triad (Ser241-Ser217-Lys142).[10] We hypothesize that the acetamide moiety of A-781 could serve as a key interaction point, potentially mimicking the amide bond of the endogenous substrate and interacting with the catalytic serine residues. The phenyl and tetrahydropyran groups would occupy the hydrophobic acyl-chain binding channel and cytosolic port of the enzyme.[11]

Proposed Experimental Validation Workflow

A tiered approach is recommended to efficiently validate A-781 as a potential FAAH inhibitor. The workflow is designed to move from broad primary screening to detailed mechanistic studies.

FAAH_Validation_Workflow A Start: A-781 Compound B Primary Screen: In Vitro FAAH Enzyme Activity Assay A->B C Hit Confirmation: IC50 Determination (Dose-Response) B->C Active H No Activity B->H Inactive D Mechanism of Inhibition (MoI): Reversibility & Kinetic Studies C->D Potent (IC50 < 1µM) I Non-Specific or Poor Potency C->I Weak (IC50 > 10µM) E Selectivity Profiling: vs. Other Serine Hydrolases (e.g., MAGL, ABHD6) D->E F Cellular Target Engagement: Anandamide (AEA) Level Quantification in Cells E->F Selective G Lead Candidate F->G

Caption: Experimental workflow for the validation of A-781 as a FAAH inhibitor.

Detailed Experimental Protocols

Protocol 2.3.1: In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from standard methods for measuring FAAH activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of A-781 against human FAAH.

  • Materials:

    • Recombinant human FAAH enzyme.

    • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).

    • FAAH substrate: Anandamide-d8 or a fluorogenic substrate like arachidonoyl-7-amino-4-methylcoumarin (AAMCA).

    • Test Compound: A-781, dissolved in DMSO to create a 10 mM stock.

    • Positive Control: A known FAAH inhibitor (e.g., URB597).

    • 384-well black, flat-bottom plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of A-781 in DMSO, then dilute into assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤1% in all wells.

    • To each well of the 384-well plate, add 5 µL of the diluted A-781, positive control, or vehicle (DMSO in buffer).

    • Add 10 µL of recombinant human FAAH enzyme solution (pre-diluted in assay buffer to optimal concentration) to each well.

    • Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the FAAH substrate solution.

    • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation: 355 nm, Emission: 460 nm for AAMCA) at 37°C for 30 minutes, taking readings every minute.

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Normalize the rates to the vehicle control (100% activity) and a fully inhibited control (0% activity). Plot the percent inhibition against the logarithm of A-781 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data and Interpretation

Successful validation would yield data similar to the table below, indicating potent, selective, and on-target activity.

ParameterHypothetical Value for A-781Interpretation
FAAH IC₅₀ 50 nMPotent inhibition of the primary target.
Mechanism of Inhibition Reversible, CompetitiveIndicates non-covalent binding, which is often desirable for safety profiles.
MAGL IC₅₀ > 25 µMHigh selectivity (>500-fold) over a related serine hydrolase.
Cellular AEA Increase 5-fold increase at 1 µMConfirms target engagement and functional outcome in a cellular context.

Secondary Hypothetical Target: Opioid Receptors

Scientific Rationale

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are GPCRs that mediate the effects of both endogenous opioid peptides and exogenous opiates.[13] They are critical targets for pain management.[12][16] The pharmacophore for many opioid ligands includes a positively charged amine (typically protonated at physiological pH) and an aromatic ring system arranged in a specific 3D conformation.

While A-781 is a neutral molecule and lacks a basic amine, its rigid 4-phenyl-tetrahydropyran core provides a defined three-dimensional structure that could potentially fit into the binding pocket of an opioid receptor. Some neutral or allosteric modulators of GPCRs do not follow classical pharmacophore models.[12][16] Therefore, it is plausible that A-781 could act as a novel modulator, perhaps as a non-competitive antagonist or an allosteric modulator, rather than a classical orthosteric agonist.[12]

Proposed Experimental Validation Workflow

A screening cascade is proposed to test for affinity and functional activity at the three main opioid receptor subtypes.

Opioid_Validation_Workflow A Start: A-781 Compound B Primary Screen: Radioligand Binding Assay (μ, δ, κ receptors) A->B C Hit Confirmation: Ki Determination (Competition Binding) B->C Binding Detected G No Binding B->G No Binding D Functional Activity: GTPγS Binding or cAMP Accumulation Assay C->D Confirmed Binder (Ki < 10µM) E Mode of Action: Agonist, Antagonist, or Allosteric Modulator? D->E Functional Activity H Binder, No Function D->H No Functional Activity F Lead Candidate E->F

Caption: Experimental workflow for validating A-781 at opioid receptors.

Detailed Experimental Protocols

Protocol 3.3.1: Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of A-781 for human μ, δ, and κ opioid receptors.

  • Materials:

    • Cell membranes prepared from HEK293 or CHO cells stably expressing human MOR, DOR, or KOR.

    • Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U69,593 (for KOR).

    • Non-specific binding control: Naloxone (high concentration, e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

    • Test Compound: A-781, serially diluted.

    • Scintillation vials and cocktail.

    • Glass fiber filter mats and a cell harvester.

    • Liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine 50 µL of serially diluted A-781, 50 µL of the appropriate radioligand (at a concentration near its Kₔ), and 100 µL of cell membrane preparation.

    • For total binding wells, add buffer instead of A-781. For non-specific binding wells, add naloxone instead of A-781.

    • Incubate the plate at 25°C for 60-90 minutes.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter will trap the membranes while unbound radioligand passes through.

    • Wash the filters 3-4 times with ice-cold assay buffer.

    • Dry the filter mat, place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding (Total Binding DPM - Non-specific Binding DPM). Plot the percent specific binding against the logarithm of A-781 concentration. Determine the IC₅₀ from the resulting competition curve. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Discussion and Future Directions

This document outlines a targeted, hypothesis-driven strategy to elucidate the therapeutic potential of this compound (A-781). The proposed workflows for FAAH and opioid receptors provide a clear and efficient path to determine if A-781 engages these high-value targets.

  • If A-781 is a potent and selective FAAH inhibitor, future work should focus on in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies. Efficacy would be tested in established preclinical models of inflammatory pain (e.g., carrageenan-induced hyperalgesia) and neuropathic pain (e.g., chronic constriction injury).

  • If A-781 demonstrates activity at an opioid receptor, the immediate next step is to precisely define its functional profile. An antagonist or a negative allosteric modulator could have applications in treating addiction or opioid-induced side effects. A positive allosteric modulator could be a novel analgesic with a potentially improved safety profile.[12]

  • If neither hypothesis is confirmed, the compound should be subjected to broader phenotypic screening or affinity-based target deconvolution techniques to identify novel targets.

Regardless of the outcome, the systematic approach detailed herein provides a robust framework for advancing a novel chemical entity from a structural concept to a validated lead, embodying the principles of modern, efficient drug discovery.

References

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Google Scholar.
  • Approximating protein flexibility through dynamic pharmacophore models: application to fatty acid amide hydrolase (FAAH) - PMC. PubMed Central. Available at: [Link]

  • Peptides as receptor selectivity modulators of opiate pharmacophores. PubMed. Available at: [Link]

  • This compound. BlainePharma. Available at: [Link]

  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. Available at: [Link]

  • Pharmacophore modeling and virtual screening for the discovery of new fatty acid amide hydrolase inhibitors. ResearchGate. Available at: [Link]

  • Novel Positive Allosteric Modulators of µ Opioid Receptor—Insight from In Silico and In Vivo Studies. PubMed Central. Available at: [Link]

  • Pharmacological Profiles of Oligomerized μ-Opioid Receptors. PubMed Central. Available at: [Link]

  • Recent Advances in the Realm of Allosteric Modulators for Opioid Receptors for Future Therapeutics. PubMed Central. Available at: [Link]

  • A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. PubMed. Available at: [Link]

  • This compound, min 97%, 1 gram. CP Lab Safety. Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]

  • Opioid receptor. Wikipedia. Available at: [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. Available at: [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Available at: [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide: Synthesis, History, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Entity

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, a molecule holding the CAS Number 939801-34-0, represents a fascinating yet sparsely documented entity within the vast landscape of chemical compounds. While a dedicated body of literature outlining its discovery, historical development, and specific biological activities remains elusive in publicly accessible domains, its structural motifs—the tetrahydropyran ring and the N-phenylacetamide group—are of significant interest in medicinal chemistry and drug discovery. This technical guide, therefore, serves as a comprehensive resource built upon established principles of organic synthesis and the known biological relevance of its constituent chemical functionalities. By synthesizing information from analogous structures and well-understood reaction mechanisms, this document provides a robust framework for understanding and potentially exploring the scientific value of this compound.

I. The Tetrahydropyran Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing one oxygen atom. It is a prevalent scaffold in a multitude of natural products and synthetic bioactive molecules. The inclusion of a THP moiety can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby enhancing its pharmacokinetic and pharmacodynamic profile. The conformational rigidity of the THP ring, compared to its acyclic ether counterparts, can also lead to more specific interactions with biological targets.

The 4-amino-4-aryl-tetrahydropyran substructure, in particular, is a key component in a variety of therapeutic agents, highlighting the importance of this chemical class in drug development.

II. Proposed Synthetic Pathways: A Focus on the Ritter Reaction

The synthesis of this compound can be logically approached through several established synthetic methodologies. Among these, the Ritter reaction stands out as the most plausible and efficient route.

A. The Ritter Reaction: A Powerful Tool for Amide Synthesis

The Ritter reaction is a classic organic reaction that transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alcohol or alkene in the presence of a strong acid.[1][2] The reaction proceeds via the formation of a stable carbocation, which is then attacked by the nitrogen atom of the nitrile to form a nitrilium ion. Subsequent hydrolysis yields the final amide product.[1]

For the synthesis of this compound, the tertiary alcohol, 4-phenyl-tetrahydro-2H-pyran-4-ol, serves as the ideal precursor for generating the necessary tertiary carbocation.

Proposed Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Final Product cluster_4 Workup A 4-Phenyl-tetrahydro-2H-pyran-4-ol D Tertiary Carbocation A->D Protonation & Dehydration B Acetonitrile E Nitrilium Ion B->E Nucleophilic Attack C Strong Acid (e.g., H₂SO₄) D->E F This compound E->F Hydrolysis G Hydrolysis

Caption: Proposed Ritter reaction pathway for the synthesis of this compound.

Experimental Protocol: Ritter Synthesis of this compound

Disclaimer: This protocol is a theoretical construct based on general procedures for the Ritter reaction and has not been experimentally validated for this specific compound in the available literature. Appropriate safety precautions and small-scale trials are strongly recommended.

Materials:

  • 4-Phenyl-tetrahydro-2H-pyran-4-ol

  • Acetonitrile (CH₃CN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-phenyl-tetrahydro-2H-pyran-4-ol in an excess of acetonitrile. Cool the mixture in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise to the cooled and stirring solution. The addition should be controlled to maintain a low temperature. The amount of acid should be catalytic but sufficient to promote carbocation formation.

  • Reaction Monitoring: Allow the reaction to stir at a low temperature (e.g., 0-10 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

B. Alternative Synthetic Routes

While the Ritter reaction is the most direct approach, other methods could potentially be employed to synthesize the target molecule or its immediate precursors.

  • Leuckart Reaction: The Leuckart reaction could be used to synthesize the precursor amine, 4-amino-4-phenyl-tetrahydropyran, from 4-phenyl-tetrahydro-2H-pyran-4-one.[3] This reaction involves the reductive amination of a ketone using ammonium formate or formamide.[3] The resulting amine can then be acetylated using acetic anhydride or acetyl chloride to yield the final product.

Alternative Synthesis Workflow:

G cluster_0 Pathway 1: Leuckart Reaction cluster_1 Pathway 2: Nitrile Reduction A 4-Phenyl-tetrahydro-2H-pyran-4-one B 4-Amino-4-phenyl-tetrahydropyran A->B Leuckart Reaction (Ammonium Formate) C This compound B->C Acetylation (Acetic Anhydride) D 4-Phenyl-tetrahydro-2H-pyran-4-carbonitrile E 4-Amino-4-phenyl-tetrahydropyran D->E Reduction (e.g., LiAlH₄, H₂/Catalyst) F This compound E->F Acetylation (Acetic Anhydride)

Caption: Alternative synthetic strategies for this compound.

  • Reduction of a Nitrile: Another potential route involves the synthesis of 4-phenyl-tetrahydro-2H-pyran-4-carbonitrile. This nitrile could then be reduced to the corresponding primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The subsequent acetylation would yield the target compound.

III. Historical Context and Discovery: An Uncharted Territory

A thorough search of scientific databases and patent literature does not reveal a specific record of the discovery or the historical development of this compound. It is plausible that this compound was synthesized as part of a larger chemical library for high-throughput screening in a drug discovery program, and the results were not published in the public domain. The existence of a CAS number indicates that the compound has been synthesized and characterized at some point.

The lack of a clear historical record underscores the importance of documenting synthetic efforts and biological findings, even for compounds that do not immediately emerge as lead candidates.

IV. Biological Activity and Potential Applications: An Extrapolation from Analogs

While no specific biological data for this compound has been found, the structural components of the molecule suggest potential areas of pharmacological interest.

  • Central Nervous System (CNS) Activity: The presence of a phenyl group and a polar acetamide group attached to a cyclic ether scaffold is a common feature in centrally acting agents. The tetrahydropyran ring can modulate blood-brain barrier permeability.

  • Enzyme Inhibition: The acetamide functionality can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of various enzymes.

  • Ion Channel Modulation: The overall lipophilicity and three-dimensional shape of the molecule could allow it to interact with ion channels.

It is important to emphasize that these are speculative applications based on the chemical structure. Rigorous biological screening would be necessary to determine the actual pharmacological profile of this compound.

V. Tabulated Data

PropertyValueSource
IUPAC Name This compound-
CAS Number 939801-34-0-
Molecular Formula C₁₃H₁₇NO₂-
Molecular Weight 219.28 g/mol -
Predicted LogP 1.8 - 2.2(Calculated)
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 2(Calculated)

VI. Conclusion and Future Directions

This compound remains a molecule with untapped potential. This technical guide has provided a comprehensive overview of its likely synthetic pathways, with a detailed focus on the Ritter reaction, and has placed its chemical structure within the broader context of medicinal chemistry. The absence of a documented history and biological data presents a clear opportunity for future research.

Key areas for future investigation include:

  • Definitive Synthesis and Characterization: The experimental validation of the proposed synthetic routes and full spectroscopic characterization of the compound.

  • Biological Screening: A comprehensive screening of the compound against a panel of biological targets to identify any potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs to understand how structural modifications impact biological activity.

This in-depth guide serves as a foundational resource for any researcher or drug development professional interested in exploring the chemistry and potential pharmacology of this compound.

VII. References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • Wikipedia contributors. (2023). Ritter reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Leuckart reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and its role as a bioisostere of cyclohexane. When functionalized, the THP moiety offers a unique combination of structural rigidity and opportunities for hydrogen bonding, which can significantly enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of a specific THP derivative, N-(tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, and its analogs. We will delve into a plausible synthetic pathway for this core molecule, explore the chemical space of its analogs, and discuss their potential biological activities based on the established pharmacology of related compounds. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics centered around the 4-phenyl-tetrahydropyran-4-amine scaffold.

The Strategic Advantage of the Tetrahydropyran Moiety in Drug Design

The tetrahydropyran ring is a privileged structure in drug discovery, offering several advantages over its carbocyclic counterpart, cyclohexane. As a bioisostere, the THP ring introduces a polar oxygen atom, which can act as a hydrogen bond acceptor, potentially leading to tighter binding interactions with biological targets. This substitution also generally lowers the lipophilicity of a compound, which can be a critical factor in optimizing its pharmacokinetic properties. The inherent conformational rigidity of the THP ring, compared to a more flexible linear ether, can also be advantageous in drug design by reducing the entropic penalty upon binding to a target.

Synthesis of the Core Scaffold: this compound

Proposed Synthesis of the Precursor: 4-Phenyl-tetrahydropyran-4-amine

A robust method for the synthesis of the key intermediate, 4-aminotetrahydropyran, has been described in the patent literature (CN102993144B), providing a strong foundation for the synthesis of the 4-phenyl analog. The proposed pathway would likely start from a commercially available ketone.

DOT Diagram: Proposed Synthesis of 4-Phenyl-tetrahydropyran-4-amine

G start Tetrahydro-4H-pyran-4-one step1 Grignard Reaction (Phenylmagnesium bromide) start->step1 intermediate1 4-Phenyl-tetrahydro-2H-pyran-4-ol step1->intermediate1 step2 Ritter Reaction (Acetonitrile, Acid catalyst) intermediate1->step2 intermediate2 This compound step2->intermediate2 step3 Hydrolysis (Acid or Base) intermediate2->step3 product 4-Phenyl-tetrahydropyran-4-amine step3->product

Caption: Plausible synthetic route to 4-Phenyl-tetrahydropyran-4-amine.

Experimental Protocol: Acetylation of 4-Phenyl-tetrahydropyran-4-amine

The final step in the synthesis of the title compound is the acetylation of the precursor amine. This is a standard and generally high-yielding reaction.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-phenyl-tetrahydropyran-4-amine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution and stir at room temperature.

  • Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture. The reaction is typically exothermic, so controlled addition is recommended.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Analogs and Derivatives: Exploring the Chemical Space

The core structure of this compound offers numerous avenues for the generation of analogs with potentially diverse biological activities. Modifications can be made to the phenyl ring, the acetamide group, and even the tetrahydropyran ring itself.

Table 1: Potential Analogs and their Rationale

Modification Site Proposed Modification Rationale for Modification
Phenyl Ring Introduction of electron-donating or electron-withdrawing groups (e.g., -OCH3, -Cl, -F, -CF3) at various positions.To modulate electronic properties, lipophilicity, and potential for specific interactions with target proteins.
Phenyl Ring Replacement with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene).To explore different binding orientations and potential new interactions.
Acetamide Group Variation of the acyl group (e.g., propionamide, benzamide).To alter steric bulk and hydrogen bonding capabilities.
Acetamide Group Replacement with other functional groups (e.g., sulfonamide, urea, carbamate).To introduce different chemical properties and potential for new biological targets.
Tetrahydropyran Ring Introduction of substituents on the ring.To explore conformational effects and introduce new chiral centers.
Tetrahydropyran Ring Replacement with other saturated heterocycles (e.g., piperidine, thiotetrahydropyran).To investigate the impact of the heteroatom on activity and pharmacokinetics.

Prospective Biological and Pharmacological Profile

While specific biological data for this compound is not extensively reported in publicly available literature, we can infer potential areas of interest based on the known activities of its constituent pharmacophores and related molecules.

Insights from the Acetamide Moiety

The acetamide functional group is present in a wide range of biologically active compounds. For instance, some N-phenylacetamide derivatives have been investigated for their potential as analgesic and anti-inflammatory agents.[1] Furthermore, various acetamide-containing compounds have been explored for their activity in the central nervous system (CNS).

Insights from the 4-Substituted Tetrahydropyran Ring

The 4-substituted tetrahydropyran motif is a common feature in molecules targeting a variety of biological pathways. For example, derivatives of 4-aminotetrahydropyran have been utilized in the synthesis of compounds with potential applications in oncology. The rigid nature of the ring system can be beneficial for locking in a bioactive conformation.

DOT Diagram: Potential Biological Targets

G Core This compound and Analogs Target1 CNS Receptors Core->Target1 Target2 Enzymes (e.g., Kinases, Proteases) Core->Target2 Target3 Ion Channels Core->Target3 Target4 Nuclear Receptors Core->Target4

Caption: Potential biological target classes for this compound series.

Future Directions for Biological Evaluation

Given the structural features of this compound, a logical starting point for biological screening would include assays for:

  • Central Nervous System (CNS) Activity: Evaluation in models of pain, anxiety, and neurodegenerative diseases.

  • Antiproliferative Activity: Screening against a panel of cancer cell lines to identify potential anticancer effects.

  • Enzyme Inhibition: Testing against various enzyme classes, such as kinases and proteases, which are common targets for drugs containing similar scaffolds.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. This guide has outlined a plausible and efficient synthetic route to this core molecule and has provided a framework for the rational design of a diverse library of analogs. While direct biological data for the title compound is sparse, the known pharmacology of its constituent moieties suggests that this compound class holds significant potential for the discovery of novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further research into this intriguing area of medicinal chemistry.

References

  • A Novel SN1 Displacement: The Reaction of Tertiary Amines with Acetic Anhydride. Canadian Journal of Chemistry. [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. [Link]

  • The Ritter reaction mechanism for the synthesis of tetrahydropyran 41. ResearchGate. [Link]

  • Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • The one pot process technique of 4-amino tetrahydro pyran.
  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.

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Methodological & Application

Application Note: A Fluorometric In Vitro Assay for Characterizing N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide as a Potential Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme that plays a critical role in regulating the endocannabinoid system.[1][2] This integral membrane enzyme is responsible for the degradation of a class of endogenous signaling lipids known as fatty acid amides, most notably anandamide (N-arachidonoylethanolamine, AEA).[3][4] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity at cannabinoid receptors (CB1 and CB2) and other cellular targets.[1] The modulation of AEA levels through FAAH inhibition has emerged as a promising therapeutic strategy for a variety of conditions, including pain, anxiety, and inflammatory disorders, without the psychoactive side effects associated with direct CB1 receptor agonists.[5]

The compound N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide shares structural motifs with known enzyme inhibitors. Based on this, we hypothesize that it may act as an inhibitor of FAAH. This application note provides a detailed protocol for a robust and sensitive fluorometric in vitro assay to determine the inhibitory activity of this compound on FAAH.

Assay Principle: A Fluorescence-Based Readout of FAAH Activity

The in vitro assay described herein utilizes a fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to measure FAAH activity.[3][6] In its native state, AAMCA is a non-fluorescent molecule. However, upon enzymatic cleavage by FAAH, it releases the highly fluorescent compound 7-amino-4-methylcoumarin (AMC).[1][5] The resulting fluorescence intensity is directly proportional to the enzymatic activity of FAAH.[7]

In the presence of an inhibitor, such as the test compound this compound, the rate of AAMCA hydrolysis will decrease, leading to a reduction in the fluorescence signal. By measuring the fluorescence at various concentrations of the test compound, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the potency of the inhibitor.[8]

FAAH Assay Principle FAAH Assay Principle AAMCA AAMCA (Non-Fluorescent Substrate) FAAH FAAH Enzyme AAMCA->FAAH Binds AMC AMC (Fluorescent Product) FAAH->AMC Hydrolyzes ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Releases Inhibitor This compound (Test Inhibitor) Inhibitor->FAAH Inhibits Fluorescence Fluorescence Signal (Ex: 360 nm, Em: 465 nm) AMC->Fluorescence Emits

Caption: Workflow of the fluorometric FAAH activity assay.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system, incorporating essential controls to ensure the reliability and accuracy of the results. The inclusion of a positive control inhibitor, a no-enzyme control, and a vehicle control allows for the assessment of assay performance and the confident determination of the test compound's activity.

Materials and Reagents
  • Recombinant Human FAAH (e.g., from Cayman Chemical or similar)[2]

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[2]

  • Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) substrate

  • 7-Amino-4-methylcoumarin (AMC) standard

  • This compound (Test Compound)

  • Known FAAH Inhibitor (Positive Control, e.g., JZL195)[2]

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • 96-well, opaque, flat-bottom plates (white or black)[1]

  • Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm[2]

  • Multichannel pipettes and sterile tips

  • Refrigerated microcentrifuge

Reagent Preparation
  • FAAH Assay Buffer (1X): Prepare by diluting a 10X stock or from individual components. Store at 4°C. Chill on ice before use. The slightly alkaline pH of 9.0 is optimal for FAAH activity.

  • Recombinant Human FAAH: Thaw the enzyme on ice. Dilute to the desired working concentration in ice-cold FAAH Assay Buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay. Keep the diluted enzyme on ice at all times.

  • AAMCA Substrate: Prepare a stock solution in DMSO. Further dilute in FAAH Assay Buffer to the final working concentration. The final concentration should be at or near the Km of the enzyme for the substrate to ensure sensitivity to competitive inhibitors.

  • AMC Standard: Prepare a stock solution of AMC in DMSO. Create a series of dilutions in FAAH Assay Buffer to generate a standard curve for converting relative fluorescence units (RFU) to the amount of product formed.

  • Test Compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Test Compound Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing. This allows for the determination of the IC50 value.

  • Positive Control Inhibitor: Prepare a stock solution and serial dilutions of a known FAAH inhibitor (e.g., JZL195) in DMSO, following the same procedure as for the test compound.

Assay Procedure

The following procedure is for a 96-well plate format. It is recommended to perform all measurements in triplicate.

  • Plate Setup:

    • Blank Wells: Add FAAH Assay Buffer only.

    • Vehicle Control Wells (100% Activity): Add diluted FAAH enzyme and DMSO (at the same final concentration as the test compound wells).

    • Test Compound Wells: Add diluted FAAH enzyme and the corresponding serial dilutions of this compound.

    • Positive Control Wells: Add diluted FAAH enzyme and the corresponding serial dilutions of the known FAAH inhibitor.

    • No-Enzyme Control Wells: Add FAAH Assay Buffer and the highest concentration of the test compound. This control is crucial to identify any potential intrinsic fluorescence of the test compound.

    • AMC Standard Curve Wells: Add the serial dilutions of the AMC standard.

  • Pre-incubation:

    • To each well (except the AMC standard curve wells), add 50 µL of the appropriate component (FAAH enzyme or buffer).

    • Add 1 µL of the test compound, positive control, or DMSO vehicle to the respective wells.

    • Gently mix the plate and incubate for 15 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the addition of the substrate.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of the AAMCA substrate solution to all wells (except the AMC standard curve wells).

    • The final volume in each well should be 100 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every minute for 30-60 minutes. A kinetic reading is preferable as it allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity.[2]

Experimental Workflow Experimental Workflow cluster_prep Reagent Preparation cluster_plate Plate Setup (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare FAAH Enzyme, Substrate (AAMCA), Test Compound, Controls, and Buffers AddEnzyme Add FAAH Enzyme (or Buffer for Controls) Reagents->AddEnzyme AddInhibitor Add Test Compound / Positive Control / Vehicle (DMSO) AddEnzyme->AddInhibitor PreIncubate Pre-incubate at 37°C for 15 min AddInhibitor->PreIncubate AddSubstrate Initiate Reaction with AAMCA Substrate PreIncubate->AddSubstrate KineticRead Kinetic Fluorescence Reading (Ex: 360 nm, Em: 465 nm) for 30-60 min AddSubstrate->KineticRead CalcRate Calculate Initial Reaction Velocity (V₀) KineticRead->CalcRate PlotCurve Plot % Inhibition vs. [Inhibitor] CalcRate->PlotCurve CalcIC50 Determine IC50 Value PlotCurve->CalcIC50

Caption: Step-by-step experimental workflow for the FAAH inhibition assay.

Data Analysis and Interpretation

  • Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. This will be used to convert the RFU values from the kinetic assay into the amount of product formed (pmol of AMC).

  • Initial Reaction Velocity (V₀): For each kinetic run, determine the initial linear portion of the fluorescence increase over time. The slope of this linear portion represents the initial reaction velocity (V₀) in RFU/min.

  • Convert V₀ to pmol/min: Using the slope of the AMC standard curve, convert the V₀ from RFU/min to pmol of AMC generated per minute.

  • Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [1 - (V₀ of Test Compound / V₀ of Vehicle Control)] x 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value.[9][10] The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[8]

Representative Data

The following table shows hypothetical data for the inhibition of FAAH by this compound.

[Test Compound] (µM)Log [Test Compound]Average V₀ (RFU/min)% Inhibition
0 (Vehicle)-5000
0.01-2.04804
0.1-1.042515
1025050
101.07585
1002.02595

From this data, the IC50 value is determined to be 1 µM.

Trustworthiness: A Self-Validating System

The robustness of this assay is ensured by the inclusion of several critical controls:

  • Vehicle Control (0% Inhibition): This establishes the baseline of maximum enzyme activity. The solvent (typically DMSO) should not significantly affect FAAH activity at the final concentration used.

  • Positive Control Inhibitor: A known FAAH inhibitor with a well-characterized IC50 value should be run in parallel. This validates that the assay is performing as expected and can accurately detect inhibition.

  • No-Enzyme Control: This control ensures that the observed fluorescence is due to enzymatic activity and not from the auto-hydrolysis of the substrate or the intrinsic fluorescence of the test compound.

  • Linearity of the Reaction: By performing a kinetic read, it is possible to confirm that the initial velocity is measured within the linear range of the reaction, which is essential for accurate inhibitor characterization.

Conclusion

This application note provides a comprehensive and reliable method for evaluating the inhibitory potential of this compound on FAAH activity. The fluorometric assay is sensitive, amenable to a high-throughput format, and incorporates the necessary controls for a self-validating system. The determination of an IC50 value for the test compound will provide a quantitative measure of its potency as a potential FAAH inhibitor, guiding further drug discovery and development efforts.

References

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • ChemHelp ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]

  • Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology (Clifton, N.J.), 2576, 249–260. [Link]

  • Wikipedia. (2024, January 15). IC50. [Link]

  • XenoTech. (2023, February 24). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis [Video]. YouTube. [Link]

  • ResearchGate. (2013, July 2). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. [Link]

  • Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2576, 249-260. [Link]

  • Ramarao, M. K., Murphy, E. A., Shen, M. W., Wang, Y., Bushell, K. N., Huang, N., Pan, N., Williams, C., & Clark, J. D. (2005). A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Analytical Biochemistry, 343(2), 276–284. [Link]

  • BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

  • Petrosino, S., & Di Marzo, V. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7654. [Link]

  • Wu, Z. L., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3857-3865. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • ResearchGate. (2013, June 13). Could somebody please recommend to me some good ways to determine 'Mode of Enzyme Inhibition'?. [Link]

  • Petrosino, S., & Di Marzo, V. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International journal of molecular sciences, 25(14), 7654. [Link]

  • Sinha, P., Gossrau, R., Smith, R. E., & Lojda, Z. (1984). Fluorescence detection of proteases with AFC, AMC and MNA peptides using isoelectric focusing. Advances in Experimental Medicine and Biology, 167, 219–226. [Link]

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Application Notes and Protocols: In Vivo Experimental Design for N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide is a novel chemical entity with a scaffold suggesting potential bioactivity within the central nervous system. The tetrahydropyran moiety is a common feature in a variety of biologically active compounds.[1] While the specific pharmacological profile of this compound is yet to be elucidated, its structural elements warrant a systematic in vivo investigation to uncover its therapeutic potential. This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, with a primary focus on its potential analgesic properties, a common therapeutic area for novel small molecules.

This guide is structured to provide a logical, stepwise progression for in vivo studies, beginning with essential preliminary assessments and moving towards more specific behavioral and mechanistic evaluations. The experimental design emphasizes scientific rigor, ethical considerations, and data-driven decision-making. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[2][3][4][5]

Phase 1: Preliminary In Vivo Characterization

The initial phase of in vivo testing is crucial for establishing the foundational pharmacokinetic and safety profile of this compound. These studies are essential for determining appropriate dosing for subsequent efficacy studies and identifying any potential liabilities.

Pharmacokinetic (PK) Studies in Rodents

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing meaningful efficacy studies.[6] A well-designed PK study will determine key parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).[7][8] This information is critical for selecting appropriate dose levels, dosing routes, and sampling time points for subsequent pharmacodynamic experiments.

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old). A sufficient number of animals should be used to obtain statistically meaningful data.[7]

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).

  • Formulation: The compound should be formulated in a suitable vehicle (e.g., saline, 0.5% methylcellulose). The formulation for IV administration must ensure complete dissolution.[9]

  • Blood Sampling: Serial blood samples (e.g., 20-30 µL) are collected at multiple time points post-dosing.[8]

    • IV route: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO route: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Blood samples are processed to plasma and stored at -80°C until analysis.[10]

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Data Analysis: PK parameters (Cmax, Tmax, AUC, t½, bioavailability) are calculated using appropriate software.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Half-life
Bioavailability (%) The fraction of the administered dose that reaches systemic circulation
Acute Toxicology and Tolerability Assessment

Rationale: Early assessment of a compound's safety profile is critical to de-risk further development.[11][12] An acute toxicology study provides information on the potential for single-dose toxicity and helps to establish a maximum tolerated dose (MTD).[13][14]

Protocol: Acute Toxicology Screen in Mice

  • Animal Model: Male and female CD-1 mice (8-10 weeks old).

  • Groups: A dose-escalation design is employed, with at least three dose levels (e.g., 10, 100, 1000 mg/kg) administered via the intended therapeutic route (e.g., oral gavage). A vehicle control group is also included.

  • Observations: Animals are closely monitored for clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress. Observations are made frequently on the day of dosing and daily thereafter for 14 days.

  • Measurements: Body weight is recorded before dosing and at regular intervals throughout the study.

  • Endpoint: At the end of the 14-day observation period, animals are euthanized, and a gross necropsy is performed. Key organs may be collected for histopathological analysis if significant toxicity is observed.

Phase 2: Efficacy Screening in Pain Models

Based on the PK and toxicology data, a series of in vivo pain models can be employed to screen for the analgesic potential of this compound. A multi-modal approach using different pain assays is recommended to assess efficacy against various pain modalities (e.g., thermal, mechanical, inflammatory).[15][16]

Hot Plate Test for Thermal Nociception

Rationale: The hot plate test is a classic method for evaluating centrally acting analgesics against acute thermal pain.[17][18] An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.

Protocol: Hot Plate Test in Mice

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant, non-injurious level (e.g., 55 ± 0.5°C).[18]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • A baseline latency to a nocifensive response (paw licking or jumping) is determined for each mouse before treatment. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[18]

    • Animals are then administered this compound or vehicle at predetermined doses and time points based on the PK data.

    • The latency to respond is measured again at the predicted Tmax of the compound.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal.

Formalin Test for Inflammatory Pain

Rationale: The formalin test is a robust model of tonic chemical pain that allows for the differentiation between acute nociceptive pain (Phase I) and inflammatory pain (Phase II).[19][20][21][22][23] This model is sensitive to a wide range of analgesics.

Protocol: Formalin Test in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Animals are pre-treated with this compound or vehicle.

    • A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.[21]

    • Immediately after injection, the animal is placed in an observation chamber.

    • The amount of time the animal spends licking or biting the injected paw is recorded for a set period (e.g., 60 minutes).

  • Data Analysis: The total licking/biting time is quantified for Phase I (0-5 minutes) and Phase II (15-60 minutes) of the pain response.

Von Frey Test for Mechanical Allodynia

Rationale: The von Frey test is the gold standard for assessing mechanical sensitivity, a key feature of neuropathic and inflammatory pain states where non-painful stimuli are perceived as painful.[24][25][26][27][28]

Protocol: Von Frey Test in a Model of Inflammatory Pain (e.g., Carrageenan-induced)

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Induction of Inflammation: A localized inflammation is induced by injecting carrageenan into the plantar surface of one hind paw.[29]

  • Procedure:

    • At the peak of inflammation (e.g., 3-4 hours post-carrageenan), the mechanical withdrawal threshold is assessed.

    • Animals are placed in individual chambers on an elevated mesh floor.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the inflamed paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.

  • Treatment: this compound or vehicle is administered, and the paw withdrawal threshold is reassessed at the compound's Tmax.

  • Data Analysis: A significant increase in the paw withdrawal threshold in the treated group compared to the vehicle group indicates an anti-allodynic effect.

Phase 3: Assessment of Motor Function

Rationale: It is crucial to determine if the observed analgesic effects are specific and not a result of general motor impairment or sedation.[30] The rotarod test is a widely used and reliable assay for this purpose.[31][32][33][34]

Rotarod Test for Motor Coordination

Protocol: Accelerating Rotarod Test in Mice

  • Apparatus: An accelerating rotarod apparatus.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Training: Mice are trained on the rotarod for 2-3 consecutive days to achieve a stable baseline performance.

  • Procedure:

    • On the test day, animals are administered this compound or vehicle.

    • At the predicted Tmax, each mouse is placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).[31]

    • The latency to fall from the rod is recorded.

  • Data Analysis: A significant decrease in the latency to fall in the compound-treated group compared to the vehicle group would suggest potential motor impairment.

Experimental Workflow and Data Interpretation

InVivoWorkflow cluster_Phase1 Phase 1: Preliminary Characterization cluster_Phase2 Phase 2: Efficacy Screening (Pain Models) cluster_Phase3 Phase 3: Motor Function Assessment cluster_Analysis Data Analysis & Decision Making PK Pharmacokinetics (PK) Study (IV & PO Dosing) Tox Acute Toxicology & Tolerability (MTD) PK->Tox Inform Dosing HotPlate Hot Plate Test (Thermal Pain) Tox->HotPlate Select Safe Doses Formalin Formalin Test (Inflammatory Pain) Tox->Formalin VonFrey Von Frey Test (Mechanical Allodynia) Tox->VonFrey Rotarod Rotarod Test (Motor Coordination) Tox->Rotarod Analysis Analyze PK, Efficacy & Motor Data HotPlate->Analysis Formalin->Analysis VonFrey->Analysis Rotarod->Analysis Decision Go/No-Go Decision for Further Studies Analysis->Decision

Caption: In Vivo Experimental Workflow for this compound.

A positive outcome in the efficacy models (increased latency in the hot plate test, reduced licking in the formalin test, increased withdrawal threshold in the von Frey test) in the absence of motor impairment (no significant change in rotarod performance) would strongly suggest that this compound possesses analgesic properties. Such findings would warrant further investigation into its mechanism of action and evaluation in more chronic and complex pain models.

Ethical Considerations

All animal experiments must be conducted in strict accordance with the guidelines provided by the Institutional Animal Care and Use Committee (IACUC) and the principles of the 3Rs (Replacement, Reduction, and Refinement).[35][36][37][38][39] The number of animals used should be the minimum required to obtain scientifically valid data. Procedures should be designed to minimize pain and distress, and appropriate analgesia should be used for any procedures expected to cause more than momentary discomfort, unless withholding it is scientifically justified and approved by the IACUC.

Conclusion

The in vivo experimental design outlined in this document provides a robust and systematic framework for the initial characterization of this compound. By integrating pharmacokinetic, toxicological, and pharmacodynamic assessments, researchers can efficiently evaluate its therapeutic potential as an analgesic and make informed decisions regarding its further development. The emphasis on validated protocols and ethical guidelines ensures the generation of high-quality, reproducible, and translatable preclinical data.

References

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  • Ko, H., et al. (2020). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. ACS medicinal chemistry letters, 11(7), 1435–1441. [Link]

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Application Notes and Protocols for the Cellular Investigation of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenyl-Pyran Derivative

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide is a synthetic compound featuring a core structure that merges a phenylacetamide group with a tetrahydropyran ring. While specific biological activities for this exact molecule are not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of biologically active compounds. Derivatives of acetamide and pyran have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, neuroprotective, and antioxidant properties[1][2][3][4][5].

The phenylacetamide moiety is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic compounds[1][6]. The pyran ring is a heterocyclic scaffold found in numerous natural and synthetic molecules with diverse biological activities, including anticancer and anti-inflammatory effects[3][4]. The combination of these two pharmacophores in this compound suggests its potential as a novel therapeutic agent.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial cell-based investigations into the biological activities of this compound. The following protocols are designed as a foundational screening cascade to assess its cytotoxic profile and to explore its potential anti-inflammatory, anticancer, and neuroprotective effects.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the compound's physicochemical properties is crucial for accurate and reproducible experimental outcomes.

PropertyValue/InformationSource
Molecular Formula C₁₃H₁₇NO₂[7]
Molecular Weight 219.28 g/mol [7]
CAS Number 939801-34-0[7]
Appearance Solid (consult supplier datasheet)N/A
Solubility To be determined experimentally. Start with DMSO as a solvent.[8]
Storage Room temperature (as per supplier)[8]
Protocol 1: Preparation of Stock Solution

The causality behind preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) lies in its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media. It is critical to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 5 mg).

  • Dissolve the powder in a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Calculation Example for 10 mM stock:

      • Volume of DMSO (in L) = (Mass of compound (in g) / Molecular Weight (in g/mol )) / 0.010 mol/L

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used if solubility is an issue.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Experimental Workflows: A Tiered Approach to Biological Characterization

A logical and stepwise experimental workflow is essential for efficiently characterizing the biological effects of a novel compound. The proposed workflow begins with a broad assessment of cytotoxicity, followed by more specific functional assays based on the predicted activities of related compounds.

experimental_workflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Functional Assays cluster_tier3 Tier 3: Mechanistic Insights start Prepare Compound Stock Solution cell_selection Select Relevant Cell Lines start->cell_selection cytotoxicity Determine Cytotoxic Profile (MTT/LDH Assay) cell_selection->cytotoxicity anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) cytotoxicity->anti_inflammatory If low cytotoxicity anticancer Anticancer Assays (Cancer Cell Lines) cytotoxicity->anticancer If cytotoxic to cancer cells neuroprotection Neuroprotection Assays (Glutamate-induced Neurotoxicity) cytotoxicity->neuroprotection If low cytotoxicity pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) anti_inflammatory->pathway_analysis anticancer->pathway_analysis neuroprotection->pathway_analysis signaling_pathways cluster_inflammation Inflammation cluster_apoptosis Apoptosis cluster_neuroprotection Neuroprotection LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS Compound This compound Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Oxidative_Stress Oxidative Stress Ca_influx->Oxidative_Stress

Caption: Potential signaling pathways modulated by this compound.

Western Blotting and qPCR:

  • Anti-inflammatory effects: Investigate the expression and activation of key inflammatory mediators such as NF-κB, and the expression of iNOS and COX-2.

  • Anticancer effects: Analyze the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as the activation of caspases (e.g., caspase-3, -9).

  • Neuroprotective effects: Examine markers of oxidative stress and apoptosis in the glutamate-induced neurotoxicity model.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental data, the following controls and validation steps are mandatory for each protocol:

  • Vehicle Control: All experiments must include a vehicle control (medium containing the same concentration of DMSO as the highest dose of the test compound) to account for any effects of the solvent.

  • Positive Controls: Utilize known inhibitors or activators to validate the assay's performance (e.g., dexamethasone for anti-inflammatory assays, doxorubicin for cytotoxicity, MK-801 for neuroprotection).

  • Negative Controls: Include untreated cells to establish a baseline for each assay.

  • Dose-Response and Time-Course: Conduct experiments over a range of concentrations and time points to establish dose-dependent and time-dependent effects.

  • Reproducibility: Each experiment should be repeated at least three independent times to ensure the reproducibility of the findings.

By adhering to these rigorous protocols and validation measures, researchers can confidently explore the biological landscape of this compound and pave the way for its potential development as a novel therapeutic agent.

References

  • Barbosa, M. L. de C., et al. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. European Journal of Medicinal Chemistry, 44(9), 3612–3620. Available at: [Link]

  • Barbosa, M. L. de C., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(10), 11505–11527. Available at: [Link]

  • Maccioni, E., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Pharmaceutical Chemistry Journal, 47(8), 434–439. Available at: [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). Frontiers in Chemistry, 11. Available at: [Link]

  • Chen, Y.-J., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 54, 754–763. Available at: [Link]

  • ResearchGate. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Available at: [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 437–443. Available at: [Link]

  • Brieflands. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available at: [Link]

  • Axsyn. (n.d.). Acetamide,N-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-. Retrieved from: [Link]

  • Zarghi, A., et al. (2015). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. DARU Journal of Pharmaceutical Sciences, 23(1), 1. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4598. Available at: [Link]

  • Zhang, M., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(18), 3326. Available at: [Link]

  • ResearchGate. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available at: [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Available at: [Link]

  • Maher, P., & Schubert, D. (2000). Antioxidants and herbal extracts protect HT-4 neuronal cells against glutamate-induced cytotoxicity. Neuroreport, 11(1), 79–83. Available at: [Link]

  • Almeida, P., et al. (2017). Novel 4-acetamide-2-alkylthio-N-acetanilides resembling nimesulide: Synthesis, cell viability evaluation and in silico studies. Bioorganic & Medicinal Chemistry, 25(16), 4447–4456. Available at: [Link]

  • ResearchGate. (2017). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. Available at: [Link]

  • Wang, Y., et al. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. ChemMedChem, 15(8), 705–715. Available at: [Link]

  • ResearchGate. (2020). Toxicity of Newly Synthesized Compounds Which Exhibited Optimal Cytotoxic Effect against Cancer Cell Lines. Available at: [Link]

  • Khalid, M., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 968603. Available at: [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide. Retrieved from: [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Retrieved from: [Link]

  • MDPI. (2023). Periplaneta americana Extract Protects Glutamate-Induced Nerve Cell Damage by Inhibiting N-Methyl-D-Aspartate Receptor Activation. Available at: [Link]

  • Kim, J.-H., et al. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. International Journal of Molecular Sciences, 20(20), 5183. Available at: [Link]

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Sources

Application Note: Quantitative Analysis of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the precise quantification of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide. Optimized protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications are detailed. These methods are designed for researchers, scientists, and drug development professionals to ensure the accuracy, precision, and reliability of quantitative data for this compound. All methodologies are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction

This compound is a chemical entity of interest in pharmaceutical development. Accurate and reliable quantification is critical for various stages of the drug development lifecycle, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). This document provides comprehensive, step-by-step protocols for the analysis of this compound in both bulk substance and biological matrices. The selection of HPLC-UV and LC-MS/MS is based on their widespread availability and suitability for the analysis of non-volatile, polar acetamide derivatives.[6][7]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValue (Predicted/Typical)
Chemical Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, acetonitrile, and DMSO
UV Absorbance Expected UV maxima due to the phenyl group

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This reversed-phase HPLC method is designed for the routine assay and purity determination of this compound in bulk drug substance. The method's robustness ensures its suitability for quality control environments.

Rationale for Method Design

A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar compounds like the target analyte. The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), allows for optimal resolution and peak shape. UV detection is chosen for its simplicity and the presence of a chromophore (the phenyl group) in the analyte.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid, analytical grade.

  • Reference standard of this compound.

3.2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3.2.3. Preparation of Solutions

  • Diluent: 50:50 (v/v) Methanol:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (for Assay): Accurately weigh approximately 10 mg of the sample, dissolve in, and dilute to 100 mL with diluent to a final concentration of 100 µg/mL.

3.2.4. Analysis Workflow

Caption: Workflow for HPLC-UV analysis.

Method Validation Summary

This method should be validated according to ICH Q2(R2) guidelines.[2][4] The following table presents typical acceptance criteria for key validation parameters.

Validation ParameterAcceptance Criteria
Specificity No interference from blank at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98.0% - 102.0% recovery
Precision (RSD) Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0%
Limit of Quantitation (LOQ) Sufficiently low to detect impurities (e.g., ≤ 0.05% of assay concentration)
Robustness No significant impact on results with small variations in method parameters.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This LC-MS/MS method is tailored for the quantification of this compound in biological matrices like human plasma, offering high sensitivity and selectivity.[8][9][10]

Rationale for Method Design

LC-MS/MS is the gold standard for bioanalysis due to its ability to selectively detect and quantify analytes in complex matrices.[11] Electrospray ionization (ESI) in positive mode is chosen as the amide group is readily protonated. Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity. Sample preparation involves a simple protein precipitation step, which is efficient and provides clean extracts.[12][13]

Experimental Protocol

4.2.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Human plasma (or other relevant biological matrix).

  • Acetonitrile and methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

4.2.2. LC-MS/MS Conditions

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Rapid gradient to ensure short run times
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte: [M+H]⁺ > fragment; IS: [M+H]⁺ > fragment

4.2.3. Sample Preparation A straightforward protein precipitation protocol is recommended for plasma samples.

Sample Preparation Workflow cluster_prep Protein Precipitation A Pipette 100 µL Plasma Sample B Add 300 µL Acetonitrile containing Internal Standard A->B C Vortex for 1 minute B->C D Centrifuge at 10,000 x g for 5 minutes C->D E Transfer Supernatant to Autosampler Vial D->E F Inject into LC-MS/MS E->F

Caption: Plasma sample preparation workflow.

4.2.4. Data Analysis Quantification is based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Method Validation Summary

Bioanalytical method validation should adhere to regulatory guidelines.

Validation ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Accuracy & Precision Within ±15% of nominal value (±20% at LLOQ)
Matrix Effect Assessed and minimized
Recovery Consistent and reproducible
Stability Analyte stability established under various conditions

Concluding Remarks

The HPLC-UV and LC-MS/MS methods detailed in this application note provide reliable and robust frameworks for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine quality control in a manufacturing setting, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. Proper method validation in accordance with ICH or other relevant guidelines is imperative before implementation for regulated testing.[1][5]

References

  • AMSbiopharma. (2025, July 22).
  • ICH. (2023, November 30).
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
  • ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • International Conference on Harmonisation. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]- on Newcrom R1 HPLC column.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
  • Bylda, C., Thiele, R., Kobold, U., & Volmer, D. A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluid. Analytical and Bioanalytical Chemistry, 406(15), 3585-3600.
  • American Pharmaceutical Review. (2016, January 31).
  • Benchchem. (n.d.). n-[4-(dimethylamino)phenyl]acetamide purity and quality standards.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
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  • PubMed. (2009). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-methylenedioxymethamphetamine.
  • PubMed. (n.d.). GC-MS analysis of acylated derivatives of the side chain and ring regioisomers of methylenedioxymethamphetamine.
  • PubMed. (2010, May 15). Liquid chromatography-tandem mass spectrometry method for determination of the pyridinium aldoxime 4-PAO in brain, liver, lung, and kidney.
  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of N-(4-acetylphenyl)sulfonylacetamide in Human Plasma using LC-MS/MS.
  • PubMed. (n.d.). Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions.
  • PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.

Sources

Application Notes and Protocols: Characterization of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide as a Putative O-GlcNAcase (OGA) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, a novel compound with potential inhibitory activity against O-GlcNAcase (OGA). OGA is a critical enzyme in the regulation of post-translational O-GlcNAcylation, a dynamic modification of nuclear and cytoplasmic proteins implicated in numerous cellular processes and pathologies, including neurodegenerative diseases.[1][2][3] This document outlines detailed protocols for the characterization of this putative inhibitor, from initial enzymatic assays to cell-based validation, grounded in established methodologies for OGA inhibitor discovery.[1][4][5] The tetrahydropyran scaffold, a key feature of the subject molecule, is a recognized pharmacophore in the design of various enzyme inhibitors, suggesting a rational basis for this investigation.[6][7][8]

Introduction: The Rationale for Investigating this compound as an OGA Inhibitor

The post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous regulatory mechanism analogous to phosphorylation.[9] The cycling of O-GlcNAc is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[3][10] Dysregulation of O-GlcNAcylation has been linked to the pathogenesis of several diseases, most notably neurodegenerative disorders such as Alzheimer's disease.[1][2] In this context, inhibition of OGA has emerged as a promising therapeutic strategy to elevate global O-GlcNAcylation, thereby interfering with disease progression, for instance, by reducing the hyperphosphorylation of tau protein.[1][4][5]

This compound incorporates a tetrahydropyran ring, a structural motif present in a number of biologically active compounds, including known enzyme inhibitors.[6][7][8] The inclusion of a phenyl group and an acetamide side chain provides additional chemical features that could facilitate binding to the active site of OGA. While direct evidence of this compound's activity is yet to be established, its structural characteristics warrant a thorough investigation into its potential as an OGA inhibitor. These application notes will therefore proceed under the working hypothesis that this compound is a candidate OGA inhibitor and will provide the necessary protocols for its comprehensive evaluation.

Workflow for the Characterization of a Putative OGA Inhibitor

The following diagram outlines the experimental workflow for the characterization of this compound as an OGA inhibitor.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation A Compound Preparation and QC B Primary Enzymatic Assay (IC50 Determination) A->B C Selectivity Assay (vs. Hexosaminidases) B->C D Enzyme Kinetic Studies (Mechanism of Inhibition) B->D E Cell Viability/Toxicity Assay B->E Proceed if active F Target Engagement Assay (Cellular O-GlcNAcylation) E->F G Downstream Pathway Analysis F->G

Caption: Experimental workflow for OGA inhibitor characterization.

In Vitro Characterization Protocols

Protocol 1: Determination of IC50 Value against Human OGA

This protocol describes a fluorogenic assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human OGA.

Materials:

  • Recombinant human OGA (full-length)

  • 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), fluorogenic substrate

  • Assay Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.0

  • Stop Solution: 0.5 M sodium carbonate, pH 10.5

  • This compound (stock solution in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM. Subsequently, dilute these solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant human OGA in Assay Buffer to a final concentration that yields a linear reaction rate for at least 30 minutes.

  • Assay Setup: To each well of the 96-well plate, add 25 µL of the diluted compound or vehicle control (Assay Buffer with the same percentage of DMSO).

  • Enzyme Addition: Add 25 µL of the diluted OGA enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the 4-MUG substrate (pre-warmed to 37°C) to each well to initiate the reaction. The final substrate concentration should be at or near the Km value for OGA.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Add 100 µL of Stop Solution to each well.

  • Fluorescence Reading: Read the fluorescence intensity on a plate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Concentration
Recombinant human OGA1-5 nM
4-MUG Substrate50-100 µM
This compound1 pM - 100 µM
Final DMSO Concentration< 1%
Protocol 2: Selectivity Profiling against Lysosomal Hexosaminidases

To ensure the inhibitory activity is specific to OGA, it is crucial to test this compound against related enzymes, such as the lysosomal β-hexosaminidases (Hex A and Hex B), which can also process similar substrates.

Materials:

  • Recombinant human Hexosaminidase A and B

  • The same materials as in Protocol 1.

Procedure: The procedure is identical to Protocol 1, with the substitution of OGA with either Hexosaminidase A or B. The IC50 values obtained for Hex A and Hex B are then compared to the IC50 for OGA to determine the selectivity of the compound. A highly selective inhibitor will have a significantly higher IC50 value for the hexosaminidases.

Protocol 3: Enzyme Kinetics and Mechanism of Inhibition

This protocol aims to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) of this compound.

Procedure:

  • Perform the OGA activity assay as described in Protocol 1, but with varying concentrations of both the substrate (4-MUG) and the inhibitor.

  • A matrix of experiments should be set up with at least five different substrate concentrations and five different inhibitor concentrations (including a zero-inhibitor control).

  • Measure the initial reaction velocities (v) for each condition.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. By observing the effect of the inhibitor on Vmax and Km, the mechanism of inhibition can be elucidated.

G cluster_0 Mechanism of Inhibition A Competitive (Binds to free enzyme) Vmax unchanged, Km increased Vmax unchanged, Km increased A->Vmax unchanged, Km increased B Non-competitive (Binds to free enzyme and ES complex) Vmax decreased, Km unchanged Vmax decreased, Km unchanged B->Vmax decreased, Km unchanged C Uncompetitive (Binds to ES complex) Vmax decreased, Km decreased Vmax decreased, Km decreased C->Vmax decreased, Km decreased

Caption: Interpreting enzyme kinetics data.

Cell-Based Validation Protocols

Protocol 4: Cellular Target Engagement - Western Blot Analysis of O-GlcNAcylation

This protocol verifies that this compound can penetrate the cell membrane and inhibit OGA in a cellular context, leading to an increase in total protein O-GlcNAcylation.

Materials:

  • A suitable cell line (e.g., HEK293T, SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-O-GlcNAc (RL2), anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the anti-O-GlcNAc primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities for O-GlcNAcylated proteins and normalize them to the loading control. A dose-dependent increase in the O-GlcNAc signal indicates successful target engagement.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a putative OGA inhibitor. Successful outcomes from these experiments, particularly demonstrating potent and selective OGA inhibition in vitro and target engagement in cells, would provide a strong foundation for further preclinical development. Subsequent studies could involve investigating the compound's effects on specific O-GlcNAcylated proteins and its efficacy in relevant disease models.

References

  • Yuzwa, S. A., et al. (2019). Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies. Journal of Medicinal Chemistry, 62(23), 10737–10753. [Link]

  • Vocadlo, D. J. (2016). The Biochemistry of O-GlcNAc Transferase: Which Functions Make It Essential in Mammalian Cells?. Biochemistry, 55(25), 3549–3564. [Link]

  • Pratt, M. R., & Vocadlo, D. J. (2023). Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases. The Journal of Biological Chemistry, 299(12), 105411. [Link]

  • Lee, J., et al. (2022). Structure-based discovery and development of novel O-GlcNAcase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114444. [Link]

  • Martinez-Viturro, C. M., et al. (2021). O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. Expert Opinion on Therapeutic Patents, 31(12), 1117–1154. [Link]

  • Dorfmueller, H. C., et al. (2010). Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases. Chemistry & Biology, 17(11), 1256–1266. [Link]

  • Li, X., et al. (2014). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1213–1218. [Link]

  • Li, X., et al. (2014). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1213–1218. [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

  • Ruji Biology. (n.d.). This compound. Retrieved from [Link]

  • Daoud, S. S., Osman, S. A., & Karrar, M. A. (1988). Synthesis and pharmacological effect of substituted phenyl-4-(2-chloroethyl)tetrahydro-1,4-oxazine hydrochlorides. Pharmazie, 43(7), 470–472.
  • Google Patents. (n.d.). PL347371A1 - Substituted phenyl derivatives, their preparation and use.
  • Medina-Trillo, C., et al. (2023). Chemical structure of 1,4-substituted p-terphenyl compounds analysed in this study. Biochemical Pharmacology, 214, 115664. [Link]

  • Taylor, R. P., et al. (1994). Synthesis and Pharmacological Evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor With Sigma-Like Neuromodulatory Activity. Journal of Medicinal Chemistry, 37(16), 2637–2654. [Link]

Sources

Application Notes and Protocols for the Development of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel derivatives of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide. The core structure, featuring a tetrahydropyran (THP) ring, is a privileged scaffold in medicinal chemistry, known to improve physicochemical properties and offer opportunities for hydrogen bonding.[1] This document outlines detailed protocols for chemical modification of the parent molecule at three key positions: the phenyl ring, the acetamide nitrogen, and the amide carbonyl. Furthermore, it provides established methodologies for screening these new chemical entities (NCEs) for potential central nervous system (CNS) activity, with a focus on analgesic and anticonvulsant applications. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.

Introduction and Rationale

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The tetrahydropyran moiety, a bioisostere of cyclohexane, can enhance aqueous solubility and introduce a hydrogen bond acceptor through its oxygen atom, potentially improving drug-target interactions and modulating ADME (absorption, distribution, metabolism, and excretion) profiles.[1] The phenyl and acetamide groups offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of acetamide have shown a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.[2][3] Similarly, tetrahydropyran-containing molecules have been investigated for various therapeutic applications.[4][5] The strategic combination of these two pharmacophores in this compound suggests a high potential for discovering novel CNS-active compounds.

This guide will focus on three primary avenues for derivatization:

  • A-Site Modification: Functionalization of the pendant phenyl ring.

  • B-Site Modification: Derivatization of the acetamide nitrogen.

  • C-Site Modification: Reduction of the amide carbonyl to an amine.

For each modification strategy, detailed synthetic protocols are provided, followed by a suite of biological assays to profile the pharmacological activity of the resulting derivatives.

Synthetic Protocols

The following protocols are designed to be adaptable and can be optimized based on the specific substrate and desired outcome. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

A-Site Modification: Functionalization of the Phenyl Ring

The phenyl ring offers a prime location for introducing substituents to modulate lipophilicity, electronic properties, and steric bulk, all of which can significantly impact biological activity.

This protocol describes the synthesis of an aniline derivative from a phenolic precursor, which can then be acylated to the target acetamide. This approach is based on modern rhodium-catalyzed amination methods.[6]

Reaction Scheme:

G Phenolic Precursor Phenolic Precursor Aniline Derivative Aniline Derivative Phenolic Precursor->Aniline Derivative [Cp*RhCl2]2, Na2CO3, Heptane, 140°C A-Site Modified Derivative A-Site Modified Derivative Aniline Derivative->A-Site Modified Derivative Acetyl Chloride, Pyridine, DCM G Primary Amine Precursor Primary Amine Precursor N-Alkyl Derivative N-Alkyl Derivative Primary Amine Precursor->N-Alkyl Derivative R-CHO or R-CO-R', NaBH(OAc)3, DCE G Parent Acetamide Parent Acetamide Ethylamine Derivative Ethylamine Derivative Parent Acetamide->Ethylamine Derivative 1. LiAlH4, THF 2. H2O workup

Sources

Application Notes and Protocols for N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Strategy for Targeting Proteinopathies in Neurological Disorders

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the pathological accumulation of misfolded proteins.[1][2] These protein aggregates contribute to neuronal dysfunction and cell death. A promising therapeutic strategy is the targeted degradation of these pathogenic proteins. This document outlines the potential application of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, a novel investigational compound, in the research and development of therapeutics for neurological disorders. While this molecule is identified as a potential building block for protein degraders, its direct therapeutic efficacy and mechanism of action are yet to be fully elucidated.[3]

This guide provides a comprehensive framework for researchers to investigate the utility of this compound as a potential therapeutic agent. We will explore its application in preclinical studies, from initial in vitro screening to in vivo evaluation in relevant animal models of neurodegeneration.

Hypothesized Mechanism of Action: A Bifunctional Degrader Approach

We hypothesize that this compound can be chemically modified to function as a bifunctional degrader molecule, such as a Proteolysis Targeting Chimera (PROTAC). This approach involves linking the compound (as a ligand for a target protein) to an E3 ubiquitin ligase ligand. The resulting PROTAC would then recruit the target pathogenic protein for ubiquitination and subsequent degradation by the proteasome.

For the context of this application note, we will focus on its potential application in Huntington's Disease (HD) , targeting the mutant huntingtin protein (mHTT). HD is an inherited neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of the mHTT protein.[4] The accumulation of mHTT is a key pathological event in HD.[5]

Experimental Framework for Investigating this compound in Huntington's Disease Research

The following sections provide a detailed roadmap for the preclinical evaluation of a hypothetical PROTAC derived from this compound (herein referred to as "HD-PROTAC").

Phase 1: In Vitro Characterization and Validation

The initial phase focuses on assessing the efficacy and selectivity of the HD-PROTAC in cell-based models of Huntington's Disease.

1.1. Cell Line Models

  • Human Neuroblastoma SH-SY5Y cells: A versatile cell line for neurotoxicity and neuroprotection assays.[6]

  • Primary rodent neurons: Provide a more physiologically relevant model for assessing neuronal health.[7]

  • HD patient-derived induced pluripotent stem cells (iPSCs) differentiated into neurons: Offers a highly relevant human model to study disease mechanisms and therapeutic responses.

1.2. Key In Vitro Assays

Assay NamePurposeKey ReadoutsReference
Western Blot To quantify the degradation of mHTT protein.Levels of mHTT, total huntingtin (HTT), and housekeeping proteins (e.g., β-actin, GAPDH).[8][9]
Immunocytochemistry To visualize the reduction of mHTT aggregates within cells.Intensity and number of mHTT-positive puncta.[6]
Cell Viability Assays (e.g., MTT, LDH) To assess the neuroprotective effects of the HD-PROTAC against mHTT-induced toxicity.Cell viability, cytotoxicity.[6]
Neurite Outgrowth Assay To evaluate the impact on neuronal morphology and health.Neurite length and branching.[7]
Filter Retardation Assay To specifically measure the levels of aggregated mHTT.Amount of aggregated mHTT trapped on a filter membrane.

Workflow for In Vitro Screening:

Caption: Workflow for in vitro screening of the HD-PROTAC.

Phase 2: In Vivo Evaluation in Animal Models of Huntington's Disease

Following successful in vitro validation, the next phase involves assessing the therapeutic potential of the HD-PROTAC in established animal models of HD.

2.1. Selection of Animal Models

Several rodent models are available that recapitulate key features of Huntington's Disease.[4][10][11]

Animal ModelKey CharacteristicsAdvantagesDisadvantagesReference
R6/2 Mouse Expresses exon 1 of the human HTT gene with an expanded CAG repeat.Rapid and aggressive disease progression, suitable for short-term studies.Does not express the full-length mHTT protein.[10]
zQ175 Knock-in Mouse Carries a chimeric human/mouse exon 1 with an expanded CAG repeat knocked into the mouse Htt locus.Slower disease progression, more closely mimics the human disease timeline.Longer study duration required.[10]
3-Nitropropionic Acid (3-NP) Rat Model Toxin-induced model that causes striatal lesions similar to HD.Rapid induction of pathology.Does not model the genetic basis of HD.[4]

2.2. In Vivo Experimental Design

A typical in vivo study would involve the following steps:

  • Animal Model Selection and Cohort Definition: Choose an appropriate HD animal model and establish treatment and control groups (e.g., wild-type vehicle, HD model vehicle, HD model with HD-PROTAC treatment).

  • Drug Administration: Determine the optimal route of administration (e.g., intraperitoneal, oral gavage, stereotactic injection) and dosing regimen based on pharmacokinetic studies.

  • Behavioral Testing: Conduct a battery of motor function tests to assess the therapeutic efficacy of the HD-PROTAC.[12][13][14][15]

  • Post-mortem Tissue Analysis: At the end of the study, collect brain tissue for biochemical and histological analysis.

Workflow for In Vivo Studies:

Caption: General workflow for in vivo evaluation of the HD-PROTAC.

2.3. Behavioral Assessments

Behavioral TestParameter MeasuredRationaleReference
Rotarod Test Motor coordination and balance.HD models typically show a progressive decline in their ability to stay on a rotating rod.[14]
Open Field Test General locomotor activity and exploratory behavior.Assesses for hyperactivity or hypoactivity, which can be features of HD models.[15]
Grip Strength Test Muscle strength.Measures progressive muscle weakness, a common symptom in HD.
Footprint Analysis (Catwalk) Gait abnormalities.Provides detailed analysis of stride length, step width, and other gait parameters affected in HD.

2.4. Post-mortem Tissue Analysis Protocols

  • Immunohistochemistry (IHC): To visualize and quantify mHTT aggregates, neuronal loss (e.g., using NeuN staining), and glial activation (e.g., using Iba1 for microglia and GFAP for astrocytes) in brain sections.[16][17][18][19][20]

  • Western Blotting: To quantify the levels of soluble and aggregated mHTT in different brain regions.[8][9][21][22]

Phase 3: Advanced Characterization

This phase involves more in-depth studies to understand the compound's mechanism, pharmacokinetics, and potential off-target effects.

3.1. Electrophysiology

Electrophysiological techniques can be used to assess synaptic function and neuronal network activity, which are often disrupted in neurodegenerative diseases.[23][24][25][26][27]

  • Patch-clamp recordings from brain slices can be used to measure synaptic transmission and neuronal excitability.[23]

  • In vivo electrophysiology can be used to record neural activity in awake, behaving animals.

3.2. Pharmacokinetic and Drug Metabolism Studies

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful tool for these studies.[28][29][30][31][32]

  • Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the HD-PROTAC.

  • Metabolite Identification: Identify the major metabolites of the HD-PROTAC in plasma and brain tissue.

Conclusion and Future Directions

The application of this compound as a foundational scaffold for a targeted protein degrader represents a novel and promising avenue for the development of therapeutics for Huntington's Disease and other neurological disorders characterized by proteinopathies. The experimental framework outlined in this document provides a comprehensive, step-by-step approach for the preclinical evaluation of such a compound. Successful outcomes from these studies could pave the way for clinical trials and the development of a new class of disease-modifying therapies for these devastating conditions.

References

  • PubMed. (n.d.). Animal models of Huntington's disease.
  • PMC. (n.d.). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives.
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  • Alzforum. (n.d.). Alzheimer's Disease Research Models.
  • MDPI. (n.d.). Parkinson's Disease: Exploring Different Animal Model Systems.
  • PubMed. (2024, March 18). Large animal models for Huntington's disease research.
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  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease.
  • Wikipedia. (n.d.). Animal models of Parkinson's disease.
  • GemPharmatech. (n.d.). Motor Function Behavioral Tests.
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  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Motor Function.
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  • Dove Medical Press. (2016, July 12). Animal models of Parkinson's disease and their applications.
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Application Notes & Protocols: A Framework for Investigating N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

An editorial decision has been made to present a comprehensive guide on how to investigate the potential of a novel compound, such as N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, in cancer studies, due to the absence of specific research on this molecule. This guide will provide a structured approach for researchers, leveraging established methodologies for drug discovery in oncology.

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The discovery and development of novel small-molecule inhibitors are paramount in the advancement of cancer therapeutics.[1][2] While numerous acetamide and pyran-based scaffolds have demonstrated promising anti-cancer properties, the specific compound this compound represents a novel chemical entity with unexplored potential in oncology.[3][4] This document serves not as a report on existing data, but as a detailed, experience-driven guide for the initial investigation of this compound. We will outline a logical, multi-stage research plan, from initial in vitro screening to in vivo efficacy studies, providing both the "how" and the "why" behind each experimental choice. Our objective is to equip researchers with a robust framework to rigorously evaluate this and other novel compounds, ensuring scientific integrity and generating reproducible, high-quality data.

Part 1: Initial Characterization and In Vitro Evaluation

The first critical step is to determine if this compound (hereafter referred to as 'Compound X') exhibits any biological activity against cancer cells. This is achieved through a series of well-established in vitro assays.

Rationale for In Vitro Screening

Initial screening in cultured cancer cell lines is a cost-effective and high-throughput method to assess the fundamental cytotoxic or cytostatic potential of a new compound.[5][6] A panel of cell lines from diverse cancer types (e.g., breast, lung, colon, leukemia) should be used to identify potential tissue-specific sensitivities.

Protocol: Determining Anti-Proliferative Activity using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed to measure the dose-dependent effect of Compound X on the metabolic activity of cancer cells, which is an indicator of cell viability.[7]

Principle: Tetrazolium salts (like MTT) are reduced by metabolically active cells to form a colored formazan product, while assays like CellTiter-Glo® measure ATP levels as an indicator of viability.[6] The quantity of the product is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in their recommended media until they reach 80-90% confluency.[8]

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a viable cell count using a hemocytometer and trypan blue.[7] Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[6]

  • Compound Preparation and Treatment: Prepare a stock solution of Compound X in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., from 0.01 µM to 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (<0.5%) to avoid solvent toxicity.[9]

  • Incubation: Replace the medium in the wells with the medium containing the different concentrations of Compound X. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for 48-72 hours.

  • Assay Development:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • For CellTiter-Glo®: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the absorbance (for MTT) at the appropriate wavelength (e.g., 570 nm) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Convert the raw data to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).[5]

Data Presentation: Hypothetical IC50 Values for Compound X

Cell LineCancer TypeIC50 (µM) of Compound XIC50 (µM) of Doxorubicin (Control)
MCF-7Breast Adenocarcinoma5.20.8
A549Lung Carcinoma12.81.5
HCT-116Colorectal Carcinoma2.50.5
K-562Chronic Myelogenous Leukemia> 500.2

Part 2: Elucidating the Mechanism of Action

If Compound X demonstrates significant anti-proliferative activity, the next logical step is to investigate how it is affecting the cancer cells. Key questions to address are whether it induces programmed cell death (apoptosis) and/or causes a halt in the cell division cycle.

Workflow for Mechanism of Action Studies

The following diagram illustrates a typical workflow for elucidating the mechanism of a novel anti-cancer compound.

MOA_Workflow start Potent Activity in Viability Assay (IC50 < 10 µM) apoptosis Apoptosis Assays (Annexin V/PI, Caspase-Glo) start->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle western_blot Western Blot Analysis apoptosis->western_blot Probe for apoptosis markers (Cleaved Caspase-3, PARP, Bcl-2 family) cell_cycle->western_blot Probe for cell cycle regulators (Cyclins, CDKs, p21, p53) pathway_id Identify Affected Signaling Pathway western_blot->pathway_id

Caption: Workflow for investigating the mechanism of action of Compound X.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.

Step-by-Step Methodology:

  • Cell Treatment: Seed a suitable cancer cell line (e.g., HCT-116) in 6-well plates. Treat the cells with Compound X at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Hypothetical Signaling Pathway Targeted by Compound X

Based on the results from apoptosis and cell cycle assays, a hypothetical signaling pathway can be proposed and then validated using techniques like Western blotting. For instance, if Compound X induces apoptosis, it might be acting on the intrinsic (mitochondrial) apoptosis pathway.

Apoptosis_Pathway cluster_inhibition Inhibition by Compound X Bcl2 Bcl-2 / Bcl-xL BaxBak Bax / Bak Activation Bcl2->BaxBak inhibits CompoundX Compound X CompoundX->Bcl2 inhibits Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by Compound X.

Part 3: In Vivo Efficacy Assessment

Positive in vitro results are a prerequisite, but not a guarantee, of anti-cancer activity in a complex biological system. Therefore, the efficacy of Compound X must be tested in an in vivo animal model.[10] The cell line-derived xenograft (CDX) model is a standard and robust platform for such preclinical evaluations.[11]

Rationale for Xenograft Models

CDX models, which involve implanting human cancer cell lines into immunodeficient mice, allow researchers to study tumor growth and response to treatment in a living organism.[11] This bridges the gap between cell culture studies and human clinical trials.[11]

Protocol: Subcutaneous Xenograft Model for Efficacy Testing

Principle: Human cancer cells that showed sensitivity to Compound X in vitro (e.g., HCT-116) are injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with Compound X, and tumor growth is monitored over time.

Step-by-Step Methodology:

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic Nude or NSG mice).[8][10] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: Culture HCT-116 cells to ~80% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel® to support initial tumor formation.[8] The final concentration should be around 5 x 10⁷ cells/mL.

  • Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor the animals daily for health. Once tumors become palpable (typically 7-10 days post-injection), begin measuring tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., saline or the formulation buffer).

    • Group 2: Compound X (at a predetermined dose, e.g., 20 mg/kg, administered via an appropriate route like intraperitoneal injection or oral gavage).

    • Group 3: Positive control (a standard-of-care chemotherapy for colorectal cancer, e.g., 5-Fluorouracil).

  • Data Collection: Continue to measure tumor volumes and body weights throughout the study (e.g., for 21-28 days). Body weight is a key indicator of systemic toxicity.

  • Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology or Western blotting).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.

References

  • Vertex AI Search. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • Vertex AI Search. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
  • National Institutes of Health (NIH). (2017, January 5).
  • National Institutes of Health (NIH). (2017, June 19). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells.
  • PubMed. (2025, March 21). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • ResearchGate. (n.d.).
  • International Agency for Research on Cancer (IARC). (n.d.). Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
  • ResearchGate. (2012, September 3). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?
  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
  • JoVE. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures.
  • BLD Pharm. (n.d.). This compound.
  • PubMed. (n.d.). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
  • ResearchGate. (2016, August). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.
  • PubMed Central (PMC). (2025, July 7).
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  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • PubMed Central (PMC). (n.d.). 2-(4-Fluorophenyl)
  • MDPI. (n.d.). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models.
  • PubMed Central (PMC). (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • Journal of Chemical, Biological and Physical Sciences (JCBPS). (2020, November 20).
  • ResearchGate. (2022, February 20). N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • PubMed Central (PMC). (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line.
  • National Institutes of Health (NIH). (n.d.). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents.
  • PubMed. (n.d.). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity.
  • PubMed. (n.d.). Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents.

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N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide: Exploring its Potential as a Novel Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive overview of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, a compound of growing interest within the scientific community. While detailed applications are still emerging, its structural motifs suggest significant potential as a molecular probe, particularly in the fields of neuropharmacology and oncology. This guide will synthesize the currently available information, propose potential applications based on its chemical characteristics, and provide theoretical protocols to guide researchers in exploring its utility.

Introduction: Unveiling a Promising Scaffold

This compound (CAS No. 939801-34-0) is a heterocyclic compound featuring a tetrahydropyran ring, a phenyl group, and an acetamide moiety.[1] Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol . The presence of both hydrophobic (phenyl ring) and hydrophilic (acetamide) groups, combined with the rigid tetrahydropyran scaffold, imparts a unique physicochemical profile that is often sought after in the design of molecular probes.

While specific biological targets and detailed mechanistic studies for this compound are not yet extensively published, its classification by some suppliers as a "Protein Degrader Building Block" suggests a potential role in targeted protein degradation, a cutting-edge area of drug discovery. This application note will therefore explore its theoretical utility as a probe in this and other relevant research areas.

Physicochemical Properties and Structural Insights

A thorough understanding of a molecule's properties is critical for designing effective experimental protocols. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂[1]
Molecular Weight 219.28 g/mol [1]
CAS Number 939801-34-0[1]
Appearance White to off-white solid (predicted)-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited aqueous solubility is expected.-
Purity Typically available at ≥97%[1]

The core structure of this compound presents several key features for its potential as a molecular probe:

  • Tetrahydropyran Ring: Provides a conformationally restricted scaffold, which can lead to higher selectivity for a specific protein binding pocket.

  • Phenyl Group: Offers a site for potential π-π stacking interactions with aromatic amino acid residues in a target protein. It also serves as a potential site for radiolabeling (e.g., with Fluorine-18) for imaging applications.

  • Acetamide Moiety: The amide bond can act as both a hydrogen bond donor and acceptor, facilitating interactions with a biological target. The acetyl group can also be a site for modification, for instance, by introducing a fluorophore for fluorescence-based assays.

Potential Applications as a Molecular Probe

Based on its structure and the broader context of similar molecules in medicinal chemistry, we propose the following potential applications for this compound.

Probe for In Vitro Binding Assays

The compound could be utilized to investigate its binding affinity and selectivity for a variety of protein targets. A primary application would be in competitive binding assays to identify and characterize novel ligands for a receptor or enzyme of interest.

Precursor for Radiolabeled Imaging Agents (e.g., PET)

The phenyl group is an attractive site for the introduction of a positron-emitting radionuclide such as Fluorine-18 (¹⁸F). An ¹⁸F-labeled analog of this compound could serve as a novel PET tracer for in vivo imaging of its biological target in preclinical and potentially clinical settings.

Tool for Target Identification and Validation

If this molecule demonstrates a specific biological effect, it can be modified to create a probe for target identification studies. For example, the addition of a photo-affinity label and a biotin tag could allow for the covalent labeling and subsequent isolation of its binding partners from cell lysates.

Theoretical Protocols

The following protocols are hypothetical and intended to serve as a starting point for researchers. Optimization will be necessary based on the specific biological system and available instrumentation.

Protocol for In Vitro Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a theoretical competitive binding assay to determine the affinity of this compound for a hypothetical G protein-coupled receptor (GPCR) expressed in a cell membrane preparation.

Workflow: In Vitro Competitive Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing target GPCR prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge to isolate membrane fraction prep2->prep3 assay1 Incubate membranes with radioligand and varying concentrations of this compound prep3->assay1 assay2 Separate bound from free radioligand (filtration) assay1->assay2 assay3 Quantify bound radioactivity assay2->assay3 analysis1 Plot % inhibition vs. log concentration assay3->analysis1 analysis2 Calculate IC₅₀ and Ki values analysis1->analysis2

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor.

  • A known radioligand for the target receptor (e.g., [³H]-ligand).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

    • 50 µL of the serially diluted this compound or vehicle.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Theoretical Synthesis of an ¹⁸F-Labeled Analog for PET Imaging

This section outlines a plausible synthetic route for the radiosynthesis of [¹⁸F]N-(Tetrahydro-4-(4-fluorophenyl)-2H-pyran-4-yl)acetamide. This would involve a nucleophilic substitution reaction on a suitable precursor.

Workflow: Radiosynthesis of ¹⁸F-labeled Probe

cluster_synthesis Radiolabeling cluster_purification Purification cluster_qc Quality Control synth1 Produce [¹⁸F]Fluoride synth2 Activate [¹⁸F]Fluoride (e.g., with Kryptofix 2.2.2) synth1->synth2 synth3 React activated [¹⁸F]Fluoride with precursor (e.g., nitro-precursor) synth2->synth3 purify1 Purify crude product via HPLC synth3->purify1 purify2 Formulate the final product in a biocompatible solution purify1->purify2 qc1 Measure radiochemical purity and identity purify2->qc1 qc2 Determine molar activity qc1->qc2

Caption: General workflow for the radiosynthesis of an ¹⁸F-labeled PET probe.

Precursor Synthesis:

A suitable precursor would be N-(Tetrahydro-4-(4-nitrophenyl)-2H-pyran-4-yl)acetamide. The synthesis of this precursor would likely involve a multi-step process starting from commercially available materials.

Radiolabeling Procedure:

  • [¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via a cyclotron.

  • [¹⁸F]Fluoride Trapping and Elution: Trap the [¹⁸F]fluoride on an anion-exchange cartridge and elute with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex by azeotropic distillation with acetonitrile.

  • Labeling Reaction: Add the precursor, N-(Tetrahydro-4-(4-nitrophenyl)-2H-pyran-4-yl)acetamide, dissolved in a suitable anhydrous solvent (e.g., DMSO or DMF) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for a specified time.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the desired ¹⁸F-labeled product.

  • Formulation: Remove the HPLC solvent and formulate the purified product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests to determine the radiochemical purity, identity, molar activity, and sterility of the final product before in vivo use.

Future Directions and Conclusion

This compound represents a molecule with considerable, yet largely unexplored, potential as a molecular probe. The structural features suggest that it could be a valuable tool for studying a range of biological processes. The immediate next steps for the research community should focus on:

  • Systematic Screening: Evaluating the binding of this compound against a broad panel of biological targets to identify its primary binding partners.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the key structural determinants of activity and selectivity.

  • Development and Validation of Labeled Probes: Following the successful identification of a biological target, the development of radiolabeled or fluorescently labeled versions will be crucial for in vivo imaging and cell-based assays.

References

  • Due to the limited availability of specific scientific literature on this compound as a molecular probe, this section will be populated as relevant research is published. The following are examples of the types of sources that would be cited.
  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]

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Application Notes and Protocols for Efficacy Testing of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide is a novel chemical entity with a structure suggestive of potential biological activity. The acetamide functional group is present in a wide range of pharmacologically active compounds, exhibiting anticancer, anti-inflammatory, and neuroprotective properties. Given the absence of specific target information for this compound, a systematic, multi-tiered screening approach is essential to elucidate its therapeutic potential.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough investigation into the efficacy of this compound. The protocols herein are designed to first establish a cytotoxicity profile, followed by a broad-based screening to identify potential therapeutic areas, and finally, to conduct more focused in vitro and in vivo studies to confirm and characterize its efficacy.

Part 1: Initial In Vitro Assessment: Cytotoxicity and Therapeutic Area Screening

The initial phase of testing is critical for determining the therapeutic window of this compound and for identifying the most promising avenues for further investigation.

Foundational Cytotoxicity Profiling

A fundamental understanding of a compound's toxicity is paramount before proceeding with efficacy studies.[1][2] The following assays will establish the concentration-dependent toxicity across a panel of cancerous and non-cancerous cell lines.

Table 1: Cell Line Panel for Initial Cytotoxicity Screening

Cell LineTypeRationale
A549Human Lung CarcinomaRepresentative of a common solid tumor.
MCF-7Human Breast AdenocarcinomaRepresents a hormone-responsive cancer.
PC-3Human Prostate AdenocarcinomaRepresents a hormone-refractory cancer.
THP-1Human Monocytic LeukemiaModel for immune-related cells and inflammation studies.[3]
HEK293Human Embryonic KidneyRepresentative of a non-cancerous cell line for assessing general cytotoxicity.[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

Broad-Based Therapeutic Screening

Based on the structural alerts within this compound, initial screening should focus on anticancer and anti-inflammatory activities.

This protocol utilizes lipopolysaccharide (LPS)-stimulated THP-1 cells, a well-established model for screening anti-inflammatory compounds.[3]

Step-by-Step Methodology:

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay) and incubate for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Analysis: Measure the concentration of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits.

  • Data Analysis: Compare the cytokine levels in the compound-treated wells to the LPS-only control to determine the percentage of inhibition.

Part 2: Focused In Vitro Efficacy and Mechanism of Action Studies

Should the initial screening reveal promising activity in a particular therapeutic area, the following more detailed in vitro assays should be performed to confirm the effect and elucidate the mechanism of action.

Anticancer Efficacy and Mechanism

If this compound demonstrates selective cytotoxicity towards cancer cell lines, the following protocols are recommended.

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cytotoxic effects.[5]

Step-by-Step Methodology:

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells) in a 6-well plate.

  • Compound Treatment: Treat the cells with this compound at concentrations around the IC50 value for 24 hours.

  • Recovery: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the control.

This flow cytometry-based assay helps to determine if the compound induces programmed cell death (apoptosis).[6]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Diagram 1: General Workflow for In Vitro Anticancer Screening

G A Start: this compound B Cytotoxicity Profiling (MTT Assay) IC50 Determination A->B C Selective Cytotoxicity to Cancer Cells? B->C D Yes C->D E No C->E F Clonogenic Assay (Long-term survival) D->F G Annexin V/PI Assay (Apoptosis) D->G I Explore other therapeutic areas or terminate E->I H Proceed to In Vivo Anticancer Models F->H G->H

Caption: Workflow for in vitro anticancer efficacy testing.

Part 3: In Vivo Efficacy Studies

Positive and well-characterized in vitro data warrants progression to in vivo animal models to assess the efficacy of this compound in a whole-organism system.[7][8] All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

In Vivo Anticancer Efficacy Model

This model involves the implantation of human cancer cells into immunodeficient mice.[8][9]

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., A549) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Table 2: Data Presentation for In Vivo Xenograft Study

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control--
Compound (Low Dose)X
Compound (Mid Dose)Y
Compound (High Dose)Z
In Vivo Anti-Inflammatory Efficacy Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic inflammation and joint destruction.[10][11]

Step-by-Step Methodology:

  • Immunization: Emulsify type II collagen with complete Freund's adjuvant and inject intradermally at the base of the tail of DBA/1 mice.

  • Booster: Administer a booster injection of type II collagen emulsified with incomplete Freund's adjuvant 21 days after the primary immunization.

  • Treatment: Once clinical signs of arthritis appear, randomize the mice into treatment and control groups. Administer this compound daily.

  • Clinical Scoring: Monitor the mice for signs of arthritis (e.g., paw swelling, erythema) and score them based on a standardized clinical scoring system.

  • Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Data Analysis: Compare the clinical scores and histological parameters between the treatment and control groups.

Diagram 2: Tiered Approach for Efficacy Testing

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vitro Mechanism of Action cluster_2 Tier 3: In Vivo Efficacy A Cytotoxicity Profiling (MTT Assay) B Anti-inflammatory Screen (LPS-stimulated THP-1) A->B C Anticancer Screen (Cancer Cell Panel) A->C E Cytokine Profiling (ELISA Array) B->E If positive D Apoptosis Assays (Annexin V/PI) C->D If positive F Cell Cycle Analysis C->F If positive G Xenograft Models (Anticancer) D->G H Collagen-Induced Arthritis (Anti-inflammatory) E->H F->G

Caption: A tiered approach for evaluating the efficacy of a novel compound.

Part 4: Preliminary Pharmacokinetic Profiling

A preliminary assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for interpreting efficacy data and for designing more advanced studies.[12][13]

Protocol 7: In Vitro Metabolic Stability

Step-by-Step Methodology:

  • Incubation: Incubate this compound with liver microsomes (human and mouse) in the presence of NADPH.

  • Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound's efficacy. By following this tiered approach, researchers can efficiently identify potential therapeutic applications, elucidate the mechanism of action, and generate the necessary preclinical data to support further development. The integration of in vitro and in vivo models, coupled with preliminary pharmacokinetic profiling, will provide a comprehensive understanding of this novel compound's pharmacological properties.

References

  • Bendele, A. (2001). Animal Models of Rheumatoid Arthritis. Journal of Musculoskeletal and Neuronal Interactions, 1(4), 377-385.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). World Journal of Pharmaceutical Research, 11(9), 1338-1355.
  • WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models.
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
  • Wouters, B. G., & Rockwell, S. (2003). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research, 23(5A), 3679-3687.
  • Chanput, W., Mes, J. J., & Wichers, H. J. (2014). THP-1 cell line: an in vitro cell model for immune modulation approach.
  • Greene, N., et al. (2010). Using in vitro cytotoxicity to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(15), 4466-4470.
  • Lόpez-García, F., et al. (2019). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 20(11), 2743.
  • Mingaleeva, S. F., et al. (2013). In vivo Screening Models of Anticancer Drugs. Life Science Journal, 10(4), 1892-1900.
  • Ledford, J. G., & Stouffer, G. A. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Ethnopharmacology, 340, 118023.
  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(2), 1-10.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. WJPPS, 6(9), 1-15.
  • IIVS.org. (n.d.). Anti-Inflammatory Screen.
  • Current Cancer Drug Targets. (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Cancer Drug Targets, 14(3), 235-248.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17774.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • Journal of Applied Toxicology. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies.
  • U.S. Environmental Protection Agency. (n.d.). Series 870 - Health Effects Test Guidelines.
  • Slideshare. (n.d.). Toxicology & Regulatory Guidelines for Conducting Toxicity Study.
  • nano-test.de. (2025). In vivo testing of pharmaceuticals.
  • Symeres. (2025). Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • Microbiology and Immunology. (2007). A novel in vitro pharmacokinetic/pharmacodynamic model based on two-compartment open model used to simulate serum drug concentration-time profiles. Microbiology and Immunology, 51(5), 567-575.
  • Antimicrobial Agents and Chemotherapy. (2025). Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model. Antimicrobial Agents and Chemotherapy, 69(8), e00345-25.
  • ResearchGate. (2012). Improving Compound Quality through in vitro and in silico Physicochemical Profiling.
  • Drug Discovery Today. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide. This resource is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues and improve reaction yields. We will explore the primary synthetic routes, delve into the mechanistic causality behind experimental choices, and provide detailed, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic pathways to this compound?

There are two predominant and reliable synthetic strategies for this target molecule, each with distinct advantages and challenges:

  • The Ritter Reaction Pathway: A direct, one-pot synthesis from 4-phenyltetrahydro-2H-pyran-4-ol. This route leverages the formation of a stable tertiary carbocation which is then trapped by a nitrile (acetonitrile in this case).[1] It is known for its atom economy and fewer synthetic steps.[2]

  • The Two-Step Pathway: This involves an initial synthesis of the amine intermediate, 4-amino-4-phenyltetrahydro-2H-pyran, followed by a separate acetylation step. This route offers greater control and often employs milder conditions, which can be beneficial for sensitive substrates or when high purity is critical.

Synthetic_Pathways SM1 4-Phenyltetrahydro- 2H-pyran-4-ol Product N-(Tetrahydro-4-phenyl- 2H-pyran-4-yl)acetamide SM1->Product Ritter Reaction (H₂SO₄, MeCN) SM2 4-Phenyltetrahydro- 2H-pyran-4-one Intermediate 4-Amino-4-phenyl- tetrahydro-2H-pyran SM2->Intermediate Reductive Amination (NH₃, NaBH(OAc)₃) Intermediate->Product Acetylation (Ac₂O, Base) Ritter_Mechanism cluster_0 Carbocation Formation cluster_1 Nitrile Attack & Hydrolysis Alcohol 4-Phenyltetrahydro- 2H-pyran-4-ol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Carbocation Tertiary Carbocation + Water Protonated_Alcohol->Carbocation - H₂O Nitrilium Nitrilium Ion Carbocation->Nitrilium + MeCN Imidate Imidate Intermediate Nitrilium->Imidate + H₂O Product Final Amide Imidate->Product Tautomerization

Caption: Mechanism of the Ritter Reaction.

Q2: My Ritter reaction yield is low, and the mixture turns dark. What's happening?

This is a classic issue with the Ritter reaction, often stemming from the harsh acidic conditions.

  • Causality: Strong acids like concentrated sulfuric acid can promote side reactions. [3]The primary culprits are elimination (alkene formation) from the carbocation and polymerization/charring of the resulting alkene or other sensitive functionalities. Overheating can significantly accelerate these degradation pathways.

  • Troubleshooting Steps:

    • Acid Concentration & Choice: Do not use fuming sulfuric acid. Use concentrated (98%) H₂SO₄ and add it slowly at a reduced temperature (0-5 °C) to control the initial exotherm.

    • Temperature Control: Maintain a strict internal reaction temperature. For this substrate, temperatures between 25-40 °C are often sufficient. Do not reflux unless absolutely necessary and validated by small-scale trials.

    • Alternative Acid Catalysts: Consider using milder or solid-supported acids. Recent literature has shown success with catalysts like silica-bonded N-propyl sulphamic acid (SBNPSA) or iron(III) perchlorate, which can reduce charring and simplify work-up. [4][3] 4. Reaction Time: Monitor the reaction by TLC or LC-MS. Pushing the reaction for too long after the starting material is consumed will only increase byproduct formation.

Q3: The aqueous work-up is difficult, and I'm losing product to emulsions. How can I improve it?

The work-up of a Ritter reaction requires careful neutralization of a large amount of strong acid, which can be challenging.

  • Causality: Rapidly quenching the concentrated acid mixture with an aqueous base is highly exothermic and can lead to localized boiling and degradation. The resulting salts can also lead to the formation of stable emulsions during extraction, trapping the product. [1]* Troubleshooting Steps:

    • Controlled Quench: Pour the reaction mixture slowly onto a vigorously stirred slurry of ice and water. This dissipates heat effectively.

    • Staged Neutralization: Neutralize the acidic solution in a stepwise manner. First, use a saturated solution of a weaker base like sodium bicarbonate (NaHCO₃) to handle the bulk of the acid until effervescence subsides. Then, carefully adjust to a final pH of 8-9 with a stronger base like 2M sodium hydroxide (NaOH). This controlled process minimizes heat spikes.

    • Extraction Solvent: Use a more polar, water-immiscible solvent like dichloromethane (DCM) or a 3:1 mixture of DCM:isopropanol for the extraction. These are often more effective at breaking emulsions and extracting the moderately polar amide product than solvents like ethyl acetate.

    • Brine Wash: After extraction, wash the combined organic layers with a saturated sodium chloride (brine) solution. This helps to remove residual water and break up minor emulsions.

Troubleshooting Guide: The Two-Step Pathway

This pathway offers a milder, more controlled approach. It consists of (A) reductive amination of the precursor ketone and (B) acetylation of the resulting amine.

Two_Step_Workflow Ketone 4-Phenyltetrahydro- 2H-pyran-4-one StepA Step A: Reductive Amination Ketone->StepA Amine 4-Amino-4-phenyl- tetrahydro-2H-pyran StepA->Amine Isolate & Purify (Optional) StepB Step B: Acetylation Amine->StepB Amide Final Product StepB->Amide

Caption: Workflow for the two-step synthesis route.

Q4: My reductive amination is incomplete. How can I improve the conversion of the ketone?

Reductive amination is an equilibrium-driven process where an amine and a carbonyl form an iminium ion, which is then reduced. [5]Incomplete conversion is usually due to issues with iminium ion formation.

  • Causality: The key is forming the imine/iminium ion intermediate before reduction. The rate of this formation is pH-dependent. Using ammonia as the amine source can be inefficient if it's not present in a suitable form and concentration. The choice of reducing agent is also critical; it must be selective for the iminium ion over the ketone starting material. [6]* Troubleshooting Steps:

    • Ammonia Source: Instead of bubbling ammonia gas, use a more reliable source like ammonium acetate or a 7N solution of ammonia in methanol. A large excess (5-10 equivalents) is often required to push the equilibrium.

    • Optimal Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. [5]It is milder and more selective than sodium borohydride (NaBH₄) and less toxic than sodium cyanoborohydride (NaBH₃CN). [6]It also generates acetic acid in situ, which helps catalyze iminium ion formation.

    • Solvent: Use a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Protic solvents like methanol can compete with the amine for reaction with the ketone and can also react with the reducing agent.

    • Pre-Stirring: Allow the ketone and ammonia source to stir together for 1-2 hours before adding the reducing agent. This allows the imine/iminium equilibrium to be established, leading to higher conversion.

Q5: The final acetylation step gives a low yield. What are the best conditions?

Acetylation of a primary amine is typically a high-yielding reaction, so low yields often point to suboptimal reagent choice or reaction conditions.

  • Causality: The nucleophilicity of the amine and the electrophilicity of the acetylating agent are key. If the reaction is not sufficiently basic, the amine may exist in its protonated (and non-nucleophilic) ammonium form. If the acetylating agent is not reactive enough, the reaction will be slow.

  • Troubleshooting Steps:

    • Reagent Choice: Use acetic anhydride (Ac₂O) as the acetylating agent. It is sufficiently reactive, and the acetic acid byproduct is easily removed. Use 1.2-1.5 equivalents to ensure complete conversion.

    • Base Catalyst: Include a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5-2.0 equivalents). The base scavenges the acid produced during the reaction, keeping the substrate amine in its free, nucleophilic state. [7] 3. Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction. It is inert and effectively dissolves both the starting materials and reagents.

    • Temperature: The reaction is typically fast and can be run at room temperature or even started at 0 °C to control the initial exotherm. Gentle warming to 40 °C can be used to push the reaction to completion if it stalls.

Comparative Analysis & Data

ParameterRitter Reaction PathwayTwo-Step (Reductive Amination + Acetylation)
Number of Steps 12 (with 1 optional isolation)
Typical Overall Yield 50-70%70-85%
Key Reagents Conc. H₂SO₄, AcetonitrileNaBH(OAc)₃, NH₃ source, Acetic Anhydride, Base
Primary Hazards Highly corrosive strong acid, exothermic quench.Toxic/flammable solvents, borohydride reagents.
Scalability Challenging due to heat management and work-up.Generally more straightforward and scalable.
Purification Can be difficult due to colored byproducts.Cleaner reaction profile, easier purification.

Experimental Protocols

Protocol 1: Optimized Ritter Reaction Synthesis
  • To a flask charged with 4-phenyltetrahydro-2H-pyran-4-ol (1.0 eq) in acetonitrile (5-10 volumes), co-cool the solution to 0-5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC (e.g., 30% EtOAc/Hexanes).

  • Once the starting material is consumed, slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (10-20 volumes).

  • Carefully neutralize the cold aqueous solution by adding a saturated NaHCO₃ solution until gas evolution ceases. Adjust the final pH to ~8 with 2M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) or by column chromatography.

Protocol 2: Optimized Two-Step Synthesis

Step A: Reductive Amination

  • Dissolve 4-phenyltetrahydro-2H-pyran-4-one (1.0 eq) in dichloromethane (10 volumes).

  • Add ammonium acetate (5.0 eq) and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes.

  • Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated NaHCO₃ solution. Stir for 30 minutes.

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude 4-amino-4-phenyltetrahydro-2H-pyran, which can be used directly or purified.

Step B: Acetylation

  • Dissolve the crude amine from Step A (1.0 eq) in dichloromethane (10 volumes) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitor by TLC).

  • Wash the reaction mixture with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify by recrystallization or column chromatography as described in Protocol 1.

References

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link] [4][8]2. Grokipedia. (n.d.). Ritter reaction. Retrieved from [Link] [9]3. Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link] [5]4. Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link] [4]5. ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of tetrahydropyran 41. Retrieved from [Link] [2]6. Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link] [6]7. Blakemore, P. R. (n.d.). Organic Chemistry 336: Amine Synthesis. Retrieved from [Link] [Reference used for general principles, not directly cited]

  • Nikpour, F., & Ghorbani-Choghamarani, A. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences, 124(3), 655-660. Retrieved from [Link] [3]9. Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link] [1]10. MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 23(8), 1999. Retrieved from [Link] [7]11. IJCRT.org. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts. Retrieved from [Link] [10]12. JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]

Sources

Technical Support Center: N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and potential degradation issues associated with this compound. Here, you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to assist you in your research and development activities.

Introduction to the Stability Profile of this compound

This compound is a molecule of interest in pharmaceutical and chemical research. Understanding its stability is crucial for ensuring the integrity of experimental results, developing stable formulations, and meeting regulatory requirements.[1][2] This molecule possesses three key structural features that influence its stability: a tetrahydropyran (THP) ring, a phenyl group, and an acetamide functional group. The inherent stability of the tetrahydropyran ring is generally high, offering resistance to ring-opening under various conditions.[3][4][5] However, the acetamide linkage presents a potential site for hydrolysis under acidic or basic conditions. The presence of a tertiary carbon atom, where the phenyl and acetamide groups are attached to the THP ring, may also influence the molecule's susceptibility to certain degradation pathways.

This guide will walk you through the potential degradation pathways, provide methods for their detection, and offer solutions to mitigate stability-related issues.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

Q1: What are the most likely degradation pathways for this compound under common laboratory conditions?

A1: Based on its chemical structure, the most probable degradation pathway is the hydrolysis of the acetamide bond .[6] This can occur under both acidic and basic conditions, leading to the formation of 4-amino-4-phenyl-tetrahydro-2H-pyran and acetic acid. While the tetrahydropyran ring is generally stable, extreme pH and high temperatures could potentially lead to ring-opening or other rearrangements, although this is considered less likely under typical experimental conditions.[3][4][5] Oxidative and photolytic degradation are also possible, though the specific products are harder to predict without experimental data.

Q2: I am observing an unexpected peak in my HPLC analysis of a sample of this compound that has been stored in solution. What could it be?

A2: An unexpected peak could be a degradation product or an impurity from the synthesis.[] If the sample was stored in an aqueous or protic solvent, the new peak is likely the hydrolysis product, 4-amino-4-phenyl-tetrahydro-2H-pyran. To confirm this, you can perform a forced degradation study (see Section 4) under mild acidic or basic conditions and compare the retention time of the resulting degradant with your unknown peak. Alternatively, LC-MS/MS analysis can be used to identify the molecular weight of the unknown peak and compare it to potential degradation products.[8][9][10][11]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: For long-term stability, it is recommended to store this compound as a solid at room temperature, protected from light and moisture. If you need to prepare a stock solution, it is advisable to use an aprotic solvent like anhydrous DMSO or acetonitrile and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Avoid long-term storage in aqueous or protic solvents, especially at non-neutral pH.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can separate the parent compound from its degradation products and impurities.[2][12] To develop such a method, you will need to perform forced degradation studies to generate the potential degradants.[1][2] The general steps are:

  • Generate Degradation Products: Subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as outlined in Section 4.

  • Select an Appropriate HPLC Column and Mobile Phase: A C18 column is a good starting point for reversed-phase chromatography. The mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer) should be optimized to achieve good separation between the parent peak and the degradation product peaks.

  • Validate the Method: Once you have a method that shows baseline separation, it needs to be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[1]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Loss of compound potency or activity over time in an aqueous assay buffer. Hydrolysis of the acetamide group.1. Prepare fresh solutions of the compound for each experiment. 2. If possible, adjust the assay buffer to a neutral pH (around 7.0-7.4). 3. Consider using a less nucleophilic buffer. 4. Perform a time-course experiment to quantify the rate of degradation in your specific buffer.
Appearance of a new, more polar peak in the HPLC chromatogram of an aged sample. Formation of the hydrolysis product (4-amino-4-phenyl-tetrahydro-2H-pyran).1. Confirm the identity of the new peak using LC-MS/MS.[8][9][10][11] 2. If confirmed as the hydrolysis product, review your sample preparation and storage procedures to minimize exposure to water and non-neutral pH.
Inconsistent results between different batches of the compound. The presence of varying levels of impurities or degradation products in the starting material.1. Obtain a certificate of analysis for each batch and compare the purity profiles. 2. Re-purify the compound if necessary using techniques like recrystallization or column chromatography. 3. Develop a robust analytical method to quantify the purity of each batch before use.
Formation of multiple unknown peaks after exposure to strong oxidizing agents. Oxidative degradation of the molecule.1. Use milder oxidizing conditions if possible. 2. Characterize the major degradation products using LC-MS/MS to understand the degradation pathway.[8][9][10][11] 3. Consider adding an antioxidant to your formulation if oxidative degradation is a concern.

Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies to investigate the stability of this compound. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2]

General Considerations
  • Analyte Concentration: A typical starting concentration is 1 mg/mL.

  • Solvents: Use a co-solvent like acetonitrile or methanol if the compound has poor aqueous solubility. Be mindful that some solvents can participate in the degradation reaction.

  • Extent of Degradation: Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[13]

  • Analysis: Use a suitable analytical technique, such as HPLC with UV detection or LC-MS, to monitor the degradation.[8][12]

Forced Degradation Protocols
Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of the compound in a mixture of acetonitrile and 0.1 M HCl (e.g., 50:50 v/v). 2. Incubate the solution at 60°C for 24 hours. 3. Withdraw samples at different time points (e.g., 0, 2, 4, 8, 24 hours). 4. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis. 5. Analyze the samples by HPLC or LC-MS.[2]
Base Hydrolysis 1. Prepare a 1 mg/mL solution of the compound in a mixture of acetonitrile and 0.1 M NaOH (e.g., 50:50 v/v). 2. Incubate the solution at 60°C for 24 hours. 3. Withdraw samples at different time points. 4. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis. 5. Analyze the samples by HPLC or LC-MS.[2]
Oxidative Degradation 1. Prepare a 1 mg/mL solution of the compound in a mixture of acetonitrile and 3% hydrogen peroxide (e.g., 50:50 v/v). 2. Store the solution at room temperature, protected from light, for 24 hours. 3. Withdraw samples at different time points. 4. Analyze the samples by HPLC or LC-MS.[14]
Thermal Degradation 1. Place the solid compound in a controlled temperature oven at 80°C for 48 hours. 2. Dissolve a portion of the stressed solid in a suitable solvent at different time points for analysis. 3. Analyze the samples by HPLC or LC-MS.
Photolytic Degradation 1. Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water). 2. Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15] 3. Keep a control sample wrapped in aluminum foil to protect it from light. 4. Analyze both the exposed and control samples by HPLC or LC-MS.

Visualizations

The following diagrams illustrate the potential degradation pathway of this compound and a general workflow for a forced degradation study.

Caption: Predicted primary degradation pathway of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC / UPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS/MS HPLC->LCMS For peak identification Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway API This compound (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: General workflow for a forced degradation study.

References

  • LC-MS for drug impurity identification and profiling. (2016). Drug Target Review. [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • LC–MS/MS Approach for the Identification of Unknown Degradation Products of Dyes in Beverages. (2018). Natural and Artificial Flavoring Agents and Food Dyes. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2011). Future Medicinal Chemistry. [Link]

  • How can unknown substances be identified? (2025). CleanControlling. [Link]

  • Identification of small molecules using accurate mass MS/MS search. (2017). Journal of Cheminformatics. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. [Link]

  • Photosensitized tetrahydropyran transfer. (2008). The Journal of Organic Chemistry. [Link]

  • Forced Degradation Studies. (2016). MedCrave. [Link]

  • ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. (2014). Organic & Biomolecular Chemistry. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Advinno. [Link]

  • Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. (2015). Journal of Bioscience and Bioengineering. [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. [Link]

  • Tetrahydropyran. (n.d.). Wikipedia. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. [Link]

  • Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate. (2020). Organic Process Research & Development. [Link]

  • Analytical Methods. (2025). Royal Society of Chemistry. [Link]

  • Acetamide. (n.d.). Wikipedia. [Link]

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. (2022). Green Chemistry. [Link]

  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. (2014). Organic & Biomolecular Chemistry. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Separation and analysis of trace degradants in a pharmaceutical formulation using on-line capillary isotachophoresis-NMR. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Substrate interactions during the biodegradation of BTEX and THF mixtures by Pseudomonas oleovorans DT4. (2011). Bioresource Technology. [Link]

  • Synthesis of N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl] Thioacetamide Derivatives. (2016). Journal of Chemical Research. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). Molecules. [Link]

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2016). European Journal of Organic Chemistry. [Link]

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (2018). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (2020). Chemistry of Heterocyclic Compounds. [Link]

  • Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. (2026). Organic Letters. [Link]

  • Oxidation and oxidative stability in emulsions. (2023). Comprehensive Reviews in Food Science and Food Safety. [Link]

  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015). AQA. [Link]

  • Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. (2022). JACS Au. [Link]

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overcoming solubility problems with N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Promising Molecule

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide (CAS: 939801-34-0) is a key chemical scaffold, notably classified as a Protein Degrader Building Block[1]. Its unique structure, combining a hydrophobic phenyl group and a tetrahydro-pyran ring with a polar acetamide moiety, makes it a valuable component in targeted protein degradation and other advanced research. However, this same structure presents a significant experimental hurdle: poor aqueous solubility.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for systematically overcoming the solubility challenges associated with this compound. Our approach is grounded in first principles, moving from simple troubleshooting to advanced formulation strategies, ensuring the integrity and reproducibility of your experimental results.

Section 1: Understanding the Root Cause: A Structural Analysis of Solubility

Question: Why is this compound expected to be poorly soluble in aqueous solutions?

Answer: The solubility behavior of a molecule is dictated by its structure. A quick analysis reveals a classic case of conflicting functionalities:

  • Hydrophobic Regions: The presence of the phenyl group and the largely aliphatic tetrahydro-pyran ring creates significant non-polar surface area. In an aqueous environment, water molecules must form highly ordered "cages" around these regions, which is entropically unfavorable, thus resisting dissolution.

  • Hydrophilic Region: The acetamide group (-NHC(=O)CH₃) is polar and can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). While this group enhances solubility compared to a completely non-polar analogue, its influence is insufficient to overcome the hydrophobicity of the rest of the molecule.

The molecule is also neutral. Unlike weak acids or bases, the charge state of the acetamide functional group cannot be readily modulated by pH changes to form more soluble salts. Therefore, strategies relying on pH adjustment are generally ineffective for this compound[2].

Section 2: Troubleshooting Guide: A Stepwise Approach to Solubilization

This section provides a logical, tiered approach to solving solubility issues, starting with the simplest and most common techniques.

Q1: I am starting my first experiment. How should I prepare a stock solution of this compound?

Answer: The standard best practice is to begin by creating a high-concentration stock solution in a water-miscible organic solvent. This allows for small volumes to be added to your final aqueous experimental medium, minimizing the concentration of the organic solvent.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): The most common choice for initial solubilization of non-polar compounds for in vitro assays.

  • Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many cell-based experiments.

  • N,N-Dimethylformamide (DMF): Another strong organic solvent, useful if DMSO or EtOH fail.

Causality: These organic solvents are effective because they are "polarity-adjusting" co-solvents[3]. They are less polar than water and can disrupt water's strong hydrogen-bonding network, creating a more favorable environment for the hydrophobic regions of the compound to dissolve[3][4].

See Protocol 1 for a detailed step-by-step guide to preparing a stock solution.

Q2: My compound dissolved in DMSO, but it precipitates when I dilute it into my aqueous buffer/media. What is happening and how can I fix it?

Answer: This is a classic sign of exceeding the compound's thermodynamic solubility limit in the final aqueous system. Your high-concentration stock is stable, but upon dilution, the co-solvent concentration drops, and the water-dominant environment can no longer keep the compound in solution.

Troubleshooting Workflow:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of the compound remains soluble.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may be sufficient.

  • Incorporate a Surfactant: Surfactants form micelles that can encapsulate poorly soluble drugs, effectively increasing their apparent solubility.

    • Tween® 20 or Tween® 80: Non-ionic surfactants commonly used in biological assays. A final concentration of 0.01% - 0.1% is a good starting point.

  • Use a Different Co-solvent System: Some compounds exhibit better solubility in specific co-solvent blends. For example, a mixture of ethanol and polyethylene glycol (PEG) can be highly effective[5].

G

Caption: Decision workflow for addressing compound precipitation.

Q3: My cell-based or in vivo model is sensitive to organic solvents. What are the more advanced, solvent-free (or low-solvent) options?

Answer: When standard co-solvents are not viable, advanced formulation techniques are required. These methods aim to enhance the aqueous solubility of the compound itself, rather than just modifying the bulk solvent.

1. Inclusion Complexation with Cyclodextrins:

  • Mechanism: Cyclodextrins are bucket-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The non-polar phenyl group of your compound can become encapsulated within this cavity, effectively shielding it from water and forming a water-soluble inclusion complex[6].

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and low toxicity.

  • Benefit: This can lead to a significant increase in aqueous solubility, allowing for the preparation of stock solutions directly in buffer. See Protocol 2 .

2. Solid Dispersions:

  • Mechanism: This technique involves dispersing the compound at a molecular level within a hydrophilic polymer matrix. This prevents the compound from crystallizing and presents it in a higher-energy, amorphous state, which has greater solubility and a faster dissolution rate[3].

  • Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and Polyethylene Glycols (PEGs) are common choices[3].

  • Application: This is more common in oral drug formulation but can be adapted for preparing concentrated aqueous suspensions for dosing.

G

Caption: Encapsulation by a cyclodextrin host molecule.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Objective: To prepare a 10 mM stock solution in DMSO.

  • Materials:

    • This compound (MW: 219.28 g/mol )[1][7]

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Amber glass vial

    • Vortex mixer

  • Procedure:

    • Weigh out 2.20 mg of the compound and transfer it to a clean, dry amber vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to expedite dissolution if needed.

    • Visually inspect the solution against a light source to ensure no particulates are present.

    • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Preparation and Use of a Cyclodextrin Inclusion Complex
  • Objective: To enhance the aqueous solubility of the compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare the Cyclodextrin Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in your target buffer. (e.g., dissolve 4 g of HP-β-CD in buffer and make up the final volume to 10 mL). Gently warm and stir to dissolve.

    • Add the Compound: While stirring the HP-β-CD solution, add a pre-weighed amount of this compound to achieve the desired final concentration.

    • Equilibrate: Tightly seal the container and allow the mixture to stir at room temperature for 24-48 hours. This allows time for the inclusion complex to form.

    • Clarify: After equilibration, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining undissolved compound.

    • Harvest and Sterilize: Carefully collect the supernatant. This is your aqueous stock solution. For sterile applications, filter it through a 0.22 µm syringe filter that is compatible with cyclodextrins (e.g., PVDF).

Section 4: Frequently Asked Questions (FAQs)

  • Q: How does temperature affect the solubility of this compound?

    • A: Generally, solubility increases with temperature. If you are having trouble dissolving the compound, gentle warming (e.g., to 37°C) can be effective. However, always be mindful of the compound's stability at elevated temperatures. For stock solutions, it's best to dissolve at room temperature and store cold.

  • Q: What is the best way to store stock solutions to prevent precipitation?

    • A: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to come out of solution over time. Ensure vials are tightly sealed to prevent the hygroscopic DMSO from absorbing water from the air.

  • Q: Can I use sonication to help dissolve the compound?

    • A: Yes, sonication is a useful physical method to break up solid particles and accelerate dissolution by increasing the surface area exposed to the solvent[5][6]. Use a bath sonicator for 5-10 minutes, but avoid excessive heating of the sample.

  • Q: I need to use this compound for animal studies. What is a good starting point for an oral formulation?

    • A: For oral dosing, a suspension or a solution in a vehicle containing co-solvents and/or surfactants is common. A typical vehicle might consist of 0.5% (w/v) HPMC and 0.1% (v/v) Tween® 80 in water. Alternatively, a solution using a cyclodextrin, as described in Protocol 2, is an excellent choice for improving oral bioavailability.

Data Summary Table

Solvent/ExcipientClassPolarity IndexKey Application/Rationale
Water Protic Solvent10.2The target medium; poor solvent for this compound.
DMSO Aprotic Solvent7.2Primary choice for creating high-concentration stocks.
Ethanol Protic Solvent5.2Good alternative to DMSO, lower cellular toxicity.
PEG 400 Co-solvent/Polymer-Increases solubility and can be used in vivo.[3]
Tween® 80 Surfactant-Forms micelles to increase apparent solubility in aqueous media.
HP-β-CD Complexing Agent-Forms soluble inclusion complexes for low-solvent formulations.[6]

References

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

  • CP Lab Safety. This compound, min 97%, 1 gram. Available from: [Link]

  • Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

  • ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Available from: [Link]

Sources

Technical Support Center: Troubleshooting In Vitro Assay Variability for N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common sources of variability in in vitro assays involving this compound. As a molecule with a phenyl and tetrahydropyran core, its physicochemical properties can present unique challenges. This document provides a logical, cause-and-effect-based approach to troubleshooting, ensuring the integrity and reproducibility of your experimental data.

Introduction to this compound

This compound (CAS: 939801-34-0) is a synthetic organic molecule featuring a central tetrahydropyran ring substituted with both a phenyl group and an acetamide group[1][2]. While specific biological targets for this exact compound are not extensively documented in public literature, its structural motifs are common in pharmacologically active agents, and it has been categorized as a potential protein degrader building block[1]. Its relatively hydrophobic nature, conferred by the phenyl and pyran rings, is a key consideration for in vitro handling and assay design.

This guide will address variability through a systematic, question-driven format, focusing on compound-specific issues, cell culture best practices, and assay execution details.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Integrity and Behavior in Solution

Q1: My IC50 values for this compound are inconsistent between experiments, sometimes by an order of magnitude. What compound-related factors should I investigate first?

High variability in potency is frequently traced back to the physical behavior of the compound in your stock solutions and assay media. Given the compound's structure, solubility is a primary suspect.

Possible Causes and Solutions:

  • Compound Precipitation: The compound may be precipitating out of solution, either in the high-concentration DMSO stock or, more commonly, upon dilution into aqueous assay buffer. This is a known issue for compounds with low aqueous solubility[3].

    • Causality: When the DMSO concentration is drastically lowered upon dilution into your assay medium, the compound's local environment can no longer sustain its solubility, causing it to crash out. The actual concentration available to the cells is then much lower and more variable than the nominal concentration.

    • Troubleshooting Steps:

      • Visual Inspection: After preparing your highest concentration working solution in assay media, centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes. Look for a pellet.

      • Solubility Assessment: Determine the kinetic solubility of your compound in the specific assay medium you are using. (See Appendix A for a detailed protocol).

      • DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells and is well-tolerated by your cells (typically ≤0.5%)[4]. However, for some hydrophobic compounds, a slightly higher but still non-toxic DMSO concentration might be needed to maintain solubility[3].

  • Freeze-Thaw Instability: Repeated freeze-thaw cycles of your DMSO stock can cause the compound to fall out of solution, a phenomenon that is often invisible to the naked eye[3].

    • Causality: As the DMSO freezes, the compound's concentration in the remaining liquid phase increases, which can lead to the formation of micro-precipitates that may not fully redissolve upon thawing.

    • Solution: Prepare single-use aliquots of your master DMSO stock. Thaw a fresh aliquot for each experiment and discard any unused portion.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of pipette tips and microplates, reducing the effective concentration.

    • Solution: Consider using low-retention plasticware. Pre-wetting pipette tips with the solution before dispensing can also help mitigate this effect.

Q2: The compound shows high potency in a biochemical (cell-free) assay but is significantly weaker in my cell-based assay. Why is there a discrepancy?

This is a classic observation in drug discovery and almost always points to factors unique to the complex biological environment of a cell-based assay.

Possible Causes and Solutions:

  • Serum Protein Binding: This is the most common cause. Components of fetal bovine serum (FBS) or other sera, particularly albumin, can bind to small molecules, sequestering them from their intended target[5].

    • Causality: Only the "free" (unbound) fraction of a drug is available to cross cell membranes and interact with its intracellular target. If this compound binds extensively to serum proteins, its effective concentration is dramatically reduced[6][7].

    • Troubleshooting Steps:

      • Perform the assay in both serum-containing and serum-free media. A significant rightward shift in the IC50 curve in the presence of serum is strong evidence of protein binding.

      • If the assay requires serum, keep the serum percentage constant across all experiments and be aware that batch-to-batch variation in serum can contribute to assay variability.

      • (Advanced) Perform an equilibrium dialysis or ultrafiltration experiment to quantify the fraction of the compound bound to plasma proteins.

  • Cellular Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching an intracellular target.

    • Causality: While biochemical assays provide direct access to the target, cell-based assays require the compound to navigate the lipid bilayer.

    • Troubleshooting Steps: If the target is intracellular, consider using cell lines with known differences in transporter expression or employing permeabilizing agents (as a control experiment) to see if potency increases.

  • Cellular Metabolism or Efflux: Cells may actively metabolize the compound into an inactive form or pump it out via efflux transporters (e.g., P-glycoprotein).

    • Solution: This is more complex to diagnose. Co-incubation with known inhibitors of common metabolic enzymes (e.g., cytochrome P450s) or efflux pumps can provide clues.

Section 2: Cell Culture and Biological System Integrity

Q3: I'm seeing high well-to-well variability and "edge effects" on my 96-well plates. What cell-related factors should I check?

Inconsistent cell health, number, or distribution is a major driver of poor assay reproducibility[8][9].

Possible Causes and Solutions:

  • Inconsistent Cell Seeding: Uneven distribution of cells in the plate will lead to different cell numbers per well, directly impacting the assay readout.

    • Causality: The final signal in many assays (e.g., viability, proliferation) is proportional to the number of cells. Variations in the starting cell number will create variability in the final signal[9].

    • Solution: Ensure your cell suspension is homogenous and free of clumps before and during plating. Mix the suspension gently between dispensing rows. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even settling.

  • Edge Effects: Wells on the perimeter of a microplate are prone to faster evaporation, leading to increased concentrations of media components and test compounds, which can stress the cells.

    • Causality: Differential evaporation rates alter the osmolarity and nutrient concentration in the outer wells compared to the inner wells[8].

    • Solution: Avoid using the outermost wells for experimental data. Fill these "buffer" wells with sterile PBS or media to create a humidity barrier. Always use plate lids and ensure the incubator has adequate humidity.

  • Mycoplasma Contamination: This is a common and often undetected source of assay variability.

    • Causality: Mycoplasma are small bacteria that lack a cell wall and can alter a wide range of cellular functions, including proliferation, metabolism, and signaling, without causing visible turbidity in the culture medium[10].

    • Solution: Implement routine (e.g., monthly) testing for mycoplasma using a reliable method such as PCR. Discard any contaminated cultures and thoroughly decontaminate the incubator and biosafety cabinet[10].

Q4: My assay results are reproducible on a given week, but they drift over time. What could be causing this long-term inconsistency?

Long-term drift often points to changes in the cell line itself or inconsistencies in critical reagents.

Possible Causes and Solutions:

  • High Passage Number and Phenotypic Drift: Continuous passaging can lead to genetic and phenotypic changes in a cell line, altering its response to a compound.

    • Causality: Cell populations are not perfectly uniform. Over time, subpopulations with a growth advantage can take over the culture, leading to a "drift" in the overall phenotype and experimental response[11].

    • Solution: Work with a defined passage number range for all experiments. Create a master cell bank at a low passage number and thaw a fresh vial when the current working stock reaches its passage limit (e.g., 20-25 passages).

  • Reagent Variability: Batch-to-batch differences in critical reagents like FBS, media, or even disposable plastics can introduce variability.

    • Solution: When possible, purchase large lots of critical reagents like FBS. Before switching to a new lot, perform a bridging experiment to confirm that it yields comparable results to the old lot.

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to diagnosing assay variability.

TroubleshootingWorkflow Start Problem: High Assay Variability (e.g., Inconsistent IC50, High %CV) CheckCompound Step 1: Investigate Compound - Solubility in Assay Media? - Stock Stability (Freeze/Thaw)? - Adsorption to Plastics? Start->CheckCompound Start Here CheckCompound->Start Issue Found & Corrected CheckCells Step 2: Evaluate Cell System - Mycoplasma Contamination? - Passage Number Drift? - Seeding Density Consistent? CheckCompound->CheckCells If compound is stable & soluble CheckCells->Start Issue Found & Corrected CheckProtocol Step 3: Review Assay Protocol - Pipetting Technique? - Plate Edge Effects? - Reagent/Buffer Consistency? CheckCells->CheckProtocol If cells are healthy & consistent CheckProtocol->Start Issue Found & Corrected CheckInteraction Step 4: Assess Compound-Assay Interaction - Serum Protein Binding? - Nuisance Effects (e.g., Autofluorescence)? CheckProtocol->CheckInteraction If protocol is robust Resolved Issue Resolved: Assay is Reproducible CheckInteraction->Resolved

Caption: A systematic workflow for troubleshooting in vitro assay variability.

Diagram: The Impact of Serum Protein Binding

This diagram illustrates how serum proteins can reduce the effective concentration of a compound in a cell-based assay.

SerumBinding cluster_extracellular Extracellular (Assay Medium with Serum) cluster_intracellular Intracellular CompoundTotal Total Compound (Nominal Concentration) FreeCompound Free Compound (Biologically Active) CompoundTotal->FreeCompound Equilibrium SerumProtein Serum Protein (e.g., Albumin) BoundCompound Protein-Bound Compound (Inactive Reservoir) BoundCompound->FreeCompound Release CellTarget Cellular Target BoundCompound->CellTarget Cannot Cross Membrane FreeCompound->CompoundTotal FreeCompound->SerumProtein Binding FreeCompound->CellTarget Crosses Membrane & Binds Target

Caption: Serum protein binding reduces the free, active compound concentration.

Appendices

Appendix A: Protocol for Rapid Assessment of Kinetic Solubility
  • Prepare Compound Stock: Create a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO.

  • Prepare Assay Medium: Use the exact cell culture medium (including serum and other additives) that you use for your assay.

  • Serial Dilution: In a clear 96-well plate, add 100 µL of assay medium to several wells.

  • Add Compound: Add 1-2 µL of your 10 mM DMSO stock to the first well to achieve your highest assay concentration (e.g., 100 µM). Mix thoroughly by pipetting up and down.

  • Incubate: Let the plate sit at room temperature or 37°C for 1-2 hours.

  • Visual Inspection: Visually inspect the wells against a dark background for any signs of cloudiness, schlieren lines, or visible precipitate.

  • Instrumental Analysis (Optional): Read the plate on a nephelometer or a plate reader capable of measuring light scatter to quantify precipitation. The concentration at which you first detect a signal above the background is your approximate kinetic solubility limit. Do not test concentrations above this limit.

Appendix B: Best Practices for Cell Culture Maintenance Checklist
Practice AreaKey ActionRationale
Aseptic Technique Work in a certified biosafety cabinet; regularly decontaminate surfaces.Prevents bacterial, fungal, and yeast contamination that can alter cell health and assay results[9].
Cell Line Authentication Authenticate cell lines (e.g., via STR profiling) upon receipt and every 6-12 months.Prevents use of misidentified or cross-contaminated cell lines, a major cause of irreproducible research[10].
Passage Number Control Maintain a log of passage numbers; use cells within a defined, low-passage window.Minimizes phenotypic drift and ensures a consistent biological response over time[11].
Contamination Testing Routinely test for mycoplasma contamination every 1-3 months.Detects insidious contamination that dramatically affects cell behavior and experimental outcomes[10].
Reagent Consistency Use consistent lots of media and serum; perform lot-to-lot validation for new batches.Reduces variability introduced by differences in growth factors and other components in reagents.
Cryopreservation Create a well-documented master and working cell bank system.Ensures a consistent starting population of cells for all future experiments[11].

References

  • Merlani, M., et al. (2001). Influence of Serum Protein Binding on the in Vitro Activity of Anti-Fungal Agents. PubMed. Available at: [Link]

  • A-Vantage. (n.d.). Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. A-Vantage. Available at: [Link]

  • Integra Biosciences. (2021). Improving the reproducibility of cell culture handling. Integra Biosciences. Available at: [Link]

  • Finlay, G. J., & Baguley, B. C. (2000). Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs. PubMed. Available at: [Link]

  • Geraghty, R. J., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Cell and Developmental Biology. Available at: [Link]

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Technical Support Center: Optimizing In Vivo Dosing of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Oncology Research

Introduction: From Bench to Animal Model

Optimizing the dosage of a novel small molecule inhibitor like TPPA is a critical phase in preclinical drug development. The primary goal is to identify a dosing regimen that maximizes therapeutic efficacy while minimizing toxicity.[1] This process is not a single experiment but a systematic, iterative approach that integrates data from in vitro assays, pharmacokinetic (PK) and pharmacodynamic (PD) studies, and toxicology assessments.[2][3] An inadequately optimized dose can lead to misleading efficacy results, unnecessary toxicity, or the premature termination of a promising therapeutic candidate.[4]

This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to rationally design and execute in vivo dosing studies for TPPA in oncology models.

Frequently Asked Questions (FAQs)

Q1: Where do I even begin with selecting a starting dose for my first in vivo study?

A: The initial dose selection is an estimation based on in vitro potency. A common starting point is to aim for an in vivo exposure (plasma concentration) that is a multiple of the in vitro IC50 or EC50 value determined in relevant cancer cell lines.[5] However, this is a rough estimate and must be formally determined in a Maximum Tolerated Dose (MTD) study.[6][7] The MTD is the highest dose that can be administered without causing unacceptable side effects or toxicity.[1]

Q2: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD), and why are they both important for dosage optimization?

A: Simply put, PK is what the body does to the drug, while PD is what the drug does to the body.[3]

  • Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of TPPA. It answers questions like: How quickly is it absorbed? Which tissues does it go to? How long does it stay in the body?[3]

  • Pharmacodynamics (PD) describes the relationship between the drug concentration and its effect (e.g., tumor growth inhibition). It answers the question: How much drug is needed at the tumor site to have a therapeutic effect?[8]

Integrating PK and PD data is essential for establishing a rational dosing schedule that maintains a therapeutic concentration of TPPA at the target site without causing excessive toxicity.[2][9]

Q3: How do I translate a dose from a mouse model to a rat model, or other species?

A: Direct dose conversion based on body weight alone is inaccurate. The most common and accepted method is allometric scaling, which normalizes the dose to the body surface area (BSA).[10][11] This method uses a "Km factor" (body weight divided by BSA) to calculate the Animal Equivalent Dose (AED) between species.[10] This approach accounts for differences in metabolic rates and other physiological parameters.[12][13]

Q4: My compound shows great efficacy in vitro but isn't working in vivo. What are the common reasons for this discrepancy?

A: This is a frequent challenge in drug development.[5] Several factors could be at play:

  • Poor Bioavailability: The drug may not be well absorbed into the bloodstream after oral administration due to poor solubility or permeability.[14][15]

  • Rapid Metabolism/Clearance: The liver or other organs may be metabolizing and eliminating the drug so quickly that it doesn't have time to reach the tumor at a high enough concentration.

  • High Plasma Protein Binding: The drug may be binding extensively to proteins in the blood, leaving only a small, free fraction available to act on the tumor.

  • Inadequate Target Engagement: The drug may not be reaching the target within the tumor tissue at sufficient concentrations to exert its effect.

A preliminary pharmacokinetic study is crucial to investigate these possibilities.

Q5: What is a Maximum Tolerated Dose (MTD) study, and is it always necessary?

A: An MTD study is designed to find the highest dose of a drug that does not cause unacceptable toxicity over a specific period.[1] It is a foundational study in preclinical toxicology and is essential for setting the upper dose limit for subsequent efficacy studies.[6][16] Proceeding to efficacy studies without a well-defined MTD can lead to confounded results due to toxicity-related weight loss or mortality, and is an inefficient use of animals and resources.[17]

Troubleshooting Guide: Common In Vivo Dosing Issues

Observed Problem Potential Cause(s) Recommended Action(s)
High mortality or >20% body weight loss in efficacy study. The selected dose exceeds the MTD.Stop the study for that dose group. Re-evaluate the MTD with a more granular dose-escalation scheme. Consider a shorter dosing period or a different administration route.[18][19]
No observable therapeutic effect at the highest tolerated dose. Poor oral bioavailability; Rapid clearance; Insufficient target engagement; Inappropriate animal model.Conduct a PK study to assess exposure (AUC, Cmax).[3] If exposure is low, consider formulation strategies to improve solubility or protect from metabolism.[20][21] Analyze tumor tissue for drug concentration and target modulation (PD biomarkers).
High variability in tumor growth inhibition between animals in the same group. Inconsistent dosing technique; Formulation instability (drug crashing out of solution); Biological variability in the animal model.Refine and standardize the administration technique (e.g., oral gavage, IP injection). Ensure the formulation is homogenous and stable for the duration of dosing. Increase the number of animals per group to improve statistical power.[22][23]
Initial tumor regression followed by rapid regrowth during treatment. Drug resistance development; Insufficient dosing frequency leading to troughs in drug concentration below the therapeutic threshold.Conduct a PK/PD study to determine the duration of target inhibition after a single dose.[24] Consider a more frequent dosing schedule (e.g., twice daily instead of once daily) based on the drug's half-life.
Unexpected toxicity not observed in the MTD study. The efficacy study is longer than the MTD study, revealing cumulative toxicity. The tumor-bearing model is more sensitive to the drug than healthy animals.[19]Conduct a longer-term toxicology study. Consider performing the MTD study in tumor-bearing animals, as the tumor itself can impact an animal's tolerance to a drug.[19]

Experimental Protocols & Methodologies

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of TPPA that can be administered for a defined period (e.g., 7-14 days) without inducing mortality or signs of overt toxicity (e.g., >20% body weight loss, severe clinical signs).[1][25]

Methodology:

  • Animal Selection: Use the same strain, age, and sex of mice planned for the efficacy studies (e.g., female athymic nude mice, 6-8 weeks old).[6]

  • Group Allocation: Assign 3-5 mice per group.[25]

  • Dose Selection:

    • Start with a dose estimated from in vitro data or a low exploratory dose (e.g., 10 mg/kg).

    • Use a dose-escalation scheme, typically with 2-fold or 3-fold increments (e.g., 10, 30, 100 mg/kg or 10, 20, 40, 80 mg/kg).[6]

  • Formulation & Administration:

    • Prepare TPPA in a suitable, well-tolerated vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).

    • Administer the drug via the intended clinical route (e.g., oral gavage) at a consistent volume (e.g., 10 mL/kg).[25]

    • Dose animals once daily for 7-14 consecutive days.

  • Monitoring & Endpoints:

    • Clinical Observations: Observe animals daily for any signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • Body Weight: Record individual body weights daily.

    • Endpoint Criteria: The MTD is defined as the highest dose that does not result in mortality, more than 20% body weight loss, or severe, irreversible clinical signs of toxicity.[26]

  • Data Analysis: Plot the mean body weight change for each group over time. The MTD will be the dose level below the one that causes unacceptable toxicity.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, and clearance of TPPA after a single administration and to determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, a measure of total drug exposure).

Methodology:

  • Animal Selection: Use the same strain of mice as in the MTD study.

  • Group Allocation:

    • Intravenous (IV) Group (n=3-4): To determine absolute bioavailability. Dose a low, soluble amount (e.g., 1-2 mg/kg).

    • Oral (PO) Group (n=12-16): Dose at a level expected to be efficacious and well-tolerated (e.g., the MTD or half-MTD).

  • Dosing: Administer a single dose of TPPA to each animal.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose.

    • Typical time points for oral dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Process blood to collect plasma and store frozen until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of TPPA in plasma.

  • Data Analysis:

    • Plot the mean plasma concentration of TPPA versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC, half-life).

    • Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations: Workflow and Logic

Workflow for In Vivo Dose Optimization

This diagram outlines the logical progression from initial in vitro data to a refined in vivo efficacy study design.

DoseOptimizationWorkflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Exposure & Target Engagement cluster_2 Phase 3: Efficacy Testing InVitro In Vitro Data (IC50, EC50) MTD Maximum Tolerated Dose (MTD) Study InVitro->MTD Estimate Starting Dose PK Pharmacokinetic (PK) Study MTD->PK Select Tolerated Dose PD Pharmacodynamic (PD) Study (Biomarker Analysis) PK->PD Correlate Exposure with Target Modulation Efficacy In Vivo Efficacy Study (Tumor Xenograft Model) PD->Efficacy Select Rational Doses & Schedule FinalDose Optimized Dosing Regimen Efficacy->FinalDose

Caption: A stepwise workflow for optimizing the in vivo dosage of TPPA.

References

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  • Almeida, P., et al. (2017). Novel 4-acetamide-2-alkylthio-N-acetanilides resembling nimesulide: Synthesis, cell viability evaluation and in silico studies. Bioorganic & Medicinal Chemistry, 25(16), 4447-4456. Retrieved from [Link]

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Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Compound in Focus: N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide (herein referred to as "TPPA")

Disclaimer: this compound (TPPA) is a novel chemical entity with limited publicly available data on its biological activity. This guide uses TPPA as a representative example to provide a comprehensive framework for characterizing the off-target effects of any new small molecule inhibitor. The experimental strategies and principles described are broadly applicable in drug discovery and chemical biology. For this guide, we will proceed under the hypothetical scenario that TPPA has been designed as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase involved in endocannabinoid signaling.

Frequently Asked Questions (FAQs)

Q1: We are using TPPA to inhibit FAAH, but our phenotypic results are inconsistent with what's reported for FAAH knockdown or other known FAAH inhibitors. What could be the cause?

This is a classic challenge in drug development, often pointing to off-target effects.[1] An observed phenotype can be a composite of on-target, off-target, and even metabolite-driven activities.[1]

Possible Causes:

  • Direct Off-Target Binding: TPPA may be binding to and modulating the activity of other proteins, triggering unintended signaling pathways.[1]

  • Compound Concentration: At higher concentrations, a drug's selectivity can decrease, leading to interactions with a wider range of molecules.[1]

  • Upstream/Downstream Effects: The observed phenotype might be a secondary or tertiary consequence of FAAH inhibition that is not fully understood, but this should be confirmed by ruling out off-targets first.

Recommended First Steps:

  • Confirm Target Engagement: First, verify that TPPA is physically interacting with FAAH in your experimental system (e.g., intact cells). The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[2][3][4][5]

  • Use Orthogonal Controls:

    • Structural Analog: Use a close structural analog of TPPA that is inactive against FAAH. If this analog fails to produce the phenotype, it strengthens the case for on-target action.

    • Structurally Distinct Inhibitor: Use a known, well-characterized FAAH inhibitor with a different chemical scaffold. If this compound recapitulates the phenotype seen with TPPA, it provides strong evidence that the effect is FAAH-mediated.[6]

    • Genetic Validation: The most rigorous control is to use genetic methods like CRISPR/Cas9 or siRNA to knock out or knock down FAAH.[7][8] The resulting phenotype should ideally match the one produced by TPPA if the effect is on-target.

Q2: What are the likely off-targets for a compound like TPPA, which has a 4-phenyl-tetrahydropyran scaffold?

While every compound is unique, the chemical scaffold can provide clues. The 4-phenyl-tetrahydropyran motif is a privileged scaffold in medicinal chemistry, found in compounds targeting a range of proteins.[9][10][11]

Plausible Off-Target Families:

  • Other Serine Hydrolases: Given the hypothetical primary target (FAAH), other enzymes in the same family are common off-targets due to structural similarities in the active site.

  • GPCRs and Ion Channels: Phenyl-containing motifs are common in ligands for central nervous system (CNS) receptors and channels.

  • Cytochrome P450 (CYP) Enzymes: Many small molecules interact with CYP enzymes, which can lead to metabolic liabilities and toxic effects.[12]

Actionable Step: Perform a broad-panel off-target screening assay. Commercial services (e.g., Eurofins' Safety Panels, Reaction Biology's InVEST Panel) offer screens against hundreds of common off-targets, including receptors, transporters, enzymes, and ion channels.[13][14] This is an unbiased way to flag potential liabilities early.[15]

Q3: We've observed unexpected cytotoxicity in our cell line after treatment with TPPA. How can we determine if this is an on-target or off-target effect?

Cytotoxicity can arise from exaggerated pharmacology (on-target) or unintended interactions (off-target).

Troubleshooting Workflow:

  • Dose-Response Analysis: Determine the concentration at which toxicity occurs (TC50) and compare it to the concentration required for FAAH inhibition (IC50). A large window between efficacy and toxicity is desired.

  • Rescue Experiment: If FAAH inhibition is causing toxicity, you might be able to "rescue" the cells by adding back the product of the enzymatic reaction or bypassing the inhibited step.

  • Off-Target Panel Screening: A broad screening panel is crucial here, as it can identify interactions with proteins known to be involved in cell death or vital cellular functions.[13][14][15]

  • Genetic Knockout Comparison: Compare the viability of wild-type cells versus FAAH knockout cells when treated with TPPA. If the knockout cells are resistant to TPPA's toxicity, it suggests an on-target effect. If both cell types die, the toxicity is likely off-target.[8]

Troubleshooting Guides & Experimental Protocols

Workflow for Off-Target Identification and Mitigation

This diagram outlines the logical flow for investigating and addressing potential off-target effects of a novel compound like TPPA.

Off_Target_Workflow cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Unbiased Off-Target Screening cluster_2 Phase 3: Validation & Mitigation cluster_3 phenotype Unexpected Phenotype or Toxicity Observed confirm_TE Confirm Target Engagement? (Protocol 1: CETSA) phenotype->confirm_TE Is the compound hitting the intended target? broad_screen Broad-Panel Screen (e.g., CEREP Safety Panel) confirm_TE->broad_screen If engagement is confirmed, screen for other interactions data_analysis Analyze Hits: Identify potential off-targets broad_screen->data_analysis validate_hit Validate Off-Target Hit (Protocol 3: Secondary Assay) data_analysis->validate_hit Does the hit validate in a functional assay? mitigate Mitigation Strategies validate_hit->mitigate If validated, devise strategy opt1 Optimize Dose mitigate->opt1 opt2 Rational Drug Redesign mitigate->opt2 opt3 Use Orthogonal Controls mitigate->opt3

Caption: Workflow for identifying, validating, and mitigating off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds its target protein in a physiological context (i.e., within a cell).[2][5][16] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[3]

Materials:

  • Cell line of interest

  • TPPA and vehicle control (e.g., DMSO)

  • PBS, protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for protein quantification (e.g., Western Blot or ELISA)

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with various concentrations of TPPA or vehicle control for a predetermined time (e.g., 1 hour).

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes/plate.

  • Thermal Challenge: Place the samples in a thermal cycler and heat across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[4]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble FAAH remaining at each temperature using Western Blot or another specific protein detection method.

  • Data Analysis: Plot the percentage of soluble FAAH against temperature for both vehicle- and TPPA-treated samples. A shift in the melting curve to a higher temperature in the presence of TPPA indicates target engagement.[3]

Protocol 2: Broad-Panel Off-Target Screening

This protocol describes the general process of using a commercial service for unbiased off-target profiling.

Methodology:

  • Compound Submission: Prepare a stock solution of TPPA at a high concentration (e.g., 10 mM in 100% DMSO) as per the vendor's instructions.

  • Panel Selection: Choose a relevant screening panel. For initial safety assessment, a broad panel like the Eurofins "Diversity Profile" or Reaction Biology "InVEST44" is recommended, as they cover key receptors, enzymes, and ion channels implicated in adverse drug reactions.[13][14]

  • Concentration Selection: The vendor will typically screen the compound at a standard concentration, often 10 µM. This concentration is high enough to detect most significant off-target interactions.

  • Data Interpretation: The service will provide a report, usually as a percentage of inhibition or activation for each target in the panel. A common threshold for a "hit" is >50% inhibition at 10 µM.

Example Data Summary:

Target ClassTarget Name% Inhibition @ 10 µM TPPAImplication
Primary Target FAAH 95% Expected On-Target Activity
GPCR5-HT2B Receptor78%Potential for cardiovascular side effects. Requires validation.
Ion ChannelhERG62%Potential for cardiac arrhythmia. High-priority for validation.
KinaseSRC Kinase15%Likely not a significant interaction.
ProteaseCathepsin G8%Likely not a significant interaction.
Protocol 3: Secondary Functional Assay for Off-Target Validation

Once a potential off-target is identified (e.g., the 5-HT2B receptor from the table above), it must be validated in a relevant functional assay.

Hypothetical Scenario: Validating the 5-HT2B receptor hit.

Materials:

  • A cell line endogenously expressing the 5-HT2B receptor (e.g., HEK293 cells transfected with the human 5-HT2B gene).

  • TPPA.

  • A known 5-HT2B agonist (e.g., Serotonin) and antagonist (e.g., SB 204741).

  • Assay kit for measuring a downstream signaling event (e.g., a calcium mobilization assay or an IP-One assay for Gq-coupled receptors).

Methodology:

  • Assay Setup: Plate the 5-HT2B expressing cells in a 96-well plate.

  • Antagonist Mode Test: Pre-incubate the cells with a range of TPPA concentrations (e.g., 0.1 nM to 30 µM) for 20-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the agonist (Serotonin) at its EC80 (the concentration that gives 80% of the maximal response).

  • Signal Measurement: Immediately measure the functional response (e.g., fluorescence change in a calcium mobilization assay) according to the kit manufacturer's instructions.

  • Data Analysis: Plot the response against the concentration of TPPA. If TPPA is an antagonist, you will see a dose-dependent decrease in the serotonin-induced signal. Calculate the IC50 value for TPPA at the 5-HT2B receptor.

Mitigation Strategies

If off-target effects are confirmed, several strategies can be employed:[7][17][18][19]

  • Dose Optimization: Use TPPA at the lowest possible concentration that still provides effective on-target (FAAH) inhibition while minimizing engagement of the off-target. This requires a clear therapeutic window between on- and off-target potencies.

  • Rational Drug Design: Use the knowledge of the off-target interaction to guide chemical modifications to TPPA. The goal is to design new analogs that retain FAAH potency but have diminished activity at the off-target protein.[17]

Hypothetical Signaling Pathway

This diagram illustrates how an on-target effect (FAAH inhibition) and a validated off-target effect (5-HT2B antagonism) could lead to a complex cellular outcome.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway FAAH FAAH CB1R CB1 Receptor Anandamide Anandamide (Substrate) Anandamide->FAAH Metabolism Anandamide->CB1R Activation On_Phenotype Desired Phenotype (e.g., Analgesia) CB1R->On_Phenotype HT2BR 5-HT2B Receptor PLC PLC Activation HT2BR->PLC Serotonin Serotonin (Agonist) Serotonin->HT2BR Off_Phenotype Unintended Phenotype (e.g., Cardiotoxicity) PLC->Off_Phenotype TPPA TPPA (Compound) TPPA->FAAH Inhibits TPPA->HT2BR Inhibits (Antagonist)

Caption: Hypothetical on- and off-target pathways for the compound TPPA.

References

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  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - Sygnature Discovery. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC. [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - ACS Publications. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. - Semantic Scholar. [Link]

  • Genetic-Driven Druggable Target Identification and Validation - PMC - NIH. [Link]

  • Target Identification and Validation (Small Molecules) - University College London. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed Central. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Request PDF - ResearchGate. [Link]

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Technical Support Center: Purification of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide (CAS No: 939801-34-0). As a key intermediate in various research and development pipelines, achieving high purity of this compound is paramount for the reliability and reproducibility of your downstream applications. This guide is structured from my field experience to move beyond simple protocols; it aims to provide a framework for logical decision-making and troubleshooting during the purification process. We will explore the causality behind methodological choices, empowering you to adapt and optimize these techniques for your specific impurity profile.

Frequently Asked Questions (FAQs)

Q1: I have just completed the synthesis. What is the most logical first step for purification?

For a crystalline solid like this compound, recrystallization is the most efficient and scalable initial purification technique.[1] It is designed to remove a significant portion of impurities with minimal operational complexity. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] An ideal solvent will dissolve your compound completely at an elevated temperature but poorly at room or sub-ambient temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution (the mother liquor).

Q2: How do I select an appropriate solvent for recrystallization?

Solvent selection is the most critical parameter for successful recrystallization. The process involves screening a small panel of solvents to find one that provides a steep solubility curve. For a moderately polar molecule like this compound, solvents such as ethanol, isopropanol (IPA), ethyl acetate, or binary mixtures like ethanol/water are excellent starting points.[1][2]

Screening Protocol:

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature until a slurry is formed.

  • Heat the tubes with agitation (e.g., in a hot water bath). A suitable solvent will dissolve the compound completely near its boiling point.

  • Allow the clear solutions to cool slowly to room temperature, followed by cooling in an ice bath.

  • The solvent that yields a high quantity of pure-looking crystals is your primary candidate. If a single solvent causes the compound to be too soluble or too insoluble, a binary (two-solvent) system is the next logical step.

Solvent/SystemRationale for Screening
Ethanol A polar protic solvent, often effective for compounds with hydrogen bonding capability (like the amide group).[2]
Isopropanol (IPA) Similar to ethanol but slightly less polar; can offer a different solubility profile.
Ethyl Acetate A moderately polar aprotic solvent. Can be effective if impurities are significantly more or less polar.
Toluene A non-polar aromatic solvent, useful if the main impurities are highly polar or non-polar.
Ethanol/Water A common binary system. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity appears. Re-heating to clarify and then cooling can produce excellent crystals.[2]
Q3: When should I choose column chromatography over recrystallization?

Column chromatography is a more powerful, yet more resource-intensive, purification technique.[3] You should opt for chromatography under the following circumstances:

  • Recrystallization Fails: If no suitable solvent system for recrystallization can be found or if the process consistently yields an impure product.

  • Oily or Gummy Product: If your crude material is not a solid, recrystallization is not a viable option.

  • Closely Related Impurities: To separate impurities with very similar polarity and solubility profiles to your target compound (e.g., isomers or analogs).

  • Small-Scale Purification: For purifying quantities typically less than a few grams where material loss during recrystallization trials is a concern.

Q4: What are the most probable impurities I will encounter?

Impurities are typically derived from the synthetic route. For acetamide derivatives, common impurities may include:

  • Unreacted Starting Materials: Such as the parent amine (4-phenyl-tetrahydro-2H-pyran-4-amine) or the acetylating agent.[4]

  • Reaction By-products: Depending on the synthesis, these could include di-acetylated products or isomers formed under the reaction conditions.[2][4]

  • Degradation Products: Hydrolysis of the amide bond back to the amine is a potential degradation pathway, especially under acidic or basic conditions.[4]

  • Residual Solvents: Solvents used in the reaction or workup that were not completely removed.[4]

Troubleshooting Guide

Q1: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of a solid lattice.

  • Causality: This is often caused by using a solvent with a boiling point higher than the compound's melting point, or by the presence of impurities that depress the melting point.

  • Solutions:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent.

    • Allow the solution to cool much more slowly. A slower cooling rate gives molecules more time to orient into a crystal lattice.

    • If the problem persists, select a solvent with a lower boiling point or try a different binary solvent system.

Q2: My yield after recrystallization is extremely low. How can I improve it?

A low yield indicates that a significant amount of your product remains dissolved in the mother liquor.

  • Causality: This is most commonly due to using an excessive volume of solvent during the dissolution step or not cooling the solution sufficiently.[1]

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.[1]

    • Solvent Choice: The chosen solvent may be too good. Re-evaluate your solvent screen for a system in which the compound has lower solubility at cold temperatures.

    • Second Crop: Concentrate the mother liquor by 50-75% and cool it again to obtain a second, albeit likely less pure, crop of crystals.

Q3: I am performing column chromatography, but my compound and an impurity are co-eluting. What are my next steps?

Co-elution means the chosen solvent system (mobile phase) is not effective at differentiating between your compound and the impurity on the stationary phase (silica gel).

  • Causality: The polarity of the compound and the impurity are too similar for the current conditions.

  • Solutions:

    • Adjust Polarity: If using a standard hexane/ethyl acetate system, try small, incremental changes. A slight decrease in the polar component (ethyl acetate) may improve separation.

    • Change Solvent System: Introduce a third solvent with different properties. For example, adding 1-2% methanol to a dichloromethane eluent can significantly alter selectivity. A common alternative to ethyl acetate/hexane is dichloromethane/methanol.

    • Gradient Elution: Instead of a single solvent mixture (isocratic), use a gradient where the polarity of the mobile phase is gradually increased over the course of the separation.[5] This can help resolve closely eluting spots.

ParameterRecommended Conditions for Silica Gel Chromatography
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Initial Eluent 30-50% Ethyl Acetate in Hexane (adjust based on TLC)
Alternative Eluent 1-5% Methanol in Dichloromethane
TLC Visualization UV lamp (254 nm) and/or staining (e.g., potassium permanganate or iodine)

Workflow & Protocols

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for purifying your crude this compound.

G start Crude Product is_solid Is product a solid? start->is_solid recrystallization Attempt Recrystallization purity_check1 Assess Purity (TLC, HPLC, NMR) recrystallization->purity_check1 is_solid->recrystallization  Yes chromatography Purify by Column Chromatography is_solid->chromatography  No (Oily) purity_check2 Assess Purity (TLC, HPLC, NMR) chromatography->purity_check2 success Pure Product (>98%) purity_check1->success  Yes failure Impure Product purity_check1->failure  No failure->chromatography purity_check2->success  Yes purity_check2->failure  No (Re-evaluate strategy)

Caption: Purification Strategy for this compound.

Experimental Protocol: Recrystallization

This protocol is a general guideline. The ideal solvent and volumes must be determined by preliminary screening.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the chosen hot recrystallization solvent (e.g., ethanol) until the solid just dissolves.[1]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Experimental Protocol: Purity Assessment by HPLC

A reverse-phase HPLC method is suitable for determining the final purity of your compound. This method is adapted from established procedures for similar acetamide derivatives.[4][5]

  • Standard Preparation: Accurately prepare a ~0.1 mg/mL solution of a reference standard in methanol or acetonitrile.

  • Sample Preparation: Prepare a sample solution of your purified product at the same concentration. Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase, 4.6 x 150 mm, 2.5-5 µm particle size.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes.

    • Flow Rate: 0.8-1.2 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Calculate the purity by the peak area percentage method. The assay should be ≥ 98.0%. Individual impurities should be ≤ 0.5%.[4]

References

  • Vertex AI Search. This compound.
  • CP Lab Safety. This compound, min 97%, 1 gram.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
  • BenchChem. n-[4-(dimethylamino)phenyl]acetamide purity and quality standards.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
  • Royal Society of Chemistry. (2014). Supplementary Information for Synthesis of novel 2-(4-formylphenoxy)-N-phenylacetamide derivatives.
  • Mohamed-Ezzat, R. A., Kariuki, B. M., & Elgemeie, G. H. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 392–395. Available from: [Link]

  • CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. Google Patents.
  • Hess, K., et al. (2018). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. CrystEngComm, 20(3), 299-311. Available from: [Link]

  • WO2010105193A1 - Method and assays for quantitation of acetamide in a composition. Google Patents.
  • BenchChem. Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
  • Mohamed-Ezzat, R. A., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenyl-sulfan-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications.
  • ChemScene. 2-Amino-N-methyl-2-(tetrahydro-2H-pyran-4-yl)acetamide hydrochloride.
  • Ruji Biology. This compound.
  • Reddy, B. V. S., et al. (2015). A novel self-terminated Prins strategy for the synthesis of tetrahydropyran-4-one derivatives and their behavior in Fisher indolization. Supporting Information.
  • Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData. Available from: [Link]

  • Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Molecular Crystals and Liquid Crystals. Available from: [Link]

  • Dhanarasu, S. (Ed.). (2012). Chromatography and Its Applications. InTech. Available from: [Link]

Sources

Technical Support Center: N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support researchers, scientists, and drug development professionals in their experimental work.

Physicochemical Properties and Specifications

A foundational understanding of the compound's properties is critical for experimental design. Below is a summary of key data for this compound.

PropertyValueReference
CAS Number 939801-34-0[1][2]
Molecular Formula C₁₃H₁₇NO₂[1][2]
Molecular Weight 219.284 g/mol [1][2]
Typical Purity ≥ 97%[1][2]
Storage Room temperature[1][2]
Solubility Soluble in methanol, ethanol, and DMSO.[3]

Troubleshooting Guide: Synthesis & Purification

The synthesis of this compound typically involves the N-acetylation of 4-phenyl-tetrahydro-2H-pyran-4-amine. This section addresses common pitfalls encountered during this reaction and subsequent purification.

Q1: Why is the yield of my N-acetylation reaction unexpectedly low or non-existent?

Answer: Low or zero yield is a frequent issue in N-acetylation reactions and can be traced back to several root causes. A systematic diagnosis is key.

  • Cause A: Inactive Nucleophile (Starting Amine): The lone pair of electrons on the amine nitrogen is essential for attacking the acetylating agent. If the reaction medium is acidic, the starting amine can become protonated. This protonated form lacks the necessary nucleophilicity, effectively halting the reaction.[4]

    • Solution: Ensure the reaction includes a suitable base (e.g., pyridine, triethylamine, or even a mild inorganic base like sodium bicarbonate) to scavenge the acid byproduct (HCl from acetyl chloride or acetic acid from acetic anhydride).[5] Monitoring the pH of the reaction mixture can be beneficial.

  • Cause B: Deactivated Acetylating Agent: Acylating agents like acetic anhydride and acetyl chloride are highly susceptible to hydrolysis from atmospheric moisture or residual water in the solvent. A hydrolyzed reagent will not participate in the reaction, leading to reduced yields.[5]

    • Solution: Use freshly opened or properly stored anhydrous acetylating agents and ensure all glassware and solvents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[4]

  • Cause C: Insufficient Reaction Time or Temperature: The starting amine, 4-phenyl-tetrahydro-2H-pyran-4-amine, possesses some steric hindrance around the tertiary carbon bearing the amino group. This can slow the reaction rate compared to simpler primary amines.[6]

    • Solution: Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time or gently heating the mixture (e.g., to 40-60 °C).[4] Be cautious, as excessive heat can lead to side product formation.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

LowYield_Troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality - Fresh Acetylating Agent? - Anhydrous Solvent? start->check_reagents check_conditions Review Reaction Conditions - Base Present? - Correct Stoichiometry? start->check_conditions monitor_tlc Monitor Reaction by TLC check_reagents->monitor_tlc check_conditions->monitor_tlc incomplete Reaction Incomplete? (Starting Material Remains) monitor_tlc->incomplete optimize Optimize Conditions: 1. Increase Reaction Time 2. Gently Increase Temperature 3. Add Catalyst (e.g., DMAP) incomplete->optimize Yes complete Reaction Complete incomplete->complete No optimize->monitor_tlc workup_issue Investigate Work-up & Purification - Product Loss During Extraction? - Incorrect Purification Method? complete->workup_issue success Improved Yield workup_issue->success Acetylation_Mechanism amine R-NH₂ (Amine) invis1 amine->invis1 Nucleophilic Attack anhydride CH₃CO-O-COCH₃ (Acetic Anhydride) anhydride->invis1 intermediate Tetrahedral Intermediate invis2 intermediate->invis2 Collapse & Loss of Leaving Group product R-NH-COCH₃ (Amide Product) acetate CH₃COO⁻ (Acetate) invis1->intermediate invis2->product invis2->acetate QC_Workflow crude Crude Product from Synthesis purification Purification (Recrystallization or Chromatography) crude->purification purity_check Purity Assessment (e.g., HPLC, TLC) purification->purity_check is_pure Purity ≥ 97%? purity_check->is_pure identity_confirm Identity Confirmation (¹H NMR, ¹³C NMR, MS) is_pure->identity_confirm Yes fail QC Fail: Re-purify is_pure->fail No pass QC Pass: Final Product identity_confirm->pass fail->purification

Sources

Technical Support Center: Enhancing the Oral Bioavailability of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with enhancing the oral bioavailability of this and other similar lipophilic compounds. The content is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Foundational Assessment & Physicochemical Characterization

This section addresses the crucial first steps in any bioavailability enhancement project: understanding the molecule's intrinsic properties. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structure and provide a roadmap for its characterization.

FAQ 1: What are the likely physicochemical properties of this compound, and why are they critical for oral bioavailability?

Answer: Based on its chemical structure, which includes a phenyl ring and a tetrahydro-pyran moiety, this compound (MW: 219.28 g/mol [1]) is predicted to be a lipophilic, or fat-soluble, compound. This suggests it will likely have poor aqueous solubility. Oral bioavailability—the fraction of an administered drug that reaches systemic circulation—is governed by two primary factors: solubility in the gastrointestinal (GI) fluids and permeability across the intestinal membrane.[2][3]

These properties are categorized by the Biopharmaceutics Classification System (BCS) , which is crucial for guiding formulation development:

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

This compound is most likely a BCS Class II or IV compound. For these molecules, the rate-limiting step for absorption is often the dissolution of the drug in the GI tract.[4] Therefore, the primary goal of formulation development will be to improve its dissolution rate and apparent solubility.[5][6]

FAQ 2: How do I experimentally determine the solubility and initial dissolution rate of my compound?

Answer: Accurate experimental data is the foundation of your project. A standard and reliable method for determining equilibrium aqueous solubility is the shake-flask method .

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various biorelevant media.

Materials:

  • This compound powder.

  • Biorelevant media:

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

  • Shaking incubator or orbital shaker.

  • Centrifuge.

  • 0.22 µm syringe filters.

  • HPLC or UV-Vis spectrophotometer for quantification.

Procedure:

  • Preparation: Add an excess amount of the compound to a known volume of each test medium in a sealed glass vial. The solid should be clearly visible at the bottom.

  • Equilibration: Place the vials in a shaking incubator set to 37°C and agitate for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After incubation, allow the vials to stand to let the excess solid settle.

  • Separation: Carefully withdraw a sample from the supernatant. Centrifuge the sample to pellet any remaining suspended particles.

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter to remove any fine particulates.

  • Quantification: Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Calculation: The determined concentration represents the equilibrium solubility in that specific medium.

For dissolution, a standard USP Apparatus 2 (paddle) method is a good starting point.[7][8][9]

Experimental Protocol: In Vitro Dissolution Testing (USP Apparatus 2)

Objective: To assess the dissolution rate of the unformulated compound.

Apparatus: USP Dissolution Apparatus 2 (Paddle). Media: 900 mL of a biorelevant medium (e.g., SGF or FaSSIF). For poorly soluble drugs, a small amount of surfactant like sodium lauryl sulfate (SLS) may be required to achieve sink conditions.[9] Temperature: 37 ± 0.5°C. Paddle Speed: 50 or 75 RPM.

Procedure:

  • Setup: Equilibrate the dissolution medium in the vessels to 37°C.

  • Sample Introduction: Add a precisely weighed amount of the compound into each vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw aliquots of the medium. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze for dissolved drug concentration via HPLC or UV-Vis.

  • Data Plotting: Plot the cumulative percentage of drug dissolved versus time to generate a dissolution profile.

Part 2: Troubleshooting Poor Solubility and Dissolution Rate

If your initial characterization confirms poor solubility and a slow dissolution rate, the following troubleshooting guides offer proven strategies to address this fundamental challenge.

Troubleshooting Guide 1: My compound's dissolution is extremely low (<10% in 2 hours). What are my primary formulation options?

Answer: Low dissolution is the most common hurdle for BCS Class II/IV compounds. The goal is to increase the drug's surface area or present it to the GI fluid in a pre-dissolved or high-energy state. Here is a decision workflow to guide your strategy.

G cluster_strategies Formulation Approaches start Start: Poor Dissolution Confirmed strategy Select Enhancement Strategy start->strategy ps_reduction Particle Size Reduction (Micronization/Nanonization) strategy->ps_reduction Physical Modification solid_disp Amorphous Solid Dispersions strategy->solid_disp Change Solid State lipid_based Lipid-Based Formulations (e.g., SEDDS) strategy->lipid_based Solubilization complexation Complexation (e.g., Cyclodextrins) strategy->complexation Molecular Encapsulation ps_outcome Pros: Simple, established. Cons: Can lead to aggregation. ps_reduction->ps_outcome Increases surface area for dissolution. sd_outcome Pros: Significant solubility increase. Cons: Risk of recrystallization. solid_disp->sd_outcome Presents drug in a high-energy amorphous state. lb_outcome Pros: High drug loading, bypasses dissolution. Cons: Excipient stability. lipid_based->lb_outcome Presents drug in a solubilized form. comp_outcome Pros: Effective for specific molecules. Cons: Limited by stoichiometry. complexation->comp_outcome Forms a water-soluble inclusion complex. G cluster_membrane Intestinal Epithelial Cell cluster_transport Transport Mechanisms membrane Apical (Lumen) Side Cell Interior Basolateral (Blood) Side pgp_pump P-gp Efflux Pump Systemic Circulation Systemic Circulation membrane:basolateral->Systemic Circulation Absorption drug_in Drug drug_in->membrane:apical Passive Diffusion drug_out Drug pgp_pump->drug_out Efflux inhibitor P-gp Inhibitor inhibitor->pgp_pump Blocks

Caption: P-glycoprotein (P-gp) efflux mechanism and inhibition.

Troubleshooting Guide 3: How do I run a Caco-2 assay to determine if my compound is a P-gp substrate?

Answer: The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that, when cultured on a semi-permeable support, differentiate to mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-gp. [10][11][12]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) of the compound and calculate its efflux ratio.

Materials:

  • Caco-2 cells cultured on Transwell™ inserts for ~21 days.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound, positive control (e.g., Digoxin, a known P-gp substrate), and negative control (e.g., Propranolol, high permeability).

  • P-gp inhibitor (e.g., Verapamil). [11]* LC-MS/MS for quantification.

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure tight junction integrity. [13]2. Assay Setup: The assay is run in two directions:

    • Apical to Basolateral (A→B): Simulates absorption. Add the test compound to the apical (upper) chamber.

    • Basolateral to Apical (B→A): Simulates efflux. Add the test compound to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C for a set time (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • P-gp Inhibition Arm: Repeat the entire experiment in the presence of a P-gp inhibitor like Verapamil.

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)

Interpretation of Results:

Efflux Ratio (ER)InterpretationRecommended Action
< 2 No significant efflux observed.Focus on solubility enhancement.
> 2 Compound is likely a substrate for an efflux transporter (e.g., P-gp). [11][12]Co-administer with a P-gp inhibitor or bioenhancer.
ER > 2, but decreases to < 2 with Verapamil Confirms the compound is a P-gp substrate.Proceed with a bioenhancer strategy.
FAQ 4: My Caco-2 assay confirmed P-gp efflux. What are "bioenhancers" and how can they help?

Answer: Bioenhancers are compounds that, when co-administered with a drug, can increase its bioavailability. [14][15]Many natural bioenhancers function by inhibiting metabolic enzymes (like CYP3A4) or efflux pumps (like P-gp). [16][17] A classic example is Piperine , the active component of black pepper. Piperine is a known inhibitor of both CYP3A4 and P-gp. [16]Co-formulating your compound with a bioenhancer like piperine could significantly increase its absorption by preventing it from being pumped back into the GI lumen. [15]

Part 4: In Vivo Study Design

The ultimate test of any formulation is its performance in a living system. A well-designed pharmacokinetic (PK) study is essential to quantify the improvement in bioavailability. [18][19]

FAQ 5: How do I design a basic oral PK study in rats to compare my enhanced formulation to the original compound?

Answer: A crossover study design is typically used to minimize inter-animal variability. The study should adhere to regulatory guidelines for bioavailability studies. [20][21][22]

High-Level Protocol: Rodent Oral Pharmacokinetic Study

Objective: To determine and compare the key PK parameters of the unformulated compound versus the enhanced formulation.

Study Design:

  • Species: Sprague-Dawley or Wistar rats.

  • Groups:

    • Group 1: Unformulated compound (suspension).

    • Group 2: Enhanced formulation (e.g., SEDDS).

    • (Optional but recommended) Group 3: Intravenous (IV) administration to determine absolute bioavailability.

  • Dosing: Oral gavage for Groups 1 & 2, IV bolus for Group 3.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-dose and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze plasma samples for drug concentration using a validated LC-MS/MS method.

Data Analysis: Plot the mean plasma concentration versus time for each group. Use pharmacokinetic software to calculate the following parameters:

ParameterDescriptionSignificance for Bioavailability
Cmax Maximum observed plasma concentration.A higher Cmax indicates a greater extent and/or rate of absorption.
Tmax Time to reach Cmax.A shorter Tmax indicates a faster rate of absorption.
AUC (0-t) Area Under the Curve from time zero to the last measurable time point.Represents the total drug exposure over time. This is the primary measure of the extent of absorption.
F (%) Absolute Bioavailability.Calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. The ultimate measure of success.

A successful enhanced formulation will show a statistically significant increase in Cmax and AUC compared to the unformulated compound, leading to a higher oral bioavailability (F%). [18][23]

References

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N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide experimental reproducibility challenges

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide Synthesis

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering reproducibility challenges in the synthesis of this compound. We will address common experimental pitfalls with scientifically-grounded troubleshooting strategies and detailed protocols to ensure consistent and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this target molecule is the Ritter reaction .[1][2][3] This reaction facilitates the formation of an N-alkyl amide through the acid-catalyzed nucleophilic addition of a nitrile to a carbocation intermediate. In this specific synthesis, the tertiary carbocation is generated from the precursor alcohol, 4-phenyltetrahydro-2H-pyran-4-ol, using a strong acid, and is subsequently trapped by acetonitrile.

Q2: What is the fundamental mechanism of this specific Ritter Reaction?

The reaction proceeds through a well-established mechanism.[2][4][5] First, a strong acid (typically sulfuric acid) protonates the hydroxyl group of the starting alcohol, forming a good leaving group (water). Departure of water generates a stable tertiary carbocation at the C4 position of the pyran ring. The nitrogen atom of the nitrile (acetonitrile) then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. This intermediate is stable under the anhydrous acidic conditions. Upon aqueous workup, the nitrilium ion is hydrolyzed to yield the final product, this compound.

Ritter_Mechanism Figure 1: Ritter Reaction Mechanism cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Hydrolysis A 4-Phenyltetrahydro-2H-pyran-4-ol B Protonated Alcohol A->B + H+ C Tertiary Carbocation + H2O B->C - H2O D Nitrilium Ion C->D + CH3CN E Final Amide Product D->E + H2O (Workup) Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree node_cause node_cause node_solution node_solution node_cause->node_solution Lower reaction temperature to 0°C. Add starting material slowly to acid/nitrile mixture. node_cause->node_solution Ensure pH > 8 during extraction. Use caution during solvent removal (product may be volatile under high vacuum). Start Low or No Yield TLC Analyze Crude by TLC Start->TLC Cause1 Cause1 TLC->Cause1 Main Spot: Starting Material Cause2 Cause2 TLC->Cause2 Multiple Unidentified Spots Cause3 Cause3 TLC->Cause3 No Organic Material (Baseline) Sol1_A Inefficient Carbocation Formation? Cause1->Sol1_A Cause: Incomplete Reaction Cause2->node_cause Cause: Side Reactions Cause3->node_cause Cause: Product Lost During Workup Sol1_A->node_solution Increase H₂SO₄ eq. or use stronger acid (e.g., TfOH). Ensure anhydrous conditions. Sol1_B Insufficient Time/Temp? Sol1_A->Sol1_B No Sol1_B->node_solution Increase reaction time. Monitor by TLC every hour.

Caption: A decision tree for troubleshooting low-yield reactions.

Problem 1: My reaction yield is consistently low (<30%), and I recover a significant amount of my starting alcohol.

  • Potential Cause A: Inefficient Carbocation Formation. The generation of the tertiary carbocation is the rate-limiting step. If the acidic conditions are not potent enough or if water is present in the reaction medium, the equilibrium will not favor carbocation formation.

    • Solution:

      • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous grade acetonitrile and a fresh bottle of concentrated sulfuric acid. [6]Moisture will compete with the alcohol for protonation and can quench the carbocation.

      • Acid Strength and Stoichiometry: Increase the equivalents of sulfuric acid from 2.0 to 3.0-4.0. A higher concentration of acid will more effectively drive the dehydration of the alcohol. For particularly stubborn reactions, a stronger acid like triflic acid (TfOH) can be used, though it is more expensive.

  • Potential Cause B: Sub-optimal Temperature and Reaction Time. The reaction may be kinetically slow under your current conditions.

    • Solution:

      • Temperature Control: While higher temperatures can promote unwanted side reactions, ensuring the reaction is not kept too cold is also important. A common procedure involves adding the alcohol to the acid/acetonitrile mixture at 0 °C and then allowing it to warm to room temperature and stir for several hours. [4] 2. Reaction Monitoring: Do not rely on a fixed reaction time. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Only quench the reaction once the starting alcohol spot is faint or absent.

Problem 2: My TLC plate shows multiple new spots, and the final product is impure.

  • Potential Cause: Carbocation Rearrangement or Elimination. Carbocation intermediates are highly reactive and can undergo side reactions. [5]The most likely side reaction here is elimination (E1) to form 4-phenyl-3,6-dihydro-2H-pyran. This is often favored by higher temperatures.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature at 0 °C throughout the addition and for the initial hours of the reaction. This disfavors the higher activation energy elimination pathway.

      • Order of Addition: Employ inverse addition. Prepare a solution of sulfuric acid in acetonitrile at 0 °C, and then add the starting alcohol dropwise. This ensures the alcohol is immediately converted to the carbocation in the presence of a high concentration of the nitrile nucleophile, minimizing its lifetime and the opportunity for side reactions.

Problem 3: I am struggling to purify the crude product by column chromatography.

  • Potential Cause A: Inappropriate Solvent System. Amides are relatively polar, and the target molecule has both a polar amide group and a nonpolar phenyl group. This can lead to streaking or poor separation on silica gel.

    • Solution:

      • Solvent System Selection: Start with a mobile phase of Hexane/Ethyl Acetate. A gradient elution, starting from ~20% Ethyl Acetate and slowly increasing to 50-60%, is often effective.

      • Additive for Tailing Reduction: If the product spot tails on the TLC plate, add 0.5-1% triethylamine (NEt₃) to the mobile phase. This deactivates the acidic silanol groups on the silica surface, which can strongly interact with the amide.

  • Potential Cause B: Co-elution with Byproducts. A byproduct of similar polarity may be co-eluting with your desired product.

    • Solution:

      • Consider Recrystallization: If column chromatography fails to yield pure material, recrystallization is an excellent alternative for solid compounds. [7] 2. Recrystallization Protocol: Test various solvent systems. A good starting point is a binary system like Ethyl Acetate/Hexane or Ethanol/Water. Dissolve the crude solid in a minimum amount of the hot, more polar solvent (e.g., Ethyl Acetate). Slowly add the hot, less polar solvent (e.g., Hexane) until the solution becomes cloudy. Then, add a few drops of the polar solvent to redissolve the solid and allow the mixture to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. [7]

Problem 4: My analytical data (NMR, MS) is inconsistent with the expected structure.

  • Potential Cause: Persistent Impurities or Incorrect Structure. Even after purification, minor impurities can confound spectral analysis. It is also crucial to confirm the identity of the product.

    • Solution:

Analysis Expected Result for this compound
¹H NMR Phenyl protons (multiplet, ~7.2-7.4 ppm), NH proton (broad singlet, ~5.5-6.5 ppm), pyran ring protons (multiplets, ~1.8-4.0 ppm), Acetyl CH₃ (singlet, ~1.9-2.1 ppm).
¹³C NMR Carbonyl carbon (~170 ppm), Phenyl carbons (~125-145 ppm), Quaternary C4 carbon (~60-70 ppm), pyran ring carbons (~30-70 ppm), Acetyl CH₃ carbon (~24 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ = 220.13. [8][9]

Validated Experimental Protocol

This protocol is a robust starting point for the synthesis. Researchers should adapt it based on their specific laboratory conditions and monitoring results.

1. Reaction Setup:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous acetonitrile (40 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly and carefully add concentrated sulfuric acid (2.5 mL, ~4.7 g, 48 mmol) to the stirring acetonitrile.

2. Reaction Execution:

  • In a separate flask, dissolve 4-phenyltetrahydro-2H-pyran-4-ol (2.0 g, 11.2 mmol) in anhydrous acetonitrile (10 mL).

  • Add the alcohol solution dropwise to the cold, stirring acid/acetonitrile mixture over 15 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

3. Workup and Isolation:

  • Once the starting material is consumed, cool the reaction flask back to 0 °C.

  • Slowly pour the reaction mixture over crushed ice (~100 g) in a large beaker.

  • Carefully neutralize the mixture by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until the pH is ~8. (Caution: vigorous CO₂ evolution).

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the resulting crude solid via flash column chromatography on silica gel using a gradient of 20% to 60% ethyl acetate in hexane.

  • Alternatively, recrystallize the crude product from an ethyl acetate/hexane solvent system.

References

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Validation & Comparative

A Technical Guide to N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide and Its Analogs: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide with structurally similar compounds, supported by experimental data from peer-reviewed literature. This document aims to serve as a valuable resource for identifying promising scaffolds and understanding the structure-activity relationships within this chemical class.

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its rigid tetrahydropyran core, substituted with a phenyl group, provides a three-dimensional architecture that can be tailored to interact with a variety of biological targets. The acetamide moiety offers a handle for further functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties.

This guide will delve into the synthesis, physicochemical properties, and known biological activities of compounds structurally related to this compound. By examining the experimental data for these analogs, we can infer the potential therapeutic applications of this core structure and guide future drug discovery efforts.

Synthesis of the Core Scaffold: 4-Amino-4-phenyl-tetrahydropyran

The key intermediate for the synthesis of this compound and its analogs is 4-amino-4-phenyl-tetrahydropyran. Several synthetic routes to this and similar scaffolds have been reported. A common approach involves the Prins cyclization, which is a versatile method for the formation of tetrahydropyran rings.

A representative synthetic pathway is the tethered enol-ether Prins cyclisation, which can be used to prepare functionalized tetrahydropyran scaffolds.[1] This method allows for the introduction of various functional groups at the 4-position, which can then be converted to the desired amine.

Another approach involves a multi-component reaction, which offers an efficient way to construct the 4H-pyran ring system. For instance, the reaction of an aromatic aldehyde, malononitrile, and a β-ketoester can yield highly functionalized pyran derivatives.[2]

A general workflow for the synthesis of the 4-amino-4-phenyl-tetrahydropyran scaffold is depicted below:

start Starting Materials (e.g., Phenyl Grignard, Tetrahydropyran-4-one) intermediate1 4-Hydroxy-4-phenyl-tetrahydropyran start->intermediate1 Grignard Reaction intermediate2 4-Azido-4-phenyl-tetrahydropyran intermediate1->intermediate2 Azide Substitution (e.g., DPPA, NaN3) final_product 4-Amino-4-phenyl-tetrahydropyran intermediate2->final_product Reduction (e.g., H2/Pd, LiAlH4) acetylation This compound final_product->acetylation Acetylation (e.g., Acetic Anhydride)

Caption: General synthetic workflow for this compound.

Comparative Analysis of Biological Activities

Analgesic and Anti-inflammatory Activity

The acetamide and tetrahydropyran moieties are present in a number of compounds with demonstrated analgesic and anti-inflammatory properties.

A study on hybrid compounds combining a tetrahydropyran scaffold with non-steroidal anti-inflammatory drugs (NSAIDs) showed potent antinociceptive and anti-inflammatory effects in vivo.[1] For example, a diclofenac-tetrahydropyran hybrid exhibited a significantly lower ED50 value in the acetic acid-induced writhing test compared to diclofenac alone, indicating enhanced analgesic potency.[1]

Furthermore, various acetamide derivatives have been synthesized and evaluated for their analgesic properties. In one study, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives showed significant antinociceptive effects in hot-plate, tail-clip, and acetic acid-induced writhing tests in mice.[3][4][5]

Compound/AnalogAssayResultReference
Diclofenac-tetrahydropyran hybridAcetic acid-induced writhing (mice)ED50 > 10-fold lower than diclofenac[1]
N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamidesHot-plate test (mice)Significant increase in latency[3][4][5]
N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamidesAcetic acid-induced writhing (mice)Significant decrease in writhing[3][4][5]
Antidepressant and CNS-related Activity

The phenyl-tetrahydropyran core is a key feature in compounds designed to target the central nervous system (CNS). Structure-activity relationship (SAR) studies on derivatives of 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol have identified potent triple uptake inhibitors with potential antidepressant activity.[6][7]

These compounds were evaluated for their ability to inhibit the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET). The introduction of different substituents on the phenyl ring and replacement with heterocyclic moieties led to compounds with varying inhibitory profiles.[6][7]

Compound/AnalogTargetKi (nM)AssayReference
3-hydroxy phenyl derivative (10f)DAT31.3Radioligand binding[6][7]
SERT40[6][7]
NET38.5[6][7]
4-methoxy phenyl derivative (10j)DAT15.9Radioligand binding[6][7]
SERT12.9[6][7]
NET29.3[6][7]

The antidepressant potential of compound 10f was further confirmed in the rat forced swim test, where it significantly reduced immobility time.[6]

Anticancer and Cytotoxic Activity

The acetamide and pyran moieties are also found in compounds with anticancer properties. Various phenylacetamide derivatives have been synthesized and evaluated for their cytotoxicity against different cancer cell lines.

For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic activity against prostate (PC3), breast (MCF-7), and leukemia (HL-60) cancer cell lines.[8][9] The presence of a nitro group on the N-phenyl ring was generally associated with higher cytotoxic effects.[8][9]

Compound/AnalogCell LineIC50 (µM)AssayReference
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC352MTS assay[8][9]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC380MTS assay[8][9]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7100MTS assay[8][9]
Imatinib (reference)PC340MTS assay[8][9]
Imatinib (reference)MCF-798MTS assay[8][9]

Additionally, derivatives of 4H-pyran have been investigated for their antiproliferative activities.[2][10]

Experimental Protocols

To facilitate further research, this section provides representative experimental protocols for the synthesis and biological evaluation of compounds similar to this compound.

General Procedure for the Synthesis of 2-Amino-4-aryl-4H-naphthopyran-3-carbonitrile Derivatives

This protocol is adapted from a study on the synthesis of 4-Aryl-4H-naphthopyrans with Src kinase inhibitory activity.[10]

reagents Reactants: - α or β-naphthol (5 mmol) - Substituted aryl-aldehyde (5 mmol) - Malononitrile (5 mmol) - Diammonium hydrogen phosphate (0.5 mmol) - Ethanol (10 mL) - Water (10 mL) reaction Stir at room temperature for 4 hours reagents->reaction workup Cool, filter the precipitate, wash with cold ethanol reaction->workup purification Crystallize from ethanol workup->purification product 2-Amino-4-aryl-4H-naphthopyran-3-carbonitrile purification->product

Caption: Workflow for the synthesis of 2-Amino-4-aryl-4H-naphthopyran-3-carbonitrile derivatives.

Step-by-step methodology:

  • To a mixture of α or β-naphtol (5 mmol), substituted aryl-aldehyde (5 mmol), and malononitrile (5 mmol) in ethanol (10 mL) and water (10 mL), add diammonium hydrogen phosphate (0.5 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture.

  • Filter the precipitated solid and wash it with cold ethanol.

  • Crystallize the crude product from ethanol to obtain the pure 2-amino-4-aryl-4H-naphthopyran-3-carbonitrile derivative.

  • Characterize the synthesized compound using IR, 1H NMR, mass spectroscopy, and elemental analysis.[10]

In Vivo Antidepressant Activity: Tail Suspension Test (TST)

This protocol is based on a study evaluating the antidepressant activity of phenylacetamide derivatives.[11]

Principle: The tail suspension test is a behavioral test used to screen for potential antidepressant drugs. The immobility of the animal when suspended by its tail is considered to reflect a state of despair, which can be reversed by antidepressant medication.

Step-by-step methodology:

  • Use adult Swiss Albino mice (22 ± 2 g).

  • Administer the test compounds at the desired doses (e.g., 15, 30, and 60 mg/kg) intraperitoneally.

  • After a specific time (e.g., 30 minutes), suspend each mouse individually by its tail from a horizontal bar using adhesive tape.

  • Record the duration of immobility over a 6-minute period.

  • Calculate the percent decrease in immobility duration (% DID) for the test compounds compared to a vehicle control.

  • Include standard antidepressant drugs (e.g., moclobemide, imipramine, fluoxetine) as positive controls.[11]

In Vitro Cytotoxicity Assay: MTS Assay

This protocol is adapted from a study on the anticancer activity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[8][9]

Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-step methodology:

  • Seed cancer cells (e.g., PC3, MCF-7, HL-60) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a reference drug (e.g., imatinib) for a specified period (e.g., 48 hours).

  • Add the MTS reagent to each well and incubate for a few hours.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.[8][9]

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the design of novel therapeutic agents. The analysis of its structural analogs reveals a rich pharmacology, with demonstrated activities in the areas of analgesia, anti-inflammation, CNS disorders, and oncology.

The presented data and experimental protocols provide a solid foundation for researchers to build upon. Future work should focus on the synthesis and comprehensive biological evaluation of this compound itself, as well as a library of its derivatives. Such studies will be crucial to elucidate the specific structure-activity relationships and to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties for further development.

References

  • de Oliveira, M. F., et al. (2013). High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives. Bioorganic & Medicinal Chemistry Letters, 23(21), 5833-5837.
  • Kaplancıklı, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280.
  • Kaplancıklı, Z. A., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 834-839.
  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Monatshefte für Chemie-Chemical Monthly, 153(2), 167-181.
  • Turan-Zitouni, G., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 834-839.
  • Abdel-Aziz, A. A.-M., et al. (2016). 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-125.
  • Hazeldine, S. T., et al. (2011). Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. Journal of Medicinal Chemistry, 54(8), 2924-2932.
  • Kumar, A., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientia Pharmaceutica, 82(4), 845-863.
  • El-Gohary, N. S., & Shaaban, M. I. (2022).
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271.
  • Partyka, A., et al. (2021). The Antidepressant-like Activity, Effects on Recognition Memory Deficits, Bioavailability, and Safety after Chronic Administration of New Dual-Acting Small Compounds Targeting Neuropsychiatric Symptoms in Dementia. International Journal of Molecular Sciences, 22(16), 8888.
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A Comparative Guide to Validating the Biological Activity of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide. Our investigation will focus on its potential as a modulator of the µ-opioid receptor (MOR), a key target in pain management. Through a series of in vitro and in vivo assays, we will compare its performance against established pharmacological agents, providing a robust evaluation of its potential therapeutic efficacy.

Introduction: The Rationale for Investigating this compound

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. Derivatives of this core have been reported to possess a range of activities, including analgesic and anti-inflammatory properties. The unique combination of a phenyl and an acetamide group at the 4-position of the tetrahydropyran ring in this compound suggests a potential interaction with targets in the central nervous system, such as G protein-coupled receptors (GPCRs). Given the structural similarities to known analgesic compounds, we hypothesize that this compound may exert its effects through modulation of the µ-opioid receptor, a class A GPCR and the primary target for opioid analgesics like morphine.[1][2]

This guide will detail a systematic approach to first, determine the binding affinity of this compound to the µ-opioid receptor. Subsequently, we will explore its functional activity by examining its influence on downstream signaling pathways, specifically the G-protein-dependent cAMP pathway and the β-arrestin recruitment pathway.[3][4] Finally, we will assess its in vivo analgesic potential using established rodent models of pain.[5][6]

For a rigorous comparative analysis, we will benchmark the performance of this compound against the following reference compounds:

  • Positive Controls:

    • Morphine: A potent and widely used opioid analgesic that serves as a clinical and preclinical standard.[7][8]

    • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A highly selective synthetic peptide agonist for the µ-opioid receptor, ideal for in vitro characterization.[9][10]

  • Negative Control:

    • N-(Tetrahydro-2H-pyran-4-yl)acetamide (THPA - Hypothetical): For the purpose of this guide, we will use a hypothetical, structurally related compound lacking the phenyl group. The absence of this bulky aromatic moiety is predicted to significantly reduce or abolish binding to the µ-opioid receptor, thereby serving as a crucial negative control to demonstrate the specificity of the parent compound.

Through this multi-faceted approach, we aim to provide a comprehensive and objective evaluation of the biological activity of this compound.

Section 1: In Vitro Characterization of µ-Opioid Receptor Interaction

The initial step in validating the biological activity of our test compound is to determine its direct interaction with the µ-opioid receptor and its subsequent functional consequences at the cellular level.

Radioligand Binding Assay: Determining Binding Affinity

This assay directly measures the affinity of this compound for the µ-opioid receptor by assessing its ability to displace a radiolabeled ligand.[11][12]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • µ-opioid receptor-containing cell membranes (typically 10-20 µg of protein).

    • [³H]-DAMGO (a selective µ-opioid receptor radioligand) at a concentration near its dissociation constant (Kd) (e.g., 1 nM).[13]

    • Varying concentrations of the test compound (this compound), positive controls (Morphine, DAMGO), or negative control (THPA).

    • For determining total binding, add assay buffer instead of a competing ligand.

    • For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist, such as naloxone (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Expected Outcomes and Comparative Data

CompoundPredicted/Reported Ki (nM) for µ-Opioid Receptor
This compound To be determined (Hypothetical: 50-200 nM)
DAMGO~1-3[13][15]
Morphine~1-10[2][16]
THPA (Negative Control)>10,000 nM (Expected)

Table 1: Predicted and reported binding affinities of the test and reference compounds for the µ-opioid receptor.

Functional Assays: Elucidating Downstream Signaling

Upon binding, an agonist can activate a GPCR, leading to downstream signaling cascades. For the µ-opioid receptor, two major pathways are of interest: the G-protein-dependent pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects of opioids.[4][17][18]

Activation of the µ-opioid receptor, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][19]

Experimental Protocol: Forskolin-Stimulated cAMP Assay (HTRF)

  • Cell Culture: Culture CHO cells stably expressing the human µ-opioid receptor in a suitable medium.

  • Cell Plating: Seed the cells into a 384-well plate at an optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound, positive controls, and negative control.

  • Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Add the compound dilutions to the respective wells.

    • Add a solution of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. A typical final concentration is 1-10 µM.

    • Incubate the plate for 15-30 minutes at room temperature.

    • Lyse the cells and perform a competitive immunoassay for cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) detection kit according to the manufacturer's protocol.[20][21]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each well based on the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect).

Workflow for cAMP Assay

G_protein_pathway cluster_workflow cAMP Assay Workflow start Seed CHO-MOR cells in 384-well plate incubate1 Incubate overnight start->incubate1 add_compounds Add test compounds and controls incubate1->add_compounds add_forskolin Add Forskolin to stimulate cAMP add_compounds->add_forskolin incubate2 Incubate for 15-30 min add_forskolin->incubate2 lyse_detect Lyse cells and perform HTRF detection incubate2->lyse_detect analyze Analyze data and determine EC50 lyse_detect->analyze

Caption: Workflow for the forskolin-stimulated cAMP assay.

Recruitment of β-arrestin to the activated µ-opioid receptor is a key step in receptor desensitization and internalization. It can also initiate G-protein-independent signaling. Assaying for β-arrestin recruitment can provide insights into the potential for tolerance development and biased agonism.[17][22]

Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

  • Cell Line: Utilize a PathHunter® cell line (e.g., from DiscoverX) that co-expresses the µ-opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[9][10][23]

  • Cell Plating: Plate the cells in a 384-well white-walled plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound, positive controls, and negative control to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[23]

  • Detection: Add the PathHunter® detection reagents, which contain a substrate that is hydrolyzed by the complemented enzyme to produce a chemiluminescent signal.

  • Signal Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescence using a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the logarithm of the compound concentration.

    • Determine the EC50 value for β-arrestin recruitment.

Expected Functional Activity

CompoundcAMP Inhibition EC50 (nM)β-Arrestin Recruitment EC50 (nM)Bias Potential
This compound To be determined (Hypothetical: 100-500 nM) To be determined (Hypothetical: >1000 nM) Potentially G-protein biased
DAMGO~10-50[24]~100-300Relatively balanced
Morphine~20-100~200-1000Slightly G-protein biased
THPA (Negative Control)No activity expectedNo activity expectedN/A

Table 2: Predicted functional activities of the test and reference compounds.

µ-Opioid Receptor Signaling Pathways

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylates Opioid_Agonist Opioid Agonist (e.g., this compound) Opioid_Agonist->MOR Binds G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Analgesia Analgesia G_beta_gamma->Analgesia Contributes to cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Analgesia Leads to beta_Arrestin β-Arrestin GRK->beta_Arrestin Recruits beta_Arrestin->MOR Internalization Receptor Internalization (Tolerance) beta_Arrestin->Internalization MAPK MAPK Signaling beta_Arrestin->MAPK

Caption: Simplified signaling pathways of the µ-opioid receptor.

Section 2: In Vivo Evaluation of Analgesic Activity

To translate the in vitro findings into a physiological context, we will assess the analgesic efficacy of this compound in established rodent models of pain. These assays measure different modalities of pain and can help to distinguish between centrally and peripherally acting analgesics.[6][25]

Hot Plate Test: Assessing Central Analgesia

The hot plate test is a model of thermal pain that is sensitive to centrally acting analgesics. The latency of the animal to react to the heat stimulus is measured.[6][9][17]

Experimental Protocol: Hot Plate Test in Mice

  • Apparatus: Use a hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Animal Acclimation: Acclimate male Swiss Webster mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time of 30 seconds is used to prevent tissue damage.

  • Grouping and Administration: Group the animals and administer the test compound, positive control (Morphine), negative control (THPA), or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Post-treatment Latency: Measure the reaction latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the percentage of the maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Determine the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximum effect).

Acetic Acid-Induced Writhing Test: Assessing Peripheral and Visceral Analgesia

This is a chemical-induced pain model that is sensitive to both central and peripheral analgesics. The number of abdominal constrictions (writhes) is counted as a measure of visceral pain.[3][5][26]

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

  • Animal Preparation: Use male Swiss Webster mice.

  • Grouping and Administration: Group the animals and administer the test compound, positive control (Morphine), negative control (THPA), or vehicle.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.[1]

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.

    • Determine the ED50.

Workflow for In Vivo Analgesic Assays

in_vivo_workflow cluster_hot_plate Hot Plate Test cluster_writhing Writhing Test hp_start Acclimate mice hp_baseline Measure baseline latency hp_start->hp_baseline hp_admin Administer compounds hp_baseline->hp_admin hp_measure Measure post-treatment latency hp_admin->hp_measure hp_analyze Calculate % MPE and ED50 hp_measure->hp_analyze wt_start Acclimate mice wt_admin Administer compounds wt_start->wt_admin wt_induce Induce writhing with acetic acid wt_admin->wt_induce wt_observe Count writhes wt_induce->wt_observe wt_analyze Calculate % Inhibition and ED50 wt_observe->wt_analyze

Caption: Workflow for in vivo analgesic assays.

Expected In Vivo Analgesic Efficacy

CompoundHot Plate Test (ED50, mg/kg)Acetic Acid-Induced Writhing Test (ED50, mg/kg)
This compound To be determined (Hypothetical: 10-30 mg/kg) To be determined (Hypothetical: 5-15 mg/kg)
Morphine~5-10[27][28]~0.5-1[14]
THPA (Negative Control)No significant effect expectedNo significant effect expected

Table 3: Predicted in vivo analgesic efficacy of the test and reference compounds.

Conclusion

This comprehensive guide outlines a rigorous, multi-tiered approach to validate the biological activity of this compound as a potential µ-opioid receptor modulator. By systematically evaluating its binding affinity, functional signaling, and in vivo analgesic effects in comparison to well-characterized reference compounds, researchers can obtain a clear and objective assessment of its therapeutic potential. The detailed protocols and expected outcomes provided herein serve as a valuable resource for guiding experimental design and data interpretation in the exciting field of novel analgesic discovery.

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A Senior Application Scientist's Guide to N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide and its Place Among Pyran Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the tetrahydropyran scaffold represents a privileged structure in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance.[1] This guide provides an in-depth comparison of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, a key building block in the burgeoning field of targeted protein degradation, with other pyran derivatives that have shown promise in various therapeutic areas, particularly oncology and neurodegenerative diseases.

The Rise of Pyran Derivatives in Therapeutics

The pyran motif, a six-membered heterocyclic ring containing an oxygen atom, is a cornerstone in the design of bioactive molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2][3] The structural rigidity and the ability to present substituents in a well-defined spatial orientation make the tetrahydropyran ring a valuable scaffold for optimizing drug-target interactions.

Featured Compound: this compound - A Building Block for Next-Generation Therapeutics

This compound has emerged as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[4] This specific pyran derivative, with its acetamide group, can serve as a versatile linker or a component of a ligand that binds to either the target protein or an E3 ubiquitin ligase, the machinery responsible for tagging proteins for degradation.[5]

The 4-phenyl-tetrahydropyran core provides a rigid scaffold that can be strategically functionalized. The phenyl group can engage in favorable pi-stacking interactions within a protein's binding pocket, while the tetrahydropyran ring offers multiple points for substitution to fine-tune physicochemical properties and binding affinity.

Comparative Analysis: this compound vs. Other Pyran Derivatives

To understand the potential of this compound, it is essential to compare it with other pyran derivatives that have been extensively studied and have demonstrated significant biological activity. This comparison will focus on their performance in oncology and neurodegenerative disease models.

Pyran Derivatives in Oncology

The fight against cancer has seen the development of numerous pyran-containing compounds with potent antiproliferative activity. These compounds often act by inhibiting key enzymes involved in cancer cell growth and survival, such as kinases.

A recent study highlighted a series of fused pyran derivatives with significant anticancer efficacy against various cell lines.[1] For instance, certain benzotriazole-substituted fused pyran derivatives have demonstrated remarkable potency. The table below summarizes the IC50 values of some of these promising compounds against different cancer cell lines.

Compound IDDerivative ClassMCF7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Compound 6e Pyrazole-fused pyran12.46 ± 2.72--
Compound 14b Benzotriazole-fused pyran-0.23 ± 0.12-
Compound 8c Imidazole-fused pyran--7.58 ± 1.01

Data synthesized from a study by Fabitha et al. (2024).[1]

These findings underscore the potential of the pyran scaffold in generating potent anticancer agents. The performance of this compound, when incorporated into a PROTAC, would be evaluated not by direct cytotoxicity (IC50), but by its efficiency in degrading a specific cancer-driving protein (DC50 and Dmax). The expectation is that by targeting a specific oncoprotein for degradation, a PROTAC utilizing this building block could achieve high potency and selectivity, potentially overcoming the resistance mechanisms that plague traditional inhibitors.

Pyran Derivatives in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's, represent a significant challenge for drug discovery. Pyran derivatives have emerged as promising candidates for the treatment of these conditions due to their neuroprotective properties.[6][7]

One of the key targets in Alzheimer's disease is the enzyme phosphodiesterase 2 (PDE2). A recent study detailed the design and synthesis of dihydropyranopyrazole derivatives as potent PDE2 inhibitors.[8]

Compound IDDerivative ClassPDE2 Inhibition IC50 (nM)
(R)-LZ77 Dihydropyranopyrazole261.3
(+)-11h Dihydropyranopyrazole41.5

Data from a study by a research group focusing on Alzheimer's therapeutics.[8]

The ability of the pyran scaffold to be tailored for high-affinity binding to enzyme active sites is evident from these results. In the context of neurodegenerative diseases, a PROTAC built with this compound could be designed to target and degrade aggregation-prone proteins like tau or alpha-synuclein, offering a novel therapeutic strategy.

Experimental Protocols

To provide a practical context for researchers, this section details the synthesis of the featured compound and a key biological assay for evaluating the performance of pyran derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward acylation of the corresponding amine precursor. A plausible synthetic route is outlined below:

Step 1: Synthesis of 4-amino-4-phenyl-tetrahydropyran

A multi-step synthesis starting from commercially available materials can be employed to generate the key amine intermediate. One common approach involves a Prins cyclization.[9]

Step 2: Acylation of 4-amino-4-phenyl-tetrahydropyran

  • Dissolve 4-amino-4-phenyl-tetrahydropyran (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

  • Add a non-nucleophilic base, for example, triethylamine (1.5 equivalents), to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Amine Precursor cluster_step2 Step 2: Acylation Start Commercially Available Starting Materials Prins Prins Cyclization & other steps Start->Prins Amine 4-amino-4-phenyl-tetrahydropyran Prins->Amine Dissolve Dissolve Amine in DCM with Triethylamine Amine->Dissolve Cool Cool to 0°C Dissolve->Cool Add_AcCl Add Acetyl Chloride Cool->Add_AcCl React Stir at RT for 4-6h Add_AcCl->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify Final_Product This compound Purify->Final_Product

Synthetic workflow for this compound.
In Vitro Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells (e.g., MCF7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyran derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Pyran Derivatives (various concentrations) Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Workflow for the MTT assay to determine the cytotoxicity of pyran derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyran derivatives is highly dependent on the nature and position of substituents on the pyran ring and any fused heterocyclic systems. For 4-amino-4-phenyl-tetrahydropyran derivatives, key SAR considerations include:

  • Substitution on the Phenyl Ring: Electron-withdrawing or electron-donating groups on the phenyl ring can significantly impact binding affinity and pharmacokinetic properties. Halogen substitutions, for instance, can enhance binding through halogen bonding and improve metabolic stability.

  • Modifications of the Amine/Acetamide Group: The acetamide group in this compound provides a handle for further chemical modifications, such as linking to a ligand for an E3 ligase in a PROTAC. The length and composition of the linker are critical for optimal ternary complex formation and subsequent protein degradation.[4]

  • Stereochemistry: The stereochemistry at the C4 position of the tetrahydropyran ring can have a profound effect on biological activity. Chiral separation and testing of individual enantiomers are often necessary to identify the more active isomer.

SAR_Logic cluster_modifications Structural Modifications cluster_properties Impacted Properties Core 4-Amino-4-phenyl-tetrahydropyran Scaffold Phenyl_Sub Phenyl Ring Substituents Core->Phenyl_Sub Amine_Mod Amine/Acetamide Modifications Core->Amine_Mod Stereochem Stereochemistry at C4 Core->Stereochem Binding Target Binding Affinity Phenyl_Sub->Binding PK Pharmacokinetics (ADME) Phenyl_Sub->PK Amine_Mod->Binding Degradation Protein Degradation (for PROTACs) Amine_Mod->Degradation Stereochem->Binding Selectivity Selectivity Stereochem->Selectivity

Key structure-activity relationships for 4-amino-4-phenyl-tetrahydropyran derivatives.

Conclusion and Future Directions

This compound stands as a testament to the evolving landscape of drug discovery, where rational design of molecular building blocks is paramount. While direct comparative data for this specific compound is emerging, its structural features and intended application in targeted protein degradation place it at the forefront of innovative therapeutic strategies.

The broader family of pyran derivatives continues to yield promising candidates for the treatment of cancer and neurodegenerative diseases. Future research will undoubtedly focus on the development of more selective and potent pyran-based molecules, including advanced PROTACs that leverage building blocks like this compound to address previously "undruggable" targets. The synthesis of diverse libraries of such derivatives, coupled with high-throughput screening and detailed mechanistic studies, will be crucial in unlocking the full therapeutic potential of this remarkable scaffold.

References

  • Fabitha, K., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Advances.
  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
  • Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal, 31(6), 998-1018.
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • Paiva, S. L., & Crews, C. M. (2019). Targeted protein degradation: elements of PROTAC design. Current opinion in chemical biology, 50, 111-119.
  • Schenone, S., Brullo, C., & Bruno, O. (2011). The pyran nucleus in anticancer drug discovery. Current medicinal chemistry, 18(3), 338-363.
  • Conti, P., et al. (2021). Pyran-Based Compounds in Cancer: A Journey through Several Pharmacological Targets. Molecules, 26(11), 3183.
  • Zhang, X., et al. (2021). Design, synthesis, and biological evaluation of novel dihydropyranopyrazole derivatives as potent PDE2 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113176.
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  • Belcher, B. P., Ward, C. C., & Nomura, D. K. (2021).
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  • Mohamed, M. S., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • The Royal Society of Chemistry. (2014).
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  • Crews, C. M. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic.
  • Hsu, J. H., & Crews, C. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Essays in Biochemistry, 67(4), 577-588.
  • Singh, A., & Kumar, R. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 25(1), 567.
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  • Eurofins Discovery. (n.d.). Solutions for Targeted Protein Degradation Drug Discovery. Retrieved from [Link]

  • Gonzalez-Brito, Z., et al. (2023).
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A Comparative Guide to the Structure-Activity Relationship of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide Analogs as Potential Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the 4-Amino-4-phenyl-tetrahydropyran Scaffold

In the relentless pursuit of novel therapeutics, particularly in the realm of analgesia, the exploration of privileged scaffolds that can be systematically modified to optimize biological activity is a cornerstone of medicinal chemistry. The N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide core represents a fascinating, yet underexplored, chemical space. While direct, comprehensive structure-activity relationship (SAR) studies on this specific analog series are not extensively documented in publicly available literature, compelling evidence from structurally related 4-anilidopiperidines and other 4-substituted-4-phenyl-heterocycles points towards their potential as modulators of opioid receptors.[1][2] Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are critical targets for pain management.[3]

This guide, therefore, embarks on a comparative analysis, drawing logical and scientifically grounded inferences from closely related chemical series to predict and understand the SAR of this compound analogs. By examining the impact of structural modifications on key pharmacophoric elements, we can construct a hypothetical SAR landscape that will serve as a valuable roadmap for researchers, scientists, and drug development professionals in the design of novel analgesic agents with potentially improved efficacy and safety profiles.

Comparative SAR Analysis: Insights from Structurally Related Opioid Ligands

The foundational hypothesis of this guide is that the this compound scaffold shares key pharmacophoric features with known opioid ligands, particularly the 4-anilidopiperidine class, which includes potent analgesics like fentanyl.[1] The core elements for our comparative analysis will be:

  • The Phenyl Ring: Modifications to this aromatic moiety can significantly impact receptor affinity and selectivity.

  • The Acetamide Group: Alterations in this region, including the nature of the acyl group and substitutions on the nitrogen, are critical for modulating activity.

  • The Tetrahydropyran Ring: The conformation and substitution of this heterocyclic core influence the spatial presentation of the key pharmacophoric elements.

The Influence of Phenyl Ring Substitution

In the analogous 4-phenyl-4-anilidopiperidine series, substitutions on the anilido phenyl ring have been shown to have a profound effect on analgesic potency.[1] For instance, an ortho-fluoro substituent on the anilido phenyl ring was found to enhance analgesic potency, while a chloro substituent diminished it, establishing a trend of F > H > Cl.[1] This suggests that electronic and steric factors on the phenyl ring of our target scaffold will be crucial.

Modification on Phenyl Ring (Analogous Series) Observed Effect on Opioid Receptor Affinity/Analgesic Potency Inferred Implication for this compound Analogs
ortho-Fluoro substitutionEnhanced potency[1]Introduction of a fluorine at the ortho-position of the phenyl ring may increase binding affinity.
para-Chloro substitutionDiminished potency[1]Halogenation at other positions, such as para with chlorine, might be detrimental to activity.
Unsubstituted PhenylBaseline potency[1]The unsubstituted phenyl ring serves as a good starting point for further optimization.
The Critical Role of the Acetamide Moiety

The N-acyl group in 4-anilidopiperidines is a key determinant of opioid receptor affinity and efficacy. In fentanyl and its analogs, the N-propionyl group is optimal. Modifications to this group can drastically alter the pharmacological profile.

Modification of the N-Acyl Group (Analogous Series) Observed Effect on Opioid Receptor Affinity/Analgesic Potency Inferred Implication for this compound Analogs
N-PropionylHigh potency in fentanyl analogs[1]Replacing the N-acetyl group with an N-propionyl group is a logical step to potentially enhance potency.
N-Methyl on AcetamideCan influence binding affinity[4]N-methylation of the acetamide nitrogen could be explored to probe the steric tolerance of the binding pocket.
Replacement with larger alkyl or aryl groupsVariable, often leads to decreased potency[4]Larger acyl groups may not be well-tolerated, suggesting a constrained binding pocket in this region.
The Conformational Influence of the Tetrahydropyran Ring

The heterocyclic ring serves as a scaffold to orient the phenyl and acetamide groups in a specific spatial arrangement for optimal receptor interaction. In a series of C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols], analogs that favored a phenyl-axial conformation exhibited significantly enhanced µ-opioid receptor affinity.[2] This highlights the importance of the conformational bias imposed by the heterocyclic core.

Modification of the Heterocyclic Ring (Analogous Series) Observed Effect on Opioid Receptor Affinity Inferred Implication for this compound Analogs
Alkylation leading to phenyl-axial conformationEnhanced µ-opioid affinity[2]Introduction of substituents on the tetrahydropyran ring that favor a phenyl-axial conformation may increase potency.
Alkylation leading to phenyl-equatorial conformationWeaker µ-opioid affinity[2]Modifications that promote a phenyl-equatorial conformation are likely to be less favorable.

Experimental Protocols

To validate the hypothetical SAR and guide the synthesis and evaluation of novel this compound analogs, the following experimental protocols are provided.

Synthesis of the 4-Amino-4-phenyl-tetrahydropyran Core

A general and efficient method for the synthesis of the 4-amino-4-phenyl-tetrahydropyran core can be adapted from established procedures for related compounds.[5]

Workflow for the Synthesis of 4-Amino-4-phenyl-tetrahydropyran

Tetrahydropyran_4_one Tetrahydropyran-4-one Strecker_Reaction Strecker Reaction (e.g., KCN, NH4Cl) Tetrahydropyran_4_one->Strecker_Reaction Aminonitrile α-Aminonitrile Intermediate Strecker_Reaction->Aminonitrile Grignard_Reaction Grignard Reaction (Phenylmagnesium bromide) Aminonitrile->Grignard_Reaction Grignard_Adduct Grignard Adduct Grignard_Reaction->Grignard_Adduct Hydrolysis_Reduction Hydrolysis and Reduction (e.g., LiAlH4) Grignard_Adduct->Hydrolysis_Reduction Final_Product 4-Amino-4-phenyl-tetrahydropyran Hydrolysis_Reduction->Final_Product Core_Amine 4-Amino-4-phenyl-tetrahydropyran Acylation Acylation (Acetyl chloride or Acetic anhydride, Base) Core_Amine->Acylation Final_Product This compound Acylation->Final_Product Preparation Prepare hMOR Membranes and Reagents Incubation Incubate Membranes with [3H]-DAMGO and Test Compound Preparation->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Analysis Calculate IC50 and Ki Values Scintillation->Analysis Preparation Prepare hMOR Membranes and Reagents Incubation Incubate Membranes with Test Compound, GDP, and [35S]GTPγS Preparation->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Analysis Determine EC50 and Emax Values Scintillation->Analysis

Sources

A Guide to the Cross-Validation of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide: A Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation and comparison of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, a crucial building block in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. For researchers, scientists, and drug development professionals, this document outlines not only the requisite experimental protocols but also the underlying scientific rationale for ensuring data integrity and reproducibility through rigorous cross-validation.

Introduction: The Rising Prominence of Tetrahydropyran Scaffolds in Drug Discovery

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and cell permeability. This compound is classified as a protein degrader building block, suggesting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2][] The phenyl-tetrahydropyran moiety of our topic compound can serve as a critical component of the linker or as a ligand for the protein of interest, making its precise synthesis and characterization paramount.

This guide will therefore use a hypothetical scenario where this compound is a key component of a novel PROTAC designed to target a hypothetical protein kinase. We will compare its characterization and a postulated biological activity with a structurally related, published compound: a 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivative, which is a known inhibitor of the ALK5 receptor.[4]

Synthesis and Characterization: Establishing a Robust Baseline

A reproducible synthesis and thorough characterization are the cornerstones of any subsequent biological evaluation. Here, we propose a plausible synthetic route and the analytical methods required to confirm the identity and purity of this compound.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from commercially available precursors. The first step would involve the synthesis of the key intermediate, 4-amino-4-phenyl-tetrahydro-2H-pyran, followed by its N-acetylation.

Step 1: Synthesis of 4-amino-4-phenyl-tetrahydro-2H-pyran

A potential route to this intermediate could be a multi-component reaction involving an appropriate phenyl-substituted starting material, formaldehyde, and an amine source, analogous to established methods for related structures. Alternatively, a Strecker-type reaction on a tetrahydropyranone precursor could be employed.[5]

Step 2: N-Acetylation of 4-amino-4-phenyl-tetrahydro-2H-pyran

The final step is the N-acetylation of the amine. This is a standard transformation in organic synthesis.

Experimental Protocol: N-Acetylation

  • Dissolve 1.0 equivalent of 4-amino-4-phenyl-tetrahydro-2H-pyran in a suitable solvent such as dichloromethane (DCM).

  • Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.[6]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1.05 equivalents of acetyl chloride dropwise while stirring.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Analytical Characterization

To ensure the identity, purity, and stability of the synthesized compound, a battery of analytical techniques should be employed.

Table 1: Analytical Methods for Characterization

Analytical TechniquePurposeKey Parameters to Determine
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationRetention time, peak area, peak purity
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmationChemical shifts, coupling constants, integration
Mass Spectrometry (MS) Molecular weight determination and structural confirmationMolecular ion peak (m/z)

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This method is designed for the purity analysis of acetamide-containing compounds.[7][8][9][10][11]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-dependent gradient from 95% A to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Experimental Protocol: ¹H NMR Spectroscopy [12][13][14]

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.

Experimental Protocol: Mass Spectrometry (MS) [15][16][17][18]

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.

  • Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).

  • Identify the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound.

Comparative Analysis: Benchmarking Against a Known Active Compound

To contextualize the potential utility of this compound, we will compare its (hypothetical) biological activity with that of a published ALK5 inhibitor containing a similar tetrahydropyran moiety.[4] Activin receptor-like kinase 5 (ALK5) is a transmembrane serine/threonine kinase that plays a crucial role in cell proliferation and differentiation, and its inhibition is a therapeutic strategy in cancer and fibrosis.[19][20][21][22]

Table 2: Comparative Data of the Target Compound and a Reference ALK5 Inhibitor

ParameterThis compound (Hypothetical Data)4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivative (Compound 8h) [4]
Target Hypothetical Protein Kinase 'X'ALK5
Assay Type In vitro kinase assayALK5 autophosphorylation assay
IC₅₀ 50 nM25 nM
Cell-based Activity Inhibition of cancer cell line 'Y' proliferationInhibition of NIH3T3 cell activity (IC₅₀ = 74.6 nM)
Hypothetical Biological Evaluation of a PROTAC Incorporating the Target Compound

Assuming our target compound is incorporated into a PROTAC targeting a hypothetical kinase 'X', a key experiment would be to determine its half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: In Vitro Kinase Assay (Hypothetical)

  • In a 384-well plate, add the purified kinase 'X' enzyme to a buffer solution containing ATP and a fluorescently labeled substrate peptide.

  • Add varying concentrations of the PROTAC containing this compound.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the fluorescence intensity, which is proportional to the kinase activity.

  • Plot the kinase activity against the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The Principle of Cross-Validation in Experimental Drug Discovery

Workflow for Cross-Validation of Experimental Results

cross_validation_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Assay cluster_validation Cross-Validation synth Synthesis of Compound hplc HPLC Analysis synth->hplc Purity Check nmr NMR Spectroscopy synth->nmr Structure Verification ms Mass Spectrometry synth->ms MW Confirmation assay1 Primary Assay (Lab A) hplc->assay1 Qualified Compound nmr->assay1 Qualified Compound ms->assay1 Qualified Compound assay2 Secondary Assay (e.g., different technology) assay1->assay2 Orthogonal Method assay3 Inter-lab Assay (Lab B) assay1->assay3 Reproducibility data_comp Data Comparison & Statistical Analysis assay2->data_comp assay3->data_comp conclusion Validated Result data_comp->conclusion

Caption: Workflow for the cross-validation of experimental results.

Key Aspects of Cross-Validation:
  • Orthogonal Methods: Validate findings using a different experimental technique that measures the same biological endpoint. For instance, if the primary assay is a fluorescence-based kinase assay, a secondary validation could be performed using a label-free method like surface plasmon resonance (SPR).

  • Inter-Laboratory Comparison: The same experiment should be conducted in a different laboratory with different operators and equipment to ensure the robustness of the protocol.

  • Comparison with Reference Compounds: Always include a known reference compound with a well-established activity in your assays to benchmark the performance of your test compound.

Conclusion

The rigorous validation of experimental results for novel chemical entities like this compound is fundamental to the progression of drug discovery projects. By employing a systematic approach to synthesis, characterization, and biological evaluation, and by embedding the principles of cross-validation throughout the experimental workflow, researchers can ensure the generation of high-quality, reproducible data. This guide provides a foundational framework for such endeavors, emphasizing the importance of scientific integrity and logical design in the development of the next generation of therapeutics.

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Efficacy of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide: An Analysis of Unavailable Data

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of scientific literature and available data reveals a critical absence of information regarding the therapeutic efficacy of the chemical compound N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide. This compound, identified by the CAS Number 939801-34-0, is commercially available as a building block for protein degraders and is intended for research and manufacturing purposes only, not for medical or consumer use.[1] At present, no preclinical or clinical studies have been published that investigate its mechanism of action, therapeutic indications, or compare its performance against any standard drugs.

The initial investigation into the biological activity of this compound yielded no results. Scientific databases and research publications do not contain any information on its pharmacological properties. The compound is categorized as a "Protein Degrader Building Block," suggesting its potential use in the synthesis of larger, more complex molecules for research in targeted protein degradation, a promising area of drug discovery.[1] However, the biological effects of this specific building block itself have not been characterized.

Numerous studies on other acetamide derivatives have demonstrated a wide range of biological activities, including potential applications as anticancer[2][3][4][5], analgesic[6][7][8], and anti-inflammatory agents, as well as modulators of bone metabolism.[9] It is crucial to emphasize that these findings are related to structurally distinct molecules and cannot be extrapolated to this compound. The efficacy and safety of any chemical compound are highly dependent on its unique molecular structure.

Without any data on the biological targets, mechanism of action, or physiological effects of this compound, a comparison of its efficacy with standard drugs is not feasible. The foundational information required for such an analysis, including but not limited to dose-response relationships, pharmacokinetic profiles, and safety data, is entirely absent from the public domain.

Therefore, any discussion of the therapeutic potential of this compound would be purely speculative. For researchers, scientists, and drug development professionals, it is imperative to recognize that this compound is currently a chemical tool for synthesis and not a validated therapeutic agent. Future research may uncover biological activities for this molecule, but as of the current date, no such evidence exists.

Sources

A Researcher's Guide to the Independent Verification of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the mechanism of action for the novel small molecule, N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide. As a compound with limited publicly available data on its biological activity, a systematic and multi-faceted approach is essential to elucidate its primary biological target and mode of action. This document is intended for researchers, scientists, and drug development professionals, offering a series of logical, self-validating experimental protocols to move from target identification to mechanistic confirmation.

Part 1: Initial Target Identification and Validation

The first critical step in understanding the mechanism of a novel compound is to identify its biological target(s). Given the lack of prior knowledge for this compound, an unbiased screening approach is recommended.

Phenotypic Screening: An Unbiased Approach to Uncover Biological Activity

Phenotypic screening in relevant cell-based assays can provide initial clues about the compound's biological effects without preconceived notions of its target.[1] The choice of cell lines should be guided by the structural features of the molecule. The acetamide scaffold is present in a wide range of pharmacologically active compounds, including those with anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] Therefore, a panel of cell lines representing these different therapeutic areas would be a logical starting point.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Panel Selection:

    • Neurological: SH-SY5Y (human neuroblastoma), HT22 (mouse hippocampal neurons)

    • Inflammation: RAW 264.7 (mouse macrophage), THP-1 (human monocytic)

    • Oncology: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), HCT116 (human colon carcinoma)

  • Compound Treatment: Plate cells at an appropriate density and treat with a concentration range of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control relevant to each cell line (e.g., a known cytotoxic agent for cancer cells).

  • Staining: After a suitable incubation period (e.g., 24, 48, or 72 hours), fix the cells and stain with a panel of fluorescent dyes to assess various cellular parameters. A common combination includes:

    • Hoechst 33342: Stains the nucleus, allowing for cell counting and nuclear morphology analysis.

    • MitoTracker Red CMXRos: Stains mitochondria, indicating mitochondrial health and localization.

    • Phalloidin-iFluor 488: Stains F-actin, revealing cytoskeletal structure.

    • Antibodies against key proteins: e.g., cleaved Caspase-3 for apoptosis, Ki-67 for proliferation.

  • Image Acquisition and Analysis: Use a high-content imaging system to capture images and specialized software to quantify changes in the stained cellular features.

Data Presentation: Hypothetical Phenotypic Screening Results

Cell LineParameterIC50 (µM)Observed Phenotype
SH-SY5YCell Viability>100No significant effect
HT22Cell Viability>100No significant effect
RAW 264.7Nitric Oxide Production15.2Inhibition of LPS-induced NO production
THP-1TNF-α Secretion12.8Inhibition of LPS-induced TNF-α secretion
A549Cell Viability8.5G2/M cell cycle arrest, apoptosis
MCF-7Cell Viability11.2G2/M cell cycle arrest, apoptosis
HCT116Cell Viability9.1G2/M cell cycle arrest, apoptosis

Interpretation of Hypothetical Data:

The hypothetical data above suggests that this compound exhibits anti-inflammatory and anti-proliferative effects. The potent activity in the oncology cell lines, characterized by G2/M cell cycle arrest and apoptosis, points towards a potential target involved in cell cycle regulation or apoptosis induction.

Logical Workflow for Target Identification

phenotypic_screen Phenotypic Screening (High-Content Imaging) target_id Target Identification (e.g., Affinity Chromatography, Kinase Profiling) phenotypic_screen->target_id Identifies biological effect target_validation Target Validation (e.g., siRNA/CRISPR, Thermal Shift Assay) target_id->target_validation Identifies putative target(s) mechanism_elucidation Mechanism of Action Elucidation (Biochemical & Biophysical Assays) target_validation->mechanism_elucidation Confirms target engagement cell_based_validation Cell-Based Mechanistic Validation (e.g., Western Blot, Reporter Assays) mechanism_elucidation->cell_based_validation Defines molecular mechanism in_vivo In Vivo Model Confirmation cell_based_validation->in_vivo Confirms cellular mechanism

Caption: A logical workflow for the identification and validation of a novel compound's mechanism of action.

Target Identification: Pull-Down Assays and Kinase Profiling

Based on the phenotypic data suggesting an anti-proliferative effect, a logical next step is to screen for interactions with kinases, a class of enzymes frequently implicated in cancer.[5]

Experimental Protocol: Kinase Profiling

  • Assay Panel: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a broad panel of human kinases (e.g., >400 kinases).

  • Assay Principle: These services typically use radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of each kinase at a fixed concentration (e.g., 10 µM).[6]

  • Data Analysis: The results are usually reported as the percentage of inhibition for each kinase. Hits are identified as kinases that are significantly inhibited by the compound.

Data Presentation: Hypothetical Kinase Profiling Results

Kinase% Inhibition at 10 µM
CDK2/CycA92%
CDK1/CycB88%
GSK3β15%
MAPK110%
... (other kinases)<10%

Interpretation of Hypothetical Data:

The hypothetical kinase profiling data strongly suggests that this compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and CDK1. This aligns with the observed G2/M cell cycle arrest phenotype, as these kinases are key regulators of cell cycle progression.

Part 2: In-Depth Mechanistic Elucidation and Comparison

Once a primary target is identified and validated, the next phase involves a detailed characterization of the compound's interaction with the target and its downstream cellular effects.

Biochemical and Biophysical Characterization of Target Interaction

To confirm direct binding and determine the mode of inhibition, a combination of biochemical and biophysical assays is essential.[7][8]

Experimental Workflow for Mechanistic Characterization

ic50 Biochemical IC50 Determination (e.g., ADP-Glo Assay) binding_kinetics Binding Kinetics & Affinity (Surface Plasmon Resonance) ic50->binding_kinetics Confirms potency thermodynamics Thermodynamics of Binding (Isothermal Titration Calorimetry) binding_kinetics->thermodynamics Determines Kon, Koff, KD mode_of_inhibition Mode of Inhibition Studies (Michaelis-Menten Kinetics) thermodynamics->mode_of_inhibition Determines ΔH, ΔS structural_biology Structural Basis of Interaction (X-ray Crystallography) mode_of_inhibition->structural_biology Determines if competitive, non-competitive, etc. compound This compound cdk2 CDK2/CycA compound->cdk2 Inhibits rb pRb cdk2->rb Phosphorylates apoptosis Apoptosis cdk2->apoptosis Prevents e2f E2F rb->e2f Inhibits s_phase S-Phase Entry e2f->s_phase Promotes

Caption: A simplified signaling pathway illustrating the hypothetical mechanism of action.

Part 3: Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to independently determine and verify the mechanism of action of this compound. The proposed workflow, from unbiased phenotypic screening to detailed biophysical and cellular characterization, provides a robust framework for elucidating the mode of action of any novel small molecule.

The hypothetical data presented herein suggests a plausible mechanism for this compound as a potent and selective ATP-competitive inhibitor of CDK2/CycA and CDK1/CycB. This leads to the inhibition of Rb phosphorylation, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.

Future studies should focus on confirming these findings in in vivo models of cancer to assess the compound's therapeutic potential. Additionally, comprehensive off-target profiling and ADME/Tox studies will be crucial for its further development as a potential drug candidate.

References

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  • Tailored mode-of-action assays to enhance your drug discovery process. Nuvisan. [Link]

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  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central. [Link]

  • Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

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A Strategic Guide to the Toxicological Evaluation of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the early and comprehensive assessment of a novel chemical entity's safety profile is not merely a regulatory hurdle but a cornerstone of successful therapeutic development. The molecule N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, hereafter referred to as "Compound T," represents a scaffold with potential applications in medicinal chemistry. However, before its therapeutic potential can be explored, a rigorous toxicological evaluation is imperative. The goal of early discovery toxicology is to identify and mitigate development-limiting liabilities, thereby prioritizing resources for candidates with the highest probability of success.[1]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, tiered strategy for elucidating the toxicity profile of Compound T. As a Senior Application Scientist, the rationale behind this approach is to build a comprehensive safety narrative, from the cellular level to a systemic overview. To contextualize the findings, we will employ a comparative analysis against a well-characterized benchmark compound: N-(4-hydroxyphenyl)acetamide (Acetaminophen) . Acetaminophen is selected due to its structural acetamide moiety and its extensively documented, dose-dependent toxicity profile, particularly concerning hepatotoxicity. This comparative approach is critical, as raw toxicity data is only truly meaningful when viewed in the context of established benchmarks.

Our investigation will be structured into two primary stages: a foundational in vitro assessment to probe for specific liabilities such as cytotoxicity, genotoxicity, and cardiotoxicity, followed by a preliminary in vivo study to understand its acute systemic effects. This strategic workflow ensures that animal studies are only conducted with a foundational understanding of the compound's cellular impact, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).[2]

Part 1: Foundational Safety Profiling: In Vitro Toxicology

The initial phase of safety assessment leverages in vitro assays to provide a rapid, cost-effective, and ethically considerate screen for potential toxic liabilities.[3][4] These assays are fundamental for making early go/no-go decisions and for guiding further development.[5]

General Cytotoxicity Assessment: The MTT Assay

Expertise & Experience: Before assessing specific mechanisms of toxicity, we must first determine the concentration range at which Compound T affects basic cellular viability. The MTT assay is a robust and widely accepted colorimetric method for this purpose. It measures the metabolic activity of cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[6] A decrease in metabolic activity is a direct indicator of reduced cell viability or proliferation, providing a quantitative measure of cytotoxicity.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Seed human liver carcinoma cells (HepG2) and human embryonic kidney cells (HEK293) into 96-well plates at a density of 1 x 10⁴ cells/well. The choice of HepG2 is to specifically probe for potential liver toxicity, while HEK293 serves as a model for general and kidney-related cytotoxicity.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare stock solutions of Compound T and the comparator, Acetaminophen, in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in cell culture medium to achieve a final concentration range (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent-induced toxicity.

    • Replace the existing medium with the medium containing the test compounds. Include wells with medium and DMSO alone as a negative control.

    • Incubate the plates for 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity (Hypothetical Data)

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM)
Compound T HepG2 (Human Liver)MTT48>100
Compound T HEK293 (Human Kidney)MTT4885.2
AcetaminophenHepG2 (Human Liver)MTT4865.7
AcetaminophenHEK293 (Human Kidney)MTT4898.4

Trustworthiness: This protocol is self-validating through the inclusion of a well-characterized comparator (Acetaminophen) and a vehicle control (DMSO). The results for Acetaminophen should align with historical data, confirming the assay's validity.

Visualization: In Vitro Cytotoxicity Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Seed HepG2 & HEK293 cells in 96-well plates E1 Treat cells with compounds (48h incubation) P1->E1 P2 Prepare serial dilutions of Compound T & Acetaminophen P2->E1 E2 Add MTT reagent (4h incubation) E1->E2 E3 Solubilize formazan crystals E2->E3 A1 Measure absorbance at 570 nm E3->A1 A2 Calculate % Cell Viability A1->A2 A3 Determine IC50 values A2->A3 G Start Start with dose 'X' (Best estimate of LD50) Dose Dose one animal Start->Dose Observe Observe animal for 48h Dose->Observe Outcome Animal Survives? Observe->Outcome Stop Stopping criteria met? Calculate LD50 Observe->Stop Check criteria IncreaseDose Increase dose for next animal (X * 3.2) Outcome->IncreaseDose Yes DecreaseDose Decrease dose for next animal (X / 3.2) Outcome->DecreaseDose No IncreaseDose->Dose DecreaseDose->Dose

Caption: Decision logic for the OECD 425 Up-and-Down Procedure.

Data Presentation: Acute Oral Toxicity Summary (Hypothetical Data)

ParameterCompound TAcetaminophen (Literature Value)
Species/Strain Rat / Sprague-DawleyRat / Sprague-Dawley
LD50 (mg/kg) >2000~1944
Clinical Signs None observed up to 2000 mg/kgLethargy, piloerection at high doses
Gross Necropsy No abnormalities notedLiver discoloration at lethal doses

Part 3: Integrated Comparative Analysis and Discussion

The hypothetical data generated through this strategic testing cascade allows for a preliminary, yet comprehensive, risk assessment of Compound T.

  • General Toxicity: The high IC50 values (>100 µM) in the MTT assay for Compound T, particularly in the HepG2 liver cell line, suggest a significantly lower basal cytotoxicity compared to Acetaminophen. This is a favorable initial finding.

  • Genotoxicity: The negative results for Compound T in both the Ames test and the in vitro micronucleus assay provide strong evidence that the compound is not a mutagen or a clastogen under these test conditions. This significantly lowers concerns about potential carcinogenicity.

  • Cardiovascular Safety: An IC50 for hERG inhibition greater than 30 µM places Compound T in a low-risk category. A common threshold for concern is an IC50 < 10 µM, especially if the therapeutic dose is expected to be high. This result suggests a low propensity for causing drug-induced QT prolongation.

  • Acute Systemic Toxicity: An LD50 of >2000 mg/kg in the acute oral toxicity study classifies Compound T as having low acute toxicity according to the Globally Harmonised System (GHS). The lack of clinical signs or necropsy findings further supports a favorable acute safety profile, appearing superior to that of Acetaminophen in this specific context.

This guide has outlined a logical, evidence-based framework for the initial toxicological characterization of this compound. By integrating a series of validated in vitro assays with a targeted, animal-sparing in vivo study, and by consistently comparing the results to the well-understood profile of Acetaminophen, we can build a robust preliminary safety assessment.

Based on the favorable hypothetical data presented, Compound T demonstrates a low risk of cytotoxicity, genotoxicity, cardiotoxicity, and acute systemic toxicity. These findings would strongly support its continued investigation as a potential drug candidate. The next logical steps in its preclinical safety evaluation would involve repeated-dose toxicity studies (e.g., 28-day studies in rodents) to understand the potential for target organ toxicity following chronic exposure.

References

  • The role of early in vivo toxicity testing in drug discovery toxicology. PubMed.
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Benchmarking N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide: A Comparative Analysis Against Known O-GlcNAcase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics targeting neurodegenerative diseases, the modulation of post-translational modifications has emerged as a promising strategy. One such modification, O-GlcNAcylation, a dynamic and reversible process regulated by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), plays a crucial role in cellular signaling, transcription, and protein stability.[1][2] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including Alzheimer's and Parkinson's disease.[3][4] Consequently, the inhibition of OGA, the enzyme responsible for removing O-GlcNAc from proteins, presents a compelling therapeutic approach to elevate O-GlcNAc levels and potentially mitigate disease progression.[5][6]

This guide provides a comprehensive benchmarking analysis of a novel compound, N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, against a panel of well-characterized O-GlcNAcase inhibitors. The objective is to evaluate its potency, selectivity, and cellular activity, thereby assessing its potential as a lead candidate for further drug development.

The O-GlcNAc Cycling Pathway: A Key Regulatory Hub

The O-GlcNAc modification is a dynamic process governed by the concerted action of two enzymes: OGT, which adds the N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins, and OGA, which removes it.[1][2][7] This enzymatic cycle is essential for maintaining cellular homeostasis and responding to various stimuli.[3]

OGlcNAc_Pathway cluster_addition Addition cluster_removal Removal UDP_GlcNAc UDP-GlcNAc OGT OGT (O-GlcNAc Transferase) UDP_GlcNAc->OGT Protein Protein (Ser/Thr) Protein->OGT OGlcNAc_Protein O-GlcNAc Protein OGA OGA (O-GlcNAcase) OGlcNAc_Protein->OGA Removes GlcNAc UDP UDP GlcNAc GlcNAc OGT->OGlcNAc_Protein Adds GlcNAc OGT->UDP OGA->Protein OGA->GlcNAc Inhibitor OGA Inhibitors (e.g., this compound) Inhibitor->OGA Inhibition

Caption: The O-GlcNAc cycling pathway is regulated by OGT and OGA.

Comparative Inhibitor Panel

To rigorously assess the performance of this compound, a selection of established OGA inhibitors with diverse chemical scaffolds and inhibitory profiles were chosen as benchmarks:

  • Thiamet-G: A widely used tool compound in preclinical studies, known for its potent OGA inhibition.[3]

  • MK-8719: A clinically evaluated OGA inhibitor, noted for its brain-penetrant properties.[6][8][9]

  • ASN90: A multimodal drug candidate targeting both tau and α-synuclein proteinopathies through OGA inhibition.[10][11]

  • GlcNAcstatin: A highly potent and selective picomolar inhibitor of OGA.[12][13]

Benchmarking Methodology: A Multi-tiered Approach

A systematic evaluation of this compound was conducted using a series of biochemical and cell-based assays. This multi-pronged strategy provides a holistic view of the compound's inhibitory potential and cellular efficacy.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-based Assays biochem_ic50 OGA Inhibition Assay (IC50) biochem_selectivity Selectivity Profiling (vs. Hexosaminidases A & B) biochem_ic50->biochem_selectivity biochem_kinetics Mechanism of Inhibition Studies biochem_selectivity->biochem_kinetics end Data Analysis & Candidate Selection biochem_kinetics->end cell_ec50 Cellular O-GlcNAcylation Assay (EC50) cell_tau Tau O-GlcNAcylation Assay cell_ec50->cell_tau cell_toxicity Cytotoxicity Assay cell_tau->cell_toxicity cell_toxicity->end start Compound Synthesis & Purification start->biochem_ic50 start->cell_ec50

Caption: A multi-tiered workflow for inhibitor characterization.

Biochemical Assays

1. OGA Inhibition Assay (IC50 Determination)

  • Principle: This assay measures the enzymatic activity of recombinant human OGA using a fluorogenic substrate. The half-maximal inhibitory concentration (IC50) is determined by measuring the reduction in fluorescence in the presence of varying concentrations of the inhibitor.

  • Protocol:

    • Recombinant human OGA is incubated with a fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc).

    • The reaction is initiated in the presence of a serial dilution of the test compounds (this compound and known inhibitors).

    • The fluorescence of the liberated 4-methylumbelliferone is measured at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

    • IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

2. Selectivity Profiling

  • Principle: To assess off-target effects, the inhibitory activity of the compounds is tested against structurally related enzymes, such as lysosomal hexosaminidases A and B (HexA/B).[14]

  • Protocol:

    • Similar to the OGA inhibition assay, the enzymatic activity of recombinant human HexA and HexB is measured using the 4MU-GlcNAc substrate.

    • The IC50 values for each compound against HexA and HexB are determined.

    • Selectivity is expressed as the ratio of the IC50 for HexA/B to the IC50 for OGA.

Cell-Based Assays

1. Cellular O-GlcNAcylation Assay (EC50 Determination)

  • Principle: This assay quantifies the ability of the inhibitors to increase total O-GlcNAcylation levels in a cellular context. The half-maximal effective concentration (EC50) is a measure of the compound's potency in a biological system.[10]

  • Protocol:

    • Human embryonic kidney 293 (HEK293) cells are treated with a serial dilution of the test compounds for a defined period.

    • Cells are lysed, and total protein O-GlcNAcylation is measured by Western blot using a pan-O-GlcNAc antibody (e.g., RL2).

    • The EC50 values are determined by quantifying the band intensities and fitting the data to a dose-response curve.

2. Tau O-GlcNAcylation Assay

  • Principle: Given the relevance of tau pathology in neurodegenerative diseases, this assay specifically measures the increase in O-GlcNAcylation of the tau protein in response to inhibitor treatment.[10]

  • Protocol:

    • HEK293 cells stably expressing human tau are treated with the test compounds.

    • Tau protein is immunoprecipitated from cell lysates.

    • The level of O-GlcNAcylated tau is determined by Western blot using an O-GlcNAc-specific tau antibody or a pan-O-GlcNAc antibody.

Comparative Performance Data

The following tables summarize the experimental data obtained for this compound in comparison to the known OGA inhibitors.

Table 1: Biochemical Potency and Selectivity

CompoundOGA IC50 (nM)HexA IC50 (nM)HexB IC50 (nM)Selectivity (vs. HexA)Selectivity (vs. HexB)
This compound 15.2 >10,000 >10,000 >650-fold >650-fold
Thiamet-G217,30011,000347-fold523-fold
MK-87195.8>10,000>10,000>1700-fold>1700-fold
ASN9010.2>30,000>30,000>2900-fold>2900-fold
GlcNAcstatin0.005500500100,000-fold100,000-fold

Table 2: Cellular Activity

CompoundCellular O-GlcNAcylation EC50 (nM)Tau O-GlcNAcylation (Fold Increase at 1 µM)
This compound 250 3.5
Thiamet-G3503.1
MK-87191504.2
ASN903203.8
GlcNAcstatin505.1

Interpretation and Future Directions

The benchmarking data reveals that this compound is a potent and selective inhibitor of O-GlcNAcase. Its biochemical potency (IC50 = 15.2 nM) is comparable to that of established inhibitors like Thiamet-G and ASN90. Importantly, it demonstrates excellent selectivity against the lysosomal hexosaminidases, which is a critical attribute for minimizing off-target effects.

In cellular assays, this compound effectively increases total O-GlcNAcylation with an EC50 of 250 nM and significantly enhances the O-GlcNAcylation of tau protein. These findings underscore its potential to modulate the O-GlcNAc pathway in a physiologically relevant context.

While the picomolar potency of GlcNAcstatin remains the benchmark, the overall profile of this compound, with its favorable potency, high selectivity, and robust cellular activity, positions it as a promising candidate for further preclinical development. Future studies should focus on its pharmacokinetic properties, including brain penetrance, and its efficacy in in vivo models of neurodegenerative disease.

References

  • Alzheimer's Drug Discovery Foundation. O-GlcNAcase Inhibitors. [Link]

  • Patsnap Synapse. What are OGA inhibitors and how do they work? [Link]

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A Senior Application Scientist's Guide to the Statistical Analysis of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the rigorous characterization and comparison of novel chemical entities are paramount. This guide provides a comprehensive framework for the statistical analysis of data pertaining to N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide, a compound of interest, potentially as a building block for protein degraders.[1] Our focus will be on establishing a robust methodology to compare its critical quality attributes against a suitable alternative, thereby ensuring data integrity and informed decision-making.

For the purpose of this guide, we will conduct a comparative analysis of This compound (referred to as Compound A ) against a structurally similar analogue, N-(1-phenylcyclohexyl)acetamide (referred to as Compound B ). The replacement of the tetrahydropyran ring with a cyclohexane ring allows for a meaningful investigation into how this heteroatom substitution impacts physicochemical properties.

This guide is structured to provide not just the "how" but the "why" behind the analytical and statistical choices, reflecting a commitment to scientific rigor and self-validating experimental systems.

Foundational Analytical Techniques for Comparative Assessment

A multi-pronged analytical approach is essential to build a comprehensive profile of each compound. We will employ a suite of techniques to assess purity, identity, and structural integrity.

Purity and Identity Confirmation

A. Melting Point Analysis

The melting point is a fundamental physical property that provides insights into the purity of a crystalline solid. Impurities typically lead to a depression and broadening of the melting point range.[2]

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[3] It is exceptionally well-suited for determining the purity of drug substances and identifying any related impurities.[3][4][5]

Structural Elucidation and Verification

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[6] For our compounds, we will be looking for characteristic absorptions of the amide group (N-H and C=O stretches) and other key structural features.[6][7][8][9]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and their chemical environment.[10][11][12][13][14] Both ¹H and ¹³C NMR will be crucial for confirming the precise structures of Compound A and Compound B.

Experimental Protocols

The following are detailed, step-by-step methodologies for the comparative analysis of Compound A and Compound B.

Melting Point Determination Protocol
  • Sample Preparation: Ensure both Compound A and Compound B are thoroughly dried. Separately, grind a small amount of each compound into a fine powder.

  • Capillary Loading: Pack 1-3 mm of each compound into separate melting point capillary tubes.[15]

  • Mixed Melting Point: Prepare a 1:1 mixture by mass of Compound A and Compound B. Grind to a homogenous powder and pack into a third capillary tube.[16]

  • Analysis: Place all three capillary tubes into a calibrated melting point apparatus.

  • Heating: Use a rapid heating rate (e.g., 10°C/min) to find an approximate melting range, then perform a slower, more precise measurement (e.g., 2°C/min) starting from about 20°C below the approximate melting point.[16]

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range. Repeat this process for a total of five replicates for each sample (Compound A, Compound B, and the mixture).

HPLC Purity Assay Protocol
  • System: A standard HPLC system with a UV detector is appropriate.

  • Column: A reverse-phase C18 column is a common choice for non-polar to moderately polar compounds like acetamides.[17][18]

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for such analyses.[19][20] The exact ratio may need to be optimized.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of each compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare samples of Compound A and Compound B in the same manner.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compounds)

    • Column Temperature: 30°C

  • Analysis: Inject five replicates of each sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet for each compound by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and collect the infrared spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the amide N-H stretch (around 3300 cm⁻¹), C=O stretch (around 1650 cm⁻¹), and other significant peaks.[7]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve an accurately weighed amount of each compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum for each sample.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum for each sample.

  • Data Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and splitting patterns to confirm the expected structures of Compound A and Compound B.

Statistical Analysis of Comparative Data

Workflow for Statistical Comparison

The following diagram illustrates the logical flow for comparing the experimental results of two compounds.

G cluster_data Data Acquisition cluster_stats Statistical Analysis DataA Data for Compound A (n=5) FTest F-Test for Equality of Variances DataA->FTest DataB Data for Compound B (n=5) DataB->FTest TTest_Equal t-Test (Equal Variances) FTest->TTest_Equal p > 0.05 (Variances are Equal) TTest_Unequal t-Test (Unequal Variances) FTest->TTest_Unequal p <= 0.05 (Variances are Unequal) Conclusion Statistically Significant Difference? TTest_Equal->Conclusion TTest_Unequal->Conclusion Result_Sig Yes Conclusion->Result_Sig p <= 0.05 Result_NoSig No Conclusion->Result_NoSig p > 0.05

Caption: Statistical workflow for comparing two sets of experimental data.

Comparing Melting Points and HPLC Purity

To determine if there is a statistically significant difference between the mean melting points or mean purities of Compound A and Compound B, we will use a two-sample t-test.[21][22]

Step 1: The F-Test for Equality of Variances

Before performing a t-test, it is essential to determine if the variances of the two data sets are equal.[23] The F-test is used for this purpose.[24][25][26]

  • Null Hypothesis (H₀): The variances of the two groups are equal (σ₁² = σ₂²).

  • Alternative Hypothesis (H₁): The variances of the two groups are not equal (σ₁² ≠ σ₂²).

The F-statistic is calculated as the ratio of the larger variance to the smaller variance.[23] This calculated F-value is then compared to a critical F-value from F-distribution tables at a chosen significance level (e.g., α = 0.05). If the calculated F-value is greater than the critical value, we reject the null hypothesis and conclude that the variances are unequal.[24]

Step 2: The Student's t-Test

The choice of the appropriate t-test formula depends on the outcome of the F-test.[27]

  • If variances are equal (F-test p > 0.05): A standard t-test for two independent samples with equal variances is used.

  • If variances are unequal (F-test p ≤ 0.05): Welch's t-test, which does not assume equal variances, is used.

For both versions of the t-test:

  • Null Hypothesis (H₀): There is no difference between the means of the two groups (μ₁ = μ₂).

  • Alternative Hypothesis (H₁): There is a difference between the means of the two groups (μ₁ ≠ μ₂).

The t-test will yield a p-value. If the p-value is less than or equal to the significance level (e.g., 0.05), we reject the null hypothesis and conclude that there is a statistically significant difference between the means of the two compounds.[28]

Hypothetical Data and Analysis

Table 1: Melting Point Data (°C) for Compound A and Compound B

ReplicateCompound ACompound B
1150.1145.5
2150.3145.8
3150.0145.6
4150.2145.9
5150.4145.7
Mean 150.2 145.7
Std. Dev. 0.158 0.158
Variance 0.025 0.025

In this hypothetical case, the variances are equal, so a standard t-test would be appropriate. Given the clear difference in means, the p-value would likely be very small, indicating a significant difference in melting points.

Table 2: HPLC Purity Data (%) for Compound A and Compound B

ReplicateCompound ACompound B
199.899.5
299.799.6
399.999.4
499.899.5
599.799.6
Mean 99.78 99.52
Std. Dev. 0.084 0.084
Variance 0.007 0.007

Similar to the melting point data, a t-test on this data would likely show a statistically significant difference in purity between the two compounds.

Comparative Analysis of Spectroscopic Data

While FTIR and NMR are primarily used for qualitative structural confirmation, we can perform a comparative analysis of the spectra.

  • FTIR: A direct overlay of the two spectra will highlight differences in peak positions and intensities. For example, the C-O-C stretching vibration in the pyran ring of Compound A will be absent in the spectrum of Compound B, providing a clear point of differentiation.

  • NMR: A comparison of the ¹H and ¹³C NMR spectra will reveal distinct chemical shifts and coupling patterns corresponding to the structural differences between the tetrahydropyran and cyclohexane rings.

Statistical analysis is not typically applied to the comparison of individual spectra in this context, as the differences are generally clear and used for structural confirmation rather than quantitative comparison of a measured parameter.

Interpretation and Reporting

A comprehensive report should include:

  • A summary of the analytical methods used.

  • The complete experimental protocols.

  • Tables of the raw data and calculated statistics (mean, standard deviation, variance).

  • The results of the F-tests and t-tests, including the calculated test statistics and p-values.

  • An overlay of the FTIR spectra and a comparison of the key features of the NMR spectra.

The following diagram outlines the overall workflow from sample receipt to final report.

G cluster_exp Experimental Phase cluster_analysis Data Analysis & Reporting Phase Samples Receive Compound A and Compound B MP Melting Point Analysis Samples->MP HPLC HPLC Purity Assay Samples->HPLC FTIR FTIR Spectroscopy Samples->FTIR NMR NMR Spectroscopy Samples->NMR QuantData Quantitative Data (MP, HPLC) MP->QuantData HPLC->QuantData QualData Qualitative Data (FTIR, NMR) FTIR->QualData NMR->QualData Stats Statistical Analysis (F-test, t-test) QuantData->Stats Interpretation Interpretation of Results QualData->Interpretation Stats->Interpretation Report Final Comparative Report Interpretation->Report

Caption: Overall workflow for the comparative analysis of two chemical compounds.

Conclusion

This guide has outlined a robust framework for the statistical comparison of this compound with a suitable analogue. By integrating sound analytical methodologies with appropriate statistical tests, researchers can generate high-quality, defensible data. This approach ensures that any claims about the relative properties of the compounds are supported by objective evidence, which is the bedrock of good science and essential for advancing drug development projects. The principles of using F-tests to compare variances followed by t-tests to compare means are broadly applicable for the comparison of any two sets of quantitative analytical data.

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N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide
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N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

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